5-amino-N-cyclopropylpyridine-2-carboxamide
Description
Properties
IUPAC Name |
5-amino-N-cyclopropylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c10-6-1-4-8(11-5-6)9(13)12-7-2-3-7/h1,4-5,7H,2-3,10H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTUMWNZSUIWQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Elucidating the Mechanism of Action of Novel Kinase Inhibitors: A Case Study on p38α Mitogen-Activated Protein Kinase
Executive Summary: While the specific compound "5-amino-N-cyclopropylpyridine-2-carboxamide" is not extensively characterized in publicly available scientific literature, its core chemical feature—an N-cyclopropyl carboxamide moiety—is present in well-studied clinical candidates. This guide leverages a prominent example, BMS-582949, a selective inhibitor of p38α mitogen-activated protein kinase (MAPK), to provide a comprehensive framework for elucidating the mechanism of action (MoA) of novel kinase inhibitors. We will detail the p38α signaling pathway, its role in inflammatory disease, and provide a full suite of experimental protocols required to rigorously define a compound's MoA from initial biochemical characterization to cellular validation and structural determination.
Part 1: The Molecular Target - p38α MAP Kinase Signaling in Inflammatory Disease
The p38 MAPK family, comprising isoforms α, β, γ, and δ, are critical mediators of cellular responses to external stresses and pro-inflammatory cytokines.[1][2] The α-isoform (p38α) is ubiquitously expressed and plays a central role in the pathology of chronic inflammatory diseases such as rheumatoid arthritis (RA).[3][4]
The Signaling Cascade:
The activation of p38α is governed by a three-tiered kinase cascade.[5][6]
-
MAPKKK (MAP3K): External stimuli like lipopolysaccharide (LPS) or cytokines (e.g., TNF-α, IL-1) activate upstream MAP Kinase Kinase Kinases such as TAK1 or ASK1.[5][7]
-
MAPKK (MAP2K): These MAP3Ks then phosphorylate and activate MAP Kinase Kinases, primarily MKK3 and MKK6.[2][5]
-
p38α MAPK: Activated MKK3/6 dually phosphorylates p38α on conserved threonine (Thr180) and tyrosine (Tyr182) residues within its activation loop, leading to full kinase activity.[2][5][8]
Once activated, p38α phosphorylates a host of downstream substrates, including other protein kinases like MAPKAPK-2 (MK2) and transcription factors such as Activating Transcription Factor 2 (ATF-2).[1][7][8] A key consequence of p38α activation in immune cells is the enhanced production and release of major inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), through mechanisms that include increased mRNA stability and translation.[3][9][10] In RA, constitutively activated p38α in synovial macrophages and fibroblasts drives the destructive inflammatory environment within the joint.[3][4][11]
Caption: General workflow for Mechanism of Action (MoA) elucidation.
Part 3: Experimental Protocols for MoA Determination
Step 1: Biochemical Characterization
The initial step is to determine if the compound directly inhibits the kinase of interest and to quantify its potency.
Protocol 1.1: In Vitro Kinase Activity Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. [12]
-
Objective: To determine the IC50 value of the test compound against recombinant human p38α.
-
Materials:
-
Methodology:
-
Prepare a reaction mix containing p38α Kinase Buffer, recombinant p38α enzyme, and ATF-2 substrate.
-
In a 384-well plate, add 1 µL of serially diluted test compound or DMSO vehicle control.
-
Add 2 µL of the enzyme/substrate mix to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Convert the generated ADP to ATP and induce luminescence by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.
-
Read luminescence on a plate reader.
-
Calculate percent inhibition relative to DMSO controls and fit the data to a dose-response curve to determine the IC50 value.
-
| Compound | Target | IC50 (nM) |
| BMS-582949 | p38α | 13 [15][16] |
Step 2: Cellular Target Engagement
After confirming biochemical potency, it is crucial to verify that the compound engages its target within a cellular context. For p38α, this is assessed by measuring the phosphorylation status of the kinase itself.
Protocol 2.1: Western Blot for Phospho-p38α Inhibition
This protocol measures the ability of the compound to prevent the activation (phosphorylation) of p38α in response to a cellular stressor. This directly tests the second part of BMS-582949's dual-action mechanism. [17][18]
-
Objective: To determine if the test compound inhibits LPS-induced phosphorylation of p38α at Thr180/Tyr182 in a monocytic cell line (e.g., THP-1).
-
Materials:
-
THP-1 human monocytic cells
-
RPMI-1640 medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182), Rabbit anti-total-p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Methodology:
-
Plate THP-1 cells in 6-well plates and grow to desired density.
-
Pre-incubate cells with serially diluted test compound or DMSO vehicle for 1 hour.
-
Stimulate the cells with LPS (e.g., 10 ng/mL) for 30 minutes to induce p38α phosphorylation. [19] 4. Wash cells with cold PBS and lyse with 100 µL of ice-cold lysis buffer.
-
Clarify lysates by centrifugation and determine protein concentration (e.g., BCA assay).
-
Separate 20-30 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with anti-phospho-p38α antibody.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with anti-total-p38α antibody as a loading control.
-
Step 3: Cellular Functional Assays
The ultimate validation of an MoA is demonstrating that target engagement translates into a functional cellular response. For a p38α inhibitor, the gold-standard assay is the inhibition of TNF-α production.
Protocol 3.1: Inhibition of LPS-Induced TNF-α Secretion
This assay quantifies the inhibitory effect of the compound on the production and secretion of the key pro-inflammatory cytokine TNF-α. [15][20]
-
Objective: To determine the cellular IC50 of the test compound for inhibiting TNF-α secretion from LPS-stimulated human peripheral blood mononuclear cells (hPBMCs) or THP-1 cells.
-
Materials:
-
hPBMCs isolated by Ficoll gradient or THP-1 cells
-
RPMI-1640 medium
-
LPS
-
Test compound
-
Human TNF-α ELISA kit
-
-
Methodology:
-
Plate cells (e.g., 1.5 x 10^6 cells/mL) in a 96-well plate. [19] 2. Pre-incubate cells with serially diluted test compound or DMSO vehicle for 1 hour.
-
Stimulate cells with an EC50 concentration of LPS (e.g., 10 ng/mL) for 4-6 hours. [19][21] 4. Centrifuge the plate to pellet the cells.
-
Collect the supernatant for analysis.
-
Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate percent inhibition and determine the cellular IC50 value.
-
| Compound | Assay | IC50 (nM) |
| BMS-582949 | TNF-α release (hPBMC) | 50 [16] |
Step 4: Structural Biology
X-ray crystallography provides atomic-level detail of how the inhibitor binds to its target, confirming the MoA and enabling structure-based drug design.
Protocol 4.1: Co-crystallization of p38α with Inhibitor
This protocol aims to generate a crystal of the protein-ligand complex for structural determination. [22]
-
Objective: To determine the three-dimensional structure of p38α in complex with the test compound.
-
Materials:
-
Highly purified, concentrated recombinant p38α protein
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Crystallization screening kits
-
Cryoprotectant
-
-
Methodology:
-
Complex Formation: Incubate the purified p38α protein with a 5- to 10-fold molar excess of the test compound for several hours on ice to allow for complex formation. [23] 2. Crystallization Screening: Set up crystallization trials using the sitting-drop or hanging-drop vapor diffusion method. Screen a wide range of conditions (precipitants, pH, salts) to find an initial crystallization hit.
-
Optimization: Optimize the initial hit conditions by varying reagent concentrations to grow diffraction-quality crystals.
-
Crystal Harvesting and Cryo-cooling: Carefully transfer a crystal into a cryoprotectant solution (to prevent ice formation) before flash-cooling it in liquid nitrogen.
-
Data Collection: Collect X-ray diffraction data at a synchrotron source.
-
Structure Determination: Process the diffraction data and solve the crystal structure using molecular replacement (if a p38α structure is available) or other phasing methods.
-
Refinement and Analysis: Refine the atomic model against the experimental data. Analyze the final structure to visualize the binding pocket, key interactions (e.g., hydrogen bonds, hydrophobic contacts) between p38α and the inhibitor, and any conformational changes induced by binding.
-
Conclusion
The elucidation of a drug's mechanism of action is a cornerstone of modern drug development, providing the scientific rationale for its therapeutic application and potential liabilities. While "this compound" remains to be fully characterized, the principles and protocols detailed in this guide, using the p38α inhibitor BMS-582949 as a validated case study, offer a robust and comprehensive roadmap for researchers. By systematically progressing from biochemical potency to cellular target engagement, functional modulation, and ultimately to high-resolution structural insights, scientists can build a self-validating and authoritative understanding of how a novel compound exerts its biological effects.
References
-
Yasuda, J., et al. (2021). Functions of p38 MAP Kinases in the Central Nervous System. Frontiers in Molecular Neuroscience. [Link]
-
Canovas, B. & Nebreda, A.R. (2021). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Cellular and Molecular Life Sciences. [Link]
-
Clark, A.R. & Dean, J.L. (2012). The p38 MAPK Pathway in Rheumatoid Arthritis: A Sideways Look. The Open Rheumatology Journal. [Link]
-
Inoue, T., et al. (2007). Differential tissue expression and activation of p38 MAPK alpha, beta, gamma, and delta isoforms in rheumatoid arthritis. The Journal of Rheumatology. [Link]
-
Clark, A.R. (2007). The p38 MAP kinase pathway as a therapeutic target in inflammatory disease. Current Opinion in Investigational Drugs. [Link]
-
AB0176 P38 MAPK phosphorylation as a rheumatoid arthritis biomarker. Annals of the Rheumatic Diseases. [Link]
-
Hammaker, D., et al. (2012). Pro- and anti-inflammatory functions of the p38 pathway in rheumatoid arthritis: Advantages of targeting upstream kinases MKK3 or MKK6. Arthritis & Rheumatism. [Link]
-
Clark, A.R. & Dean, J.L. (2012). The p38 MAPK Pathway in Rheumatoid Arthritis: A Sideways Look. PubMed. [Link]
-
p38 mitogen-activated protein kinases. Wikipedia. [Link]
-
P38 Signaling Pathway. Creative Diagnostics. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Activation and downstream targets of P38 MAPK. ResearchGate. [Link]
-
Klaeger, S., et al. (2017). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Biotechnology. [Link]
-
Identifying the Substrates of P38 MAPK alpha in the Heart. Heart. [Link]
-
Zhang, H., et al. (2013). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Proteomics. [Link]
-
Han, Z., et al. (2005). Identification of genomic targets downstream of p38 mitogen-activated protein kinase pathway mediating tumor necrosis factor-α signaling. Arthritis & Rheumatism. [Link]
-
Ždánská, J., et al. (2024). Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking. FEBS Open Bio. [Link]
-
Producing Crystalline Protein-Ligand Complexes. Peak Proteins. [Link]
-
Martin, S.M., et al. (2017). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Pharmacology. [Link]
-
Kinase assays. BMG LABTECH. [Link]
-
Schiebel, J., et al. (2017). Guidelines for the successful generation of protein–ligand complex crystals. Acta Crystallographica Section D: Structural Biology. [Link]
-
Gillespie, M.A., et al. (2012). A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts. Skeletal Muscle. [Link]
-
p38alpha Kinase Activity Assay Service. Reaction Biology. [Link]
-
X-Ray Crystallography of Protein-Ligand Interactions. Springer Nature Experiments. [Link]
-
Norman, P. (2009). BMS-582949: crystalline form of a p38alpha inhibitor? Expert Opinion on Therapeutic Patents. [Link]
-
(A) Time course of LPS-induced TNF-α production. ResearchGate. [Link]
-
Challenge model of TNFα turnover at varying LPS and drug provocations. CPT: Pharmacometrics & Systems Pharmacology. [Link]
-
van der Bruggen, T., et al. (1999). Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway. Infection and Immunity. [Link]
-
Read, M.A., et al. (1997). A novel lipopolysaccharide-induced transcription factor regulating tumor necrosis factor α gene expression: Molecular cloning, sequencing, characterization, and chromosomal assignment. Proceedings of the National Academy of Sciences. [Link]
Sources
- 1. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 2. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 3. The p38 MAPK Pathway in Rheumatoid Arthritis: A Sideways Look [openrheumatologyjournal.com]
- 4. Differential tissue expression and activation of p38 MAPK alpha, beta, gamma, and delta isoforms in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Frontiers | Functions of p38 MAP Kinases in the Central Nervous System [frontiersin.org]
- 8. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 9. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of genomic targets downstream of p38 mitogen-activated protein kinase pathway mediating tumor necrosis factor-α signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pro- and anti-inflammatory functions of the p38 pathway in rheumatoid arthritis: Advantages of targeting upstream kinases MKK3 or MKK6 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
- 15. medchemexpress.com [medchemexpress.com]
- 16. BMS-582949 | p38 MAPK inhibitor | Probechem Biochemicals [probechem.com]
- 17. BMS582949 | p38 MAPK | TargetMol [targetmol.com]
- 18. selleckchem.com [selleckchem.com]
- 19. Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Challenge model of TNFα turnover at varying LPS and drug provocations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
Technical Guide: Physicochemical Characterization of 5-amino-N-cyclopropylpyridine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Guide to Empirical Characterization
This document serves as a comprehensive technical guide for the empirical determination of the core physicochemical properties of 5-amino-N-cyclopropylpyridine-2-carboxamide. It is intended for researchers, scientists, and drug development professionals. Publicly available experimental data for this specific compound is limited. Therefore, this guide focuses on establishing a robust framework of methodologies to empower researchers to generate high-quality, reliable data in their own laboratories. As a Senior Application Scientist, the emphasis here is not merely on procedural steps but on the underlying scientific principles and the rationale that should guide experimental design and data interpretation. The protocols described are designed to be self-validating, ensuring the integrity and trustworthiness of the generated data.
Molecular Identity and Structural Attributes
Before embarking on any experimental characterization, it is crucial to confirm the identity and purity of the analyte.
-
Chemical Structure:
Caption: Chemical structure of this compound.
-
Key Identifiers:
A summary of the basic molecular properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1206592-83-7 | [1] |
| Molecular Formula | C9H11N3O | [2][3][4] |
| Molecular Weight | 177.2 g/mol | [2][3] |
Table 1: Core Molecular Identifiers
Ionization Constant (pKa) Determination
The pKa value is critical as it dictates the charge state of a molecule at a given pH, which in turn influences its solubility, permeability, and target binding. Given the presence of an amino group on the pyridine ring and an amide, this compound is expected to have at least one pKa.
Rationale for Method Selection
For novel compounds, a multi-method approach is recommended to ensure accuracy. Potentiometric titration is a robust and direct method, while UV-spectrophotometry is a valuable orthogonal method, particularly for compounds with a chromophore close to the ionizable center. The OECD Guideline for the Testing of Chemicals, Test No. 112, provides a comprehensive framework for pKa determination.[5][6]
Experimental Workflow: pKa Determination
Caption: Workflow for pKa determination of this compound.
Detailed Protocol: Potentiometric Titration
-
Instrumentation: Calibrated pH meter with a suitable electrode and an automated titrator.
-
Reagents: Degassed, deionized water; standardized 0.1 M HCl and 0.1 M NaOH solutions; appropriate buffer solutions for calibration.
-
Procedure: a. Accurately weigh and dissolve the compound in a known volume of deionized water (or a co-solvent system if solubility is low). b. Titrate the solution with standardized acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2). c. Titrate the resulting solution with standardized base (e.g., 0.1 M NaOH) past the expected pKa to a high pH (e.g., pH 12). d. Record the pH as a function of the volume of titrant added.
-
Data Analysis: Plot the pH versus the volume of titrant. The pKa is the pH at the half-equivalence point. For more complex molecules, derivative plots can help identify the equivalence points more accurately.
Solubility Profile
A compound's solubility is a critical determinant of its bioavailability and developability.[7][8] It is essential to assess both kinetic and thermodynamic solubility.
Kinetic vs. Thermodynamic Solubility
-
Kinetic Solubility: Measures the concentration of a compound in solution after a short incubation period, often from a DMSO stock. This is a high-throughput method useful for early-stage drug discovery to quickly flag potential solubility issues.[9][10]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of a compound. It is determined by allowing the solid compound to equilibrate with the solvent over an extended period. This is a lower-throughput but more accurate measure, crucial for later-stage development and formulation.[7]
Experimental Workflow: Solubility Assessment
Caption: Workflow for kinetic and thermodynamic solubility determination.
Detailed Protocol: Thermodynamic 'Shake-Flask' Method
This method is considered the gold standard for determining equilibrium solubility.[11]
-
Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers of different pH values (e.g., 4.0, 7.4, 9.0).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: Separate the solid and liquid phases by filtration or centrifugation.
-
Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as HPLC-UV.
-
Data Reporting: Report the solubility in µg/mL or µM at each pH. A good target for drug discovery compounds is a solubility of >60 µg/mL.[9]
A template for recording solubility data is provided in Table 2.
| pH of Buffer | Temperature (°C) | Incubation Time (h) | Measured Concentration (µg/mL) |
| 4.0 | 25 | 24 | |
| 7.4 | 25 | 24 | |
| 9.0 | 25 | 24 | |
| 7.4 | 37 | 24 |
Table 2: Template for Thermodynamic Solubility Data
Lipophilicity (LogP/LogD)
Lipophilicity is a key parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[11][12] LogD is the distribution coefficient at a specific pH, which is more relevant for ionizable compounds.
Rationale for Method Selection
The shake-flask method is the traditional and most reliable method for LogP determination.[11] However, it can be labor-intensive. Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a higher-throughput alternative by correlating retention time with known LogP values of standard compounds.[11][13]
Detailed Protocol: Shake-Flask Method for LogD7.4
-
Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble (likely n-octanol).
-
Partitioning: Add a small volume of the stock solution to a vial containing pre-saturated n-octanol and pre-saturated phosphate-buffered saline (PBS) at pH 7.4.
-
Equilibration: Shake the vial vigorously for a set period (e.g., 30 minutes) to allow for partitioning between the two phases.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate LogD7.4 using the formula: LogD7.4 = log10 ([Concentration in n-octanol] / [Concentration in aqueous buffer]).[12]
A template for recording LogP/LogD data is provided in Table 3.
| Method | pH | [Organic] (µM) | [Aqueous] (µM) | Partition Coefficient (P/D) | LogP / LogD |
| Shake-Flask | 7.4 | ||||
| RP-HPLC | N/A |
Table 3: Template for Lipophilicity Data
Thermal Properties
The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a compound.
Differential Scanning Calorimetry (DSC)
DSC is the preferred method for determining the melting point and other thermal events like polymorphic transitions.
-
Sample Preparation: Accurately weigh a small amount of the compound (1-5 mg) into an aluminum DSC pan and seal it.
-
Analysis: Place the sample pan and a reference pan in the DSC instrument. Heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Interpretation: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.
A template for recording thermal analysis data is provided in Table 4.
| Technique | Parameter | Observed Value | Comments |
| DSC | Melting Point (°C) | Onset and peak temperatures reported. | |
| TGA | Decomposition (°C) | Onset of significant mass loss. |
Table 4: Template for Thermal Analysis Data
Conclusion and Forward Look
The physicochemical properties of this compound are foundational to its potential application in drug discovery and development. This guide provides a comprehensive framework of robust, validated methodologies for determining its pKa, solubility, lipophilicity, and thermal characteristics. By adhering to these protocols, researchers can generate high-quality, reliable data to inform critical decisions in lead optimization, formulation development, and preclinical evaluation. The emphasis on understanding the "why" behind each experimental choice is intended to foster a scientifically rigorous approach to characterization, ensuring that the resulting data is not just a set of numbers, but a true reflection of the molecule's behavior.
References
- Kerns, E. H., & Di, L. (2008). In vitro solubility assays in drug discovery. Current Drug Metabolism, 9(9), 879-885.
- Valko, K. (2022).
- ACD/Labs. (n.d.). LogP—Making Sense of the Value.
- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS.
- Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics.
- Li, Q., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58932.
- Alsenz, J., & Kansy, M. (2007). Discovery solubility measurement and assessment of small molecules with drug development in mind. Drug Discovery Today: Technologies, 4(2), 55-62.
- Li, A., et al. (2006). A High-Throughput Method for Lipophilicity Measurement. Combinatorial Chemistry & High Throughput Screening, 9(4), 285-293.
- Larsson, M. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- OECD. (2020). Test No. 112: Dissociation Constants in Water. OECD Guidelines for the Testing of Chemicals, Section 1.
- OECD. (2020). Test No.
- PubChem. (n.d.). 5-Aminopyridine-2-carboxamide.
- Matrix Scientific. (n.d.). This compound.
- BIOFOUNT. (n.d.). This compound.
- PubChem. (n.d.). 5-Amino-2-(cyclopropylamino)pyridine-4-carboxamide.
- Avomeen. (n.d.). pKa Determination Testing.
- Synblock. (n.d.). 5-Amino-N-isopropylpyridine-2-carboxamide.
- Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals.
- Suling, W. J., et al. (1989). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 32(3), 569-575.
- OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.
- Sigma-Aldrich. (n.d.). 5-Aminopyridine-2-carboxylic acid.
- BLD Pharm. (n.d.). This compound.
- CookeChem. (n.d.). This compound.
- Key Organics. (n.d.). This compound.
- Doležal, M., et al. (2012). Synthesis and antimycobacterial properties of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides. Molecules, 17(11), 13294-13308.
- Zitko, J., et al. (2015). Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. Ceska a Slovenska farmacie : casopis Ceske farmaceuticke spolecnosti a Slovenske farmaceuticke spolecnosti, 64(1-2), 19-24.
- ECHEMI. (n.d.). 5-Aminopyridine-2-carboxamide SDS.
- Zitko, J., et al. (2015). Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. ProLékaře.cz.
- PubChem. (n.d.). 5-Amino-2-(cyclobutylamino)pyridine-3-carboxamide.
- Zitko, J., et al. (2015). Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. PubMed.
- PubChem. (n.d.). 5-Aminoimidazole-4-carboxamide.
- Al-Wahaibi, L. H., et al. (2022). Synthesis, Single Crystal, Characterization and Computational Study of 2-amino-N-cyclopropyl-5-ethyl-thiophene-3-carboxamide. Journal of Molecular Structure, 1250, 131890.
- Akay, C., et al. (2020). Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System.
-
Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link].
Sources
- 1. 1206592-83-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 2. 1206592-83-7|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 3. This compound , 96% , 1206592-83-7 - CookeChem [cookechem.com]
- 4. keyorganics.net [keyorganics.net]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 12. acdlabs.com [acdlabs.com]
- 13. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
In vitro evaluation of 5-amino-N-cyclopropylpyridine-2-carboxamide
An In-Depth Technical Guide to the In Vitro Evaluation of 5-amino-N-cyclopropylpyridine-2-carboxamide
Foreword: Charting the Course for a Novel Candidate
The journey of a small molecule from a laboratory curiosity to a potential therapeutic is a rigorous and multi-faceted process. This guide is designed for researchers, scientists, and drug development professionals embarking on the preclinical evaluation of this compound (CAS: 1206592-83-7, Molecular Formula: C₉H₁₁N₃O).[1][2] While structurally related to compounds with known biological activities, the specific profile of this molecule remains largely uncharacterized in public literature.[3][4][5]
This document serves not as a rigid protocol, but as a strategic framework. As a Senior Application Scientist, my objective is to illuminate the critical path of in vitro evaluation, emphasizing the causality behind experimental choices and the establishment of self-validating systems. We will progress from fundamental characterization to complex biological interrogation, building a comprehensive data package to inform go/no-go decisions for further development.
Section 1: Foundational Characterization & Physicochemical Profiling
Expertise & Experience: Before any biological assessment, we must confirm the identity, purity, and fundamental properties of the test article. This foundational step is non-negotiable for data integrity and reproducibility. An impure or unstable compound can lead to misleading results, wasting significant time and resources.
Protocol 1: Purity and Identity Confirmation
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine the purity of the compound.
-
Method: A sample is dissolved in a suitable solvent (e.g., Methanol, DMSO) and injected into an HPLC system equipped with a C18 column. A gradient elution method using water and acetonitrile (both typically containing 0.1% formic acid or trifluoroacetic acid) is employed.
-
Detection: UV detection at multiple wavelengths (e.g., 254 nm, 280 nm) and a Diode Array Detector (DAD) to obtain the UV spectrum.
-
Acceptance Criteria: Purity should be ≥95% for initial screening, with a goal of >98% for more definitive studies.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Objective: To confirm the molecular weight and identity of the compound.
-
Method: Similar to HPLC, but the eluent is directed into a mass spectrometer.
-
Analysis: The resulting mass spectrum should show a prominent peak corresponding to the expected molecular weight of this compound (177.2 g/mol ).[1]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the chemical structure.
-
Method: ¹H and ¹³C NMR spectra are acquired in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Analysis: The observed chemical shifts, integration, and coupling patterns must be consistent with the proposed structure of this compound.
-
Protocol 2: Aqueous Solubility Assessment
-
Objective: To determine the solubility in physiologically relevant buffers, which is critical for assay development and predicting oral absorption.
-
Method (Kinetic Solubility): A high-concentration DMSO stock solution of the compound is added to an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). The solution is shaken, and the resulting precipitate is measured by nephelometry or UV spectroscopy after filtration.
-
Data Presentation: Results are typically reported in µM or µg/mL.
| Property | Method | Expected/Hypothetical Result | Rationale |
| Purity | HPLC | >98% | Ensures biological activity is due to the compound of interest. |
| Identity (Molecular Wt.) | LC-MS | 177.2 [M+H]⁺ | Confirms the correct molecule is being tested.[1] |
| Structure | NMR | Consistent with proposed structure | Verifies the precise atomic arrangement. |
| Aqueous Solubility (pH 7.4) | Nephelometry | 55 µM | Informs maximum assay concentration and potential bioavailability issues. |
Section 2: Target Identification & Validation: Unmasking the Mechanism
Expertise & Experience: As the molecular target of this compound is unknown, the initial step is to identify its binding partners within the cell. This is a crucial phase that dictates the entire subsequent research strategy. There are two primary philosophies for target identification: affinity-based and label-free methods.[6][7]
Trustworthiness: The choice of method depends on the compound's properties. Affinity-based methods require chemical modification, which risks altering the compound's intrinsic activity. Therefore, a parallel label-free approach is a robust way to validate any putative hits.
Workflow: Target Identification Strategies
Caption: Workflow for Affinity-Based vs. Label-Free Target ID.
Protocol 3: Drug Affinity Responsive Target Stability (DARTS)
-
Objective: To identify protein targets based on the principle that small molecule binding can stabilize a protein against proteolysis.[8]
-
Method:
-
Prepare cell lysate from a relevant cell line (e.g., a cancer cell line if anti-proliferative activity is suspected).
-
Incubate lysate aliquots with varying concentrations of this compound or a vehicle control (DMSO).
-
Add a protease (e.g., pronase, thermolysin) to each aliquot and incubate for a fixed time.
-
Stop the digestion by adding a protease inhibitor and denaturing sample buffer.
-
Run the samples on an SDS-PAGE gel.
-
-
Analysis: Look for protein bands that are present or more intense in the compound-treated lanes compared to the vehicle control. These protected bands represent potential binding partners. Excise these bands and identify the proteins via mass spectrometry.[6]
Protocol 4: Target Validation
-
Objective: To confirm that engagement of the identified target is responsible for the compound's biological effect.
-
Methods:
-
Biochemical Assay: If the target is an enzyme, test the compound's ability to directly inhibit its activity in a cell-free assay.[9]
-
Genetic Knockdown: Use siRNA or CRISPR to reduce the expression of the target protein in cells. If the compound's effect is diminished in these cells, it validates the target.[10]
-
Cellular Thermal Shift Assay (CETSA): A label-free method that can be used in intact cells to confirm target engagement.
-
Section 3: In Vitro ADME-Tox Profiling: The "Fail Early, Fail Cheap" Philosophy
Expertise & Experience: Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion (ADME), and Toxicity (Tox) properties is paramount.[11] Promising biological activity is irrelevant if a compound has fatal flaws in its drug-like properties. These assays help predict in vivo behavior and identify potential liabilities before significant resources are invested.[12][13]
Workflow: Integrated In Vitro Preclinical Assessment
Caption: Key stages of an early in vitro ADME-Tox assessment.
Protocol 5: Metabolic Stability Assay
-
Objective: To determine the rate at which the compound is metabolized by liver enzymes, which helps predict its in vivo half-life.[14]
-
Method:
-
Incubate the compound at a low concentration (e.g., 1 µM) with human liver microsomes or cryopreserved hepatocytes in the presence of necessary cofactors (NADPH).[15]
-
Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge to pellet the protein and analyze the supernatant by LC-MS to quantify the remaining parent compound.
-
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
Protocol 6: Cytotoxicity Assay
-
Objective: To assess the compound's general toxicity to cells.
-
Method:
-
Seed a relevant cell line (e.g., HepG2 for liver toxicity) in a 96-well plate and allow cells to attach overnight.[16]
-
Treat the cells with a serial dilution of the compound for 24-72 hours.
-
Assess cell viability using a reagent like CellTiter-Glo® (which measures ATP, an indicator of metabolically active cells) or an MTT assay.
-
-
Data Analysis: Plot cell viability against compound concentration to determine the CC₅₀ (concentration that causes 50% cytotoxicity).
Protocol 7: hERG Inhibition Assay
-
Objective: To screen for potential cardiotoxicity, as inhibition of the hERG potassium channel can lead to fatal arrhythmias.
-
Method: This is typically performed using automated patch-clamp electrophysiology on cells stably expressing the hERG channel.
-
Data Analysis: The concentration-dependent inhibition of the hERG current is measured to determine an IC₅₀ value.
Summary of Hypothetical ADME-Tox Data
| Assay | Method | Hypothetical Result | Interpretation & Implication |
| Metabolic Stability | Human Liver Microsomes | t½ = 45 min | Moderate stability. May have an acceptable in vivo half-life. |
| CYP3A4 Inhibition | Fluorometric | IC₅₀ > 50 µM | Low risk of drug-drug interactions with substrates of the major CYP enzyme. |
| Permeability | PAMPA | Pₑ = 15 x 10⁻⁶ cm/s | High passive permeability predicted. Good potential for oral absorption. |
| Cytotoxicity (HepG2) | CellTiter-Glo® | CC₅₀ = 75 µM | Low general cytotoxicity. A good therapeutic window is possible if potency is sub-micromolar. |
| hERG Inhibition | Automated Patch Clamp | IC₅₀ > 30 µM | Low risk of causing QT prolongation and associated cardiotoxicity. |
Conclusion & Future Directions
This guide outlines a foundational in vitro strategy for the evaluation of this compound. The data generated from these studies—spanning physicochemical properties, target identification, and ADME-Tox profiling—will form a cohesive package. This package will enable an informed, data-driven decision on whether to advance this compound into more complex cellular models, lead optimization, and eventual in vivo testing. The core principle is to build a comprehensive understanding of the molecule's behavior in controlled systems to best predict its potential for success.
References
- In Vitro ADME and Toxicology Assays. (n.d.). Eurofins Discovery.
- Target identification of small molecules: an overview of the current applications in drug discovery. (2023). PubMed Central.
- Target Identification and Validation (Small Molecules). (n.d.). University College London.
- (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. (n.d.). ResearchGate.
- In Vitro ADME-Tox Profiling. (n.d.). Creative Biostructure Drug Discovery.
- Identification of Direct Protein Targets of Small Molecules. (n.d.). ACS Chemical Biology.
- Target Identification and Validation in Drug Discovery. (2025). Chemspace.
- In Vitro Assays | For successful drug discovery programs. (n.d.). AXXAM.
- Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. (2024). NIH.
- Assay Development in Drug Discovery. (n.d.). Danaher Life Sciences.
- Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). PMC - NIH.
- Synthesis and anti-proliferative activity of 5-benzoyl and 5-benzylhydroxy derivatives of 3-amino-2-arylcarboxamido-thieno[2-3-b]pyridines. (2023). MDPI.
- In vitro ADME-Tox characterisation in drug discovery and development. (n.d.). VectorB2B.
- ADME/Tox Studies and Products. (n.d.). Thermo Fisher Scientific - US.
- A beginners guide to ADME Tox. (2024). Cell Guidance Systems.
- 1206592-83-7|this compound. (n.d.). BIOFOUNT.
- Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. (n.d.). PubMed.
- 1206592-83-7 Cas No. | this compound. (n.d.). Matrix Scientific.
- 5-Aminopyridine-2-carboxamide. (n.d.). PubChem.
- Synthesis and antimycobacterial properties of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides. (2025). ResearchGate.
- Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. (2015).
- Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. (n.d.).
- Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. (2015).
Sources
- 1. 1206592-83-7|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 2. 1206592-83-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 3. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines [mdpi.com]
- 5. Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. Target Identification and Validation in Drug Discovery | Chemspace [chem-space.com]
- 11. In Vitro ADME-Tox Profiling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. vectorb2b.com [vectorb2b.com]
- 14. cellgs.com [cellgs.com]
- 15. ADME/Tox Studies and Products | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 5-amino-N-cyclopropylpyridine-2-carboxamide: A Technical Guide
This technical guide provides an in-depth exploration of the spectroscopic characterization of 5-amino-N-cyclopropylpyridine-2-carboxamide, a molecule of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering both theoretical foundations and practical, field-proven protocols for nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. While direct experimental data for this specific compound is not widely published, this guide will present predicted data based on its chemical structure and established spectroscopic principles, alongside detailed methodologies for its empirical determination.
Introduction: The Importance of Spectroscopic Analysis
In the landscape of drug discovery and development, the unambiguous structural elucidation and purity assessment of novel chemical entities are paramount. Spectroscopic techniques are the cornerstone of this analytical workflow, providing a detailed fingerprint of a molecule's atomic and molecular properties. For a compound like this compound, with its distinct aromatic, amine, and amide functionalities, a multi-technique approach is essential for comprehensive characterization. This guide will delve into the "why" and "how" of applying NMR, MS, and IR spectroscopy to this specific molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[1][2] It exploits the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), to map out the connectivity and chemical environment of atoms within a molecule.
Theoretical Basis
When placed in a strong magnetic field, atomic nuclei with a non-zero spin, such as ¹H and ¹³C, align either with or against the field.[1] By applying a radiofrequency pulse, these nuclei can be excited to a higher energy state. The subsequent relaxation and emission of energy are detected and translated into an NMR spectrum. The precise frequency at which a nucleus resonates (its chemical shift) is highly sensitive to its local electronic environment, providing invaluable structural information.
Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation:
A well-prepared sample is critical for obtaining high-quality NMR data.[3]
-
Weighing the Sample: Accurately weigh 5-20 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR, using an analytical balance.[3]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the compound. For this molecule, deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices. The deuterium signal is used by the spectrometer to "lock" the magnetic field, ensuring stability.[3]
-
Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean vial. Gentle vortexing or sonication can aid dissolution.[3]
-
Transfer to NMR Tube: Using a pipette, carefully transfer the solution into a standard 5 mm NMR tube to a height of about 4-5 cm. Avoid introducing solid particles or air bubbles.[3]
-
Cleaning and Capping: Thoroughly wipe the outside of the NMR tube with a lint-free tissue and cap it securely.[3]
Data Acquisition:
The following is a generalized workflow for a modern NMR spectrometer.[3][4]
-
Instrument Insertion: Place the NMR tube into a spinner and insert it into the spectrometer's magnet.
-
Locking and Shimming: The instrument will first "lock" onto the deuterium signal of the solvent. "Shimming" is then performed, which is the process of optimizing the homogeneity of the magnetic field to achieve sharp, well-resolved peaks.[3]
-
Tuning and Matching: The NMR probe is tuned to the specific frequency of the nucleus being observed (e.g., ¹H or ¹³C) to maximize signal sensitivity.[3]
-
Acquisition: Standard pulse programs are used to acquire the data. For ¹H NMR, a simple pulse-acquire sequence is usually sufficient. For ¹³C NMR, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
Processing: The raw data (a free induction decay, or FID) is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced. Typically, the residual solvent peak is used for referencing.
dot
Caption: NMR Spectroscopy Experimental Workflow.
Predicted ¹H NMR Spectrum
The following table summarizes the predicted ¹H NMR chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) for this compound. These predictions are based on the analysis of its chemical structure and data from analogous compounds.
| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Pyridine H-3 | ~7.8 | d | ~2.5 | 1H |
| Pyridine H-4 | ~7.0 | dd | ~8.5, 2.5 | 1H |
| Pyridine H-6 | ~8.1 | d | ~8.5 | 1H |
| NH₂ | ~5.5 | br s | - | 2H |
| NH (amide) | ~8.5 | br s | - | 1H |
| CH (cyclopropyl) | ~2.9 | m | - | 1H |
| CH₂ (cyclopropyl) | ~0.9 | m | - | 2H |
| CH₂ (cyclopropyl) | ~0.7 | m | - | 2H |
d = doublet, dd = doublet of doublets, m = multiplet, br s = broad singlet
Predicted ¹³C NMR Spectrum
The table below outlines the predicted ¹³C NMR chemical shifts for the distinct carbon atoms in the molecule.
| Carbon(s) | Predicted δ (ppm) |
| C=O (amide) | ~165 |
| Pyridine C-2 | ~150 |
| Pyridine C-5 | ~145 |
| Pyridine C-6 | ~138 |
| Pyridine C-3 | ~120 |
| Pyridine C-4 | ~115 |
| CH (cyclopropyl) | ~23 |
| CH₂ (cyclopropyl) | ~7 |
Mass Spectrometry (MS): Determining the Molecular Weight and Formula
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[5][6] It is indispensable for determining the molecular weight of a compound and can also provide information about its elemental composition and structure through fragmentation patterns.
Theoretical Basis
In a mass spectrometer, a sample is first ionized, converting neutral molecules into charged ions.[5] These ions are then accelerated and separated based on their m/z ratio by electric and/or magnetic fields. Finally, a detector measures the abundance of each ion, generating a mass spectrum.[5]
Experimental Protocol: Electrospray Ionization (ESI-MS)
ESI is a "soft" ionization technique that is well-suited for polar molecules like this compound, as it typically produces the protonated molecule [M+H]⁺ with minimal fragmentation.[7]
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
-
Infusion: The sample solution is introduced into the mass spectrometer's ion source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
-
Ionization: A high voltage is applied to the liquid as it exits a capillary, creating a fine spray of charged droplets. The solvent evaporates from these droplets, eventually leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where they are separated by their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
dot
Caption: Mass Spectrometry (ESI-MS) Experimental Workflow.
Predicted Mass Spectrum
For this compound (Molecular Formula: C₉H₁₁N₃O), the expected results from high-resolution mass spectrometry (HRMS) are as follows:
| Ion | Calculated Exact Mass | Observed m/z |
| [M+H]⁺ | 178.0975 | ~178.0975 |
The observation of an ion with this precise m/z value would confirm the elemental composition of the molecule.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8][9] Different chemical bonds vibrate at specific, characteristic frequencies, and when infrared radiation matching that frequency is passed through a sample, the energy is absorbed.
Theoretical Basis
An IR spectrometer passes a beam of infrared light through a sample.[8] The instrument measures the frequencies at which the radiation is absorbed. The resulting IR spectrum is a plot of absorbance or transmittance versus frequency (typically expressed as wavenumber, cm⁻¹). By analyzing the absorption bands in the spectrum, one can identify the presence of specific functional groups.[8]
Experimental Protocol: Attenuated Total Reflectance (ATR)
ATR is a common sampling technique for solid and liquid samples that requires minimal sample preparation.[10]
-
Background Scan: Before analyzing the sample, a background spectrum of the empty ATR crystal is recorded. This background is then automatically subtracted from the sample spectrum to remove contributions from the instrument and the atmosphere.[10]
-
Sample Application: A small amount of the solid this compound is placed directly onto the ATR crystal.
-
Pressure Application: A pressure arm is lowered onto the sample to ensure good contact with the crystal surface.[10]
-
Data Acquisition: The IR spectrum is then recorded. The process is typically very fast, taking only a few seconds.[10]
-
Cleaning: After the measurement, the crystal is cleaned with a suitable solvent (e.g., isopropanol) and a soft tissue.
dot
Caption: IR Spectroscopy (ATR) Experimental Workflow.
Predicted IR Spectrum
The following table lists the predicted characteristic IR absorption bands for this compound.
| Functional Group | Predicted Absorption (cm⁻¹) | Vibration |
| N-H (amine) | 3400-3200 (two bands) | Symmetric & Asymmetric Stretch |
| N-H (amide) | ~3300 | Stretch |
| C-H (aromatic) | 3100-3000 | Stretch |
| C-H (cyclopropyl) | ~3000 | Stretch |
| C=O (amide) | ~1670 | Stretch |
| C=C, C=N (aromatic) | 1600-1450 | Ring Stretch |
| N-H (amine/amide) | ~1620 | Bend |
Conclusion
The comprehensive spectroscopic characterization of this compound through NMR, MS, and IR spectroscopy provides a detailed and unambiguous confirmation of its chemical structure. This guide has outlined the theoretical principles, detailed experimental protocols, and predicted spectral data for this compound. By following these methodologies, researchers and scientists can confidently verify the identity and purity of this and other novel chemical entities, a critical step in the rigorous process of drug development.
References
-
University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]
-
ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]
-
Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Wikipedia. (n.d.). Mass spectrometry. Retrieved from [Link]
-
Wikipedia. (n.d.). Infrared spectroscopy. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]
-
Emerald Cloud Lab. (2025, September 17). ExperimentMassSpectrometry Documentation. Retrieved from [Link]
-
MIT. (n.d.). Infrared Spectroscopy (IR) - Experimental Design. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]
-
University of Wyoming. (n.d.). Basic Experiment Setup and Basic NMR Spectrometer Operation Setup. Retrieved from [Link]
-
WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR). Retrieved from [Link]
-
HTDS. (n.d.). Practical Experiments in the Fundamentals of Mass Spectrometry. Retrieved from [Link]
-
Chemistry For Everyone. (2025, January 25). How To Run IR Spectroscopy? [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]
Sources
- 1. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 5. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. emeraldcloudlab.com [emeraldcloudlab.com]
- 8. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 9. Experimental Design [web.mit.edu]
- 10. youtube.com [youtube.com]
Crystal structure of 5-amino-N-cyclopropylpyridine-2-carboxamide
**Technical Guide: A
Systematic Approach to the Crystal Structure Determination of 5-amino-N-cyclopropylpyridine-2-carboxamide**
Abstract
Introduction: The Significance of Solid-State Structural Analysis
This compound serves as a crucial building block in the synthesis of Apixaban, a widely used oral factor Xa inhibitor.[1] The precise three-dimensional arrangement of atoms in the solid state—the crystal structure—governs a multitude of physicochemical properties essential for pharmaceutical development. These include solubility, dissolution rate, stability, hygroscopicity, and powder flow characteristics. Furthermore, the ability of a molecule to adopt different crystal packing arrangements, a phenomenon known as polymorphism, can have profound implications for a drug's bioavailability and therapeutic efficacy.
Therefore, elucidating the single-crystal structure is not merely an academic exercise; it is a foundational step in de-risking the drug development process. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for this task, providing unambiguous information on molecular conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that dictate the crystal lattice.[5][6][7] This guide provides the experimental and computational framework necessary to achieve this goal for this compound.
Part I: Synthesis and High-Purity Material Preparation
The prerequisite for growing high-quality single crystals is the availability of highly pure material. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disordered or unusable crystals. A purity level of >99% is strongly recommended.[8]
Proposed Synthesis Route
The synthesis of related 5-amino-N-aryl carboxamides has been described in the literature, often involving the amidation of a corresponding acid chloride or ester.[9][10] A plausible route starting from 5-aminopyridine-2-carboxylic acid can be adapted for the target molecule.
Protocol 2.1: Synthesis of this compound
-
Acid Chloride Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 5-aminopyridine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF).
-
Expertise & Experience: The use of oxalyl chloride and catalytic DMF is a standard and efficient method for converting carboxylic acids to acid chlorides. The reaction is performed at 0 °C to control the exothermic reaction and minimize side products.
-
-
Amidation: In a separate flask, dissolve cyclopropylamine (1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) (2.5 eq) in anhydrous DCM.
-
Reaction: Cool the amine solution to 0 °C and add the freshly prepared acid chloride solution dropwise with vigorous stirring.
-
Workup: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by thin-layer chromatography (TLC). Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the final compound. Characterize the product using NMR (¹H, ¹³C), mass spectrometry, and IR spectroscopy to confirm its identity and assess purity.[11][12][13]
Part II: Single Crystal Growth Methodologies
Crystal growth is often the most challenging step, requiring patience and systematic screening of conditions. The goal is to create a supersaturated solution from which the solute can slowly precipitate in an ordered crystalline form.[8][14] For small organic molecules like the target compound, several techniques are highly effective.
Technique 1: Slow Evaporation
This is the simplest and often most successful method for obtaining high-quality crystals.[15][16][17]
Protocol 3.1: Crystallization by Slow Evaporation
-
Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, and mixtures thereof). An ideal solvent is one in which the compound is moderately soluble.
-
Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent or solvent system. Filter the solution through a syringe filter (0.22 µm) into a clean, small vial or test tube to remove any particulate matter that could act as unwanted nucleation sites.
-
Evaporation Control: Cover the vial with parafilm and pierce it with 1-3 small holes using a needle.[15] This allows the solvent to evaporate slowly over several days to weeks.
-
Trustworthiness: The rate of evaporation is a critical parameter. Too fast, and a powder may precipitate; too slow, and nucleation may never occur. Adjusting the number and size of the holes provides control over this rate.
-
-
Incubation: Place the vial in a vibration-free location and monitor periodically without disturbing it. Crystals suitable for diffraction are typically 0.1-0.3 mm in each dimension.[18]
Technique 2: Vapor Diffusion
This technique is excellent for sparingly soluble compounds or when only small amounts of material are available.[14][19][20][21]
Protocol 3.2: Crystallization by Vapor Diffusion (Hanging or Sitting Drop)
-
Setup: Place a small volume (e.g., 1 mL) of a "precipitant" or "anti-solvent" (a solvent in which the compound is insoluble, like hexane or diethyl ether) into a larger, sealed container (the reservoir).
-
Drop Preparation: In a small, open inner vial (sitting drop) or on a siliconized coverslip (hanging drop), place a small drop (1-10 µL) of a concentrated solution of the compound in a "good" solvent (e.g., DCM or ethyl acetate).[19][21]
-
Equilibration: Seal the main container. The vapor of the anti-solvent from the reservoir will slowly diffuse into the drop containing the compound. This gradually decreases the solubility of the compound in the drop, leading to supersaturation and, ideally, crystallization.[14][19][21]
Part III: Single-Crystal X-ray Diffraction (SC-XRD)
Once a suitable crystal is obtained, the next step is to analyze it using a single-crystal X-ray diffractometer.
Experimental Workflow
The process involves mounting the crystal, collecting diffraction data, and processing that data to obtain a file of reflection intensities.
Protocol 4.1: SC-XRD Data Collection
-
Crystal Selection & Mounting: Under a microscope, select a well-formed crystal with sharp edges and no visible cracks. Mount the crystal on a goniometer head, typically using a cryoloop and a cryoprotectant oil.
-
Data Collection: Mount the goniometer head on the diffractometer.[18] A stream of cold nitrogen gas (typically 100 K) is used to flash-cool the crystal, which minimizes thermal motion and radiation damage.
-
Unit Cell Determination: Collect a few initial frames to determine the crystal's unit cell parameters and Bravais lattice.[18]
-
Full Data Collection: Execute a full data collection strategy, which involves rotating the crystal and collecting thousands of diffraction spots at different orientations to ensure a complete dataset.[6]
-
Data Reduction: The raw diffraction images are processed. This involves integrating the intensities of each reflection, applying corrections (e.g., for Lorentz and polarization effects), and merging symmetry-equivalent reflections. The output is typically an HKL file.
Part IV: Structure Solution and Refinement
The HKL file contains the intensities of the diffracted X-rays, but the phase information is lost. Solving the "phase problem" is the first step in determining the electron density and thus the atomic positions.
Computational Workflow
This process is typically performed using specialized software suites like SHELX or Olex2.[22][23][24][25]
Protocol 5.1: Structure Solution and Refinement
-
Structure Solution: Use direct methods or Patterson methods to solve the phase problem and generate an initial structural model.[22] This initial model will show the positions of most non-hydrogen atoms.
-
Model Building: Identify and assign atom types (C, N, O) to the electron density peaks.
-
Refinement: Refine the model against the experimental data using full-matrix least-squares methods.[25] This iterative process adjusts atomic coordinates and thermal displacement parameters to minimize the difference between observed and calculated structure factors.
-
Trustworthiness: The quality of the refinement is monitored using metrics like the R1 factor and the Goodness of Fit (GooF). An R1 value below 5% for high-quality data indicates an excellent agreement between the model and the data.
-
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[22]
-
Validation and Output: Once the refinement has converged, a final validation is performed. The final structural model, including atomic coordinates, bond lengths, angles, and other crystallographic data, is saved in a standard Crystallographic Information File (CIF) format.[26][27][28][29][30]
Part V: Analysis of the Crystal Structure
The final CIF provides a wealth of information. A thorough analysis should focus on both intramolecular and intermolecular features.
Intramolecular Geometry
Analysis of the internal geometry of the molecule can reveal conformational details.
-
Planarity: Assess the planarity of the pyridine ring and the orientation of the amide and cyclopropyl groups relative to it.
-
Bond Lengths and Angles: Compare experimental bond lengths and angles to standard values to identify any unusual strain or electronic effects.
| Parameter | Expected Value / Feature |
| Pyridine Ring | Aromatic, planar |
| C(amide)-N(amide) Bond Length | ~1.33 Å (partial double bond character) |
| Amide Group Conformation | Likely to be trans or nearly so |
| Cyclopropyl-N Bond Angle | Dependent on steric and electronic factors |
Table 1: Expected Intramolecular Geometric Parameters.
Intermolecular Interactions and Crystal Packing
The way molecules pack in the crystal lattice is determined by non-covalent interactions, primarily hydrogen bonding.
-
Hydrogen Bonding: The 5-amino group (-NH₂) and the amide N-H group are strong hydrogen bond donors. The pyridine nitrogen, amide oxygen, and the amino nitrogen can all act as hydrogen bond acceptors.[31][32] Identifying the network of these bonds is key to understanding the crystal's stability. Similar pyridine carboxamide structures are known to exhibit extensive C-H···O and π-stacking interactions.[33][34][35]
-
π-π Stacking: The electron-rich pyridine rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.
| Interaction Type | Potential Donor | Potential Acceptor |
| Strong H-Bond | -NH₂ (amino), -NH- (amide) | C=O (amide), N (pyridine), -NH₂ (amino) |
| Weak H-Bond | C-H (aromatic, cyclopropyl) | C=O (amide), N (pyridine) |
| π-π Stacking | Pyridine Ring | Pyridine Ring |
Table 2: Potential Intermolecular Interactions.
Visualization of the Workflow
The entire process, from purified compound to final structural analysis, can be visualized as a systematic workflow.
Caption: Workflow for the determination of the crystal structure.
References
-
Slow Evaporation Method. (n.d.). University of Washington, Department of Chemistry. Retrieved from [Link]
-
Hanging Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research. Retrieved from [Link]
-
Glidewell, C., Low, J. N., Skakle, J. M. S., & Wardell, J. L. (2009). Unconventional hydrogen bonding and π-stacking in two substituted pyridine carboxamides. Acta Crystallographica Section C: Crystal Structure Communications, 65(Pt 8), o431–o436. Retrieved from [Link]
-
CIF 1.1 syntax specification. (2005). International Union of Crystallography. Retrieved from [Link]
-
Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685. Retrieved from [Link]
-
Crystal Growth. (n.d.). Linac Coherent Light Source, SLAC National Accelerator Laboratory. Retrieved from [Link]
-
Glidewell, C., Low, J. N., Skakle, J. M. S., & Wardell, J. L. (2009). Unconventional hydrogen bonding and π-stacking in two substituted pyridine carboxamides. Acta Crystallographica Section C, 65(8), o431-o436. Retrieved from [Link]
-
Growing Quality Crystals. (n.d.). MIT Department of Chemistry. Retrieved from [Link]
-
CIF (Crystallographic Information Framework). (n.d.). Metadata Standards Catalog. Retrieved from [Link]
-
Crystallographic Information File. (n.d.). In Wikipedia. Retrieved from [Link]
-
Crystallographic Information Framework (CIF). (n.d.). International Union of Crystallography. Retrieved from [Link]
-
Sitting Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research. Retrieved from [Link]
-
Protein Crystallization For X-ray Crystallography: Hanging- & Sitting-Drop Vapor Diffusion Methods. (n.d.). Bitesize Bio. Retrieved from [Link]
-
Girolami, G. S. (2014). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 70(Pt 3), 277–285. Retrieved from [Link]
-
Protein crystallization. (n.d.). In Wikipedia. Retrieved from [Link]
-
Guide for crystallization. (n.d.). University of Strasbourg. Retrieved from [Link]
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Creative Biostructure. Retrieved from [Link]
-
How to Grow Crystals. (n.d.). University of California, Berkeley. Retrieved from [Link]
-
Single crystal X-ray diffraction. (n.d.). Fiveable. Retrieved from [Link]
-
Glidewell, C., Low, J. N., Skakle, J. M. S., & Wardell, J. L. (2009). Unconventional hydrogen bonding and π-stacking in two substituted pyridine carboxamides. ResearchGate. Retrieved from [Link]
-
The SHELX package. (n.d.). MIT OpenCourseWare. Retrieved from [Link]
-
SHELX-97 Manual. (1997). George M. Sheldrick. Retrieved from [Link]
-
Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]
-
Single-crystal X-ray Diffraction. (2007). SERC, Carleton College. Retrieved from [Link]
-
The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. (2023). Pulstec USA. Retrieved from [Link]
-
What is Single Crystal X-ray Diffraction? (2020). Bruker. [Video]. YouTube. Retrieved from [Link]
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8. Retrieved from [Link]
-
Structure Refinement. (n.d.). OlexSys Ltd. Retrieved from [Link]
-
A Practical Guide to Structure Determination in Organic Chemistry. (n.d.). Oxford University Press. Retrieved from [Link]
-
Synthetic method for Apixaban drug intermediate. (n.d.). Patsnap. Retrieved from [Link]
-
Price, S. L. (2014). Predicting crystal structures of organic compounds. Chemical Society Reviews, 43(7), 2098-2111. Retrieved from [Link]
- Process for the preparation of apixaban and intermediates thereof. (2017). Google Patents.
-
Does hydrogen bond exist in pyridine molecules? (2018). Quora. Retrieved from [Link]
- Preparation method of Apixaban intermediate suitable for industrial production. (2021). Google Patents.
-
Key intermediates and impurities of the synthesis of apixaban: apixaban glycol esters. (2018). Justia Patents. Retrieved from [Link]
- Key intermediates and impurities of the synthesis of apixaban: apixaban glycol esters. (2016). Google Patents.
-
Fondell, M., et al. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. The Journal of Physical Chemistry B, 125(7), 1849–1858. Retrieved from [Link]
-
Live from the Lab: How to Solve a Crystal Structure. (2025). YouTube. Retrieved from [Link]
-
Methods for the Elucidation of the Structure of Organic Compounds. (n.d.). MIT OpenCourseWare. Retrieved from [Link]
-
Determining the structure of organic compounds. (2013). YouTube. Retrieved from [Link]
-
Zitko, J., Franco, F., & Paterová, P. (2015). Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. Ceska a Slovenska farmacie, 64(1-2), 19–24. Retrieved from [Link]
-
Zitko, J., Franco, F., & Paterová, P. (2015). Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. Česká a Slovenská farmacie, 64(1-2), 19-24. Retrieved from [Link]
Sources
- 1. Synthetic method for Apixaban drug intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 2. US20170015663A1 - Process for the preparation of apixaban and intermediates thereof - Google Patents [patents.google.com]
- 3. patents.justia.com [patents.justia.com]
- 4. US20160326171A1 - Key intermediates and impurities of the synthesis of apixaban: apixaban glycol esters - Google Patents [patents.google.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. pulstec.net [pulstec.net]
- 8. Protein Crystallization: Hanging & Sitting Drops [proteinstructures.com]
- 9. Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]
- 11. global.oup.com [global.oup.com]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. youtube.com [youtube.com]
- 14. Protein crystallization - Wikipedia [en.wikipedia.org]
- 15. Slow Evaporation Method [people.chem.umass.edu]
- 16. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 17. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fiveable.me [fiveable.me]
- 19. hamptonresearch.com [hamptonresearch.com]
- 20. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
- 21. hamptonresearch.com [hamptonresearch.com]
- 22. ocw.mit.edu [ocw.mit.edu]
- 23. psi.ch [psi.ch]
- 24. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Structure Refinement | OlexSys [olexsys.org]
- 26. iucr.org [iucr.org]
- 27. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC [pmc.ncbi.nlm.nih.gov]
- 28. CIF (Crystallographic Information Framework) – Metadata Standards Catalog [rdamsc.bath.ac.uk]
- 29. Crystallographic Information File - Wikipedia [en.wikipedia.org]
- 30. iucr.org [iucr.org]
- 31. quora.com [quora.com]
- 32. How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 33. journals.iucr.org [journals.iucr.org]
- 34. Unconventional hydrogen bonding and π-stacking in two substituted pyridine carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
The Strategic Importance of the 5-Amino-N-cyclopropylpyridine-2-carboxamide Scaffold in Modern Drug Discovery
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Emergence of a Privileged Scaffold
In the landscape of contemporary medicinal chemistry, the identification and optimization of privileged scaffolds—molecular frameworks that can bind to multiple protein targets—is a cornerstone of efficient drug discovery. The 5-amino-N-cyclopropylpyridine-2-carboxamide core has emerged as one such scaffold, demonstrating remarkable versatility and utility in the development of novel therapeutic agents across a range of disease areas. Its unique combination of a hydrogen-bond-accepting pyridine ring, a hydrogen-bond-donating amino group, and a conformationally constrained N-cyclopropyl amide group provides a trifecta of features that facilitate potent and selective interactions with various biological targets. This guide delves into the discovery, synthesis, and application of this pivotal chemical moiety, offering field-proven insights for researchers and drug development professionals.
The Genesis of a Key Building Block: Discovery and Synthetic Rationale
The initial exploration of pyridine-2-carboxamide derivatives was driven by the search for novel anti-infective and anticancer agents. Early studies on related structures, such as 5-aminopyridine-2-carboxaldehyde thiosemicarbazones, revealed that modifications at the 5-position of the pyridine ring could significantly influence biological activity, particularly in the inhibition of enzymes like ribonucleotide reductase[1]. These foundational findings paved the way for more elaborate substitutions, including the introduction of the N-cyclopropylamide functionality.
The rationale for incorporating the N-cyclopropyl group is rooted in several key principles of medicinal chemistry. The cyclopropyl ring introduces a degree of conformational rigidity that can lock the amide in a bioactive conformation, reducing the entropic penalty upon binding to a target protein. Furthermore, the sp2 character of the cyclopropyl group can enhance the hydrogen-bonding capability of the adjacent amide NH group, a feature that proved critical in the development of potent enzyme inhibitors[2].
Synthetic Pathways: A Step-by-Step Protocol
The synthesis of this compound can be achieved through a multi-step process, starting from commercially available precursors. A representative synthetic route is outlined below.
Experimental Protocol: Synthesis of this compound
-
Step 1: Nitration of 2-chloropyridine. 2-chloropyridine is subjected to nitration using a mixture of nitric acid and sulfuric acid to yield 2-chloro-5-nitropyridine. The strongly acidic medium facilitates the electrophilic aromatic substitution at the 5-position[3].
-
Step 2: Nucleophilic Substitution with Ammonia. The resulting 2-chloro-5-nitropyridine is treated with ammonia in a sealed vessel at elevated temperature and pressure. This reaction displaces the chloro group to afford 2-amino-5-nitropyridine.
-
Step 3: Carboxylation. The 2-amino-5-nitropyridine is then converted to 5-nitropicolinamide. This can be achieved through various methods, including a palladium-catalyzed carbonylation reaction in the presence of an amide source.
-
Step 4: Amide Coupling with Cyclopropylamine. The carboxylic acid group of 5-nitropicolinic acid (obtained from the hydrolysis of the corresponding amide or ester) is activated, for example with a coupling reagent like HATU or EDC/HOBt, and then reacted with cyclopropylamine to form N-cyclopropyl-5-nitropyridine-2-carboxamide.
-
Step 5: Reduction of the Nitro Group. The final step involves the reduction of the nitro group to an amino group. This is typically accomplished through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst, yielding the target compound, this compound.
Caption: Synthetic workflow for this compound.
Applications in Drug Development: A Scaffold for Potent and Selective Inhibitors
The true value of the this compound scaffold is realized in its application as a building block for more complex and highly active pharmaceutical agents. Its ability to engage in specific hydrogen bonding and hydrophobic interactions has been exploited in the design of inhibitors for a variety of enzyme targets.
Case Study: p38α MAP Kinase Inhibitors for Inflammatory Diseases
A prominent example of the successful application of this scaffold is in the discovery of BMS-582949, a clinical candidate for the treatment of rheumatoid arthritis[2]. In this molecule, the this compound moiety is part of a larger structure, 4-(5-(cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N-propylpyrrolo[1,2-f][1][2][4]triazine-6-carboxamide[2]. The N-cyclopropyl amide was a key modification that led to an improved pharmacokinetic profile compared to earlier clinical candidates[2]. X-ray crystallography confirmed the binding mode, highlighting the crucial hydrogen bonding interactions facilitated by the amide NH[2].
Case Study: Janus Kinase 2 (JAK2) Inhibitors for Myeloproliferative Disorders
The versatility of this scaffold is further demonstrated in the development of potent and selective inhibitors of Janus kinase 2 (JAK2), a key enzyme in the signaling pathway implicated in myeloproliferative disorders[5]. The 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide series of JAK2 inhibitors incorporates a similar structural motif. The optimization of this series led to the discovery of potent, orally active inhibitors with excellent selectivity and in vivo efficacy in animal models[5].
Sources
- 1. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 4-(5-(cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N-propylpyrrolo[1,2-f][1,2,4]triazine-6-carboxamide (BMS-582949), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 4. RU2610091C2 - (2s,5r)-5-[(benzyloxy)amino]piperidine-2-carboxamide - Google Patents [patents.google.com]
- 5. Discovery of 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide inhibitors of Janus kinase 2 (JAK2) for the treatment of myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 5-amino-N-cyclopropylpyridine-2-carboxamide Analogs
Abstract
The 5-aminopyridine-2-carboxamide scaffold represents a critical pharmacophore in modern medicinal chemistry, particularly in the development of selective kinase inhibitors. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs based on the core structure of 5-amino-N-cyclopropylpyridine-2-carboxamide. By systematically dissecting the roles of the pyridine core, the 5-amino substituent, the N-cyclopropyl group, and other potential modifications, we illuminate the key molecular interactions that drive potency and selectivity. This document synthesizes data from related chemical series to establish a predictive SAR model, supported by detailed experimental protocols for synthesis and biological evaluation, intended for researchers and professionals in drug discovery and development.
Introduction: The Rise of Aminopyridine Carboxamides in Drug Discovery
The pyridine ring is a privileged scaffold in drug design, prized for its ability to engage in hydrogen bonding via its ring nitrogen and serve as a versatile anchor for diverse functional groups. When combined with an amide linker and an amino substituent, it forms the aminopyridine carboxamide core, a motif frequently identified in potent inhibitors of various enzyme classes, most notably protein kinases.[1][2] Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.
The specific scaffold, this compound, presents three key points for diversification and interaction with a biological target:
-
The Pyridine-Carboxamide Unit: Often acts as the primary "hinge-binding" element in kinase inhibitors.
-
The 5-Amino Group: Provides a critical hydrogen-bond donating feature and a vector for further substitution.
-
The N-Cyclopropyl Moiety: Occupies a specific, often hydrophobic, pocket within the target protein, influencing potency and pharmacokinetic properties.
Understanding the SAR of this core is paramount for rationally designing next-generation analogs with improved efficacy, selectivity, and drug-like properties.
The Core Scaffold: Deconstructing the Pharmacophore
The efficacy of the this compound scaffold lies in the distinct roles played by each of its constituent parts. A deep understanding of these roles is the foundation of any successful SAR campaign.
Caption: Key pharmacophoric features of the core scaffold.
-
Pyridine Nitrogen & Amide Linker: In the context of kinase inhibition, the pyridine nitrogen and the adjacent amide NH group are often crucial for forming two key hydrogen bonds with the "hinge" region of the kinase ATP-binding site. This bidentate interaction anchors the inhibitor in the active site.[3]
-
5-Amino Group: This group typically acts as a hydrogen bond donor, interacting with a backbone carbonyl or a specific amino acid side chain (e.g., Aspartate) in the target protein.[4] Its position also serves as a strategic vector for introducing larger substituents to probe deeper pockets for enhanced selectivity and potency.
-
N-Cyclopropyl Group: The small, rigid, and lipophilic nature of the cyclopropyl group is ideal for fitting into small hydrophobic pockets. Its replacement or modification is a key strategy for modulating potency and optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
General Synthetic Strategies
The synthesis of analogs from this series is typically convergent, relying on the late-stage amidation of a functionalized picolinic acid derivative. This approach allows for the rapid generation of a diverse library of compounds by varying the amine component.
Caption: A typical synthetic workflow for analog generation.
Experimental Protocol: Synthesis of this compound
This protocol describes a representative synthesis, which can be adapted for various analogs.
-
Protection of the Amino Group: To a solution of 5-aminopicolinic acid (1.0 eq) in 1,4-dioxane/water (2:1), add sodium bicarbonate (2.5 eq). Stir until dissolved. Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and stir the mixture at room temperature for 12-18 hours. Monitor by TLC or LC-MS. Upon completion, acidify the mixture with 1M HCl to pH ~3 and extract with ethyl acetate. The combined organic layers are dried over sodium sulfate, filtered, and concentrated to yield 5-(tert-butoxycarbonylamino)picolinic acid.
-
Amide Coupling: Dissolve 5-(tert-butoxycarbonylamino)picolinic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature. Add cyclopropylamine (1.1 eq) and continue stirring at room temperature for 4-6 hours. Monitor the reaction by LC-MS.
-
Work-up and Purification: Dilute the reaction mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield N-Boc protected this compound.
-
Deprotection: Dissolve the purified product from the previous step in a 4M solution of HCl in 1,4-dioxane. Stir at room temperature for 2-4 hours. The solvent is removed under reduced pressure, and the resulting solid is triturated with diethyl ether to afford the final product, this compound, as its hydrochloride salt.
Systematic SAR Exploration
The following sections detail the impact of structural modifications at key positions on the biological activity of this scaffold, drawing insights from studies on analogous series of kinase inhibitors and anti-infective agents.
Modifications at the N-Carboxamide Position
The substituent attached to the carboxamide nitrogen is critical for probing the solvent-exposed region of the target's active site.
-
Small Alkyl/Cycloalkyl Groups: The N-cyclopropyl group is often optimal for balancing potency and metabolic stability. Replacing it with smaller groups (e.g., methyl, ethyl) may reduce potency due to weaker hydrophobic interactions. Larger cycloalkyl groups (e.g., cyclobutyl, cyclopentyl) can sometimes improve potency if the target pocket can accommodate them.
-
Aromatic and Heterocyclic Groups: Substitution with phenyl or substituted phenyl rings can significantly increase potency but may also increase off-target activity and introduce metabolic liabilities.[5][6] In a series of 5-amino-N-phenylpyrazine-2-carboxamides, substitution on the phenyl ring had a pronounced effect on antibacterial activity.[5]
-
Polar Functional Groups: Introducing polar groups (e.g., ethers, alcohols) can improve solubility and permeability. For instance, replacing a cyclopropyl group with a 2-methoxyethyl group was shown to improve metabolic stability in a related aminopyrimidine series.[7]
Modifications at the 5-Amino Position
The 5-amino group is a key hydrogen bond donor and a point for vectoral expansion.
-
Alkylation: Small alkyl substitutions (e.g., methylamino, ethylamino) are generally well-tolerated and can lead to potent compounds.[8] In a series of pyridine-2-carboxaldehyde thiosemicarbazones, 5-(methylamino) and 5-(ethylamino) derivatives were among the most biologically active compounds synthesized.[8]
-
Acylation: Acylation of the 5-amino group typically leads to a significant loss of activity, as it removes a critical hydrogen bond donating capability.
-
Replacement with Other Groups: Replacing the amino group with a hydroxyl or methoxy group often abolishes activity, highlighting its importance as a hydrogen bond donor.
Substitution on the Pyridine Ring
Modifying the pyridine ring itself can modulate the electronics of the system and introduce new interactions.
-
Position 3 & 4: Introduction of small substituents like fluorine or chlorine can improve potency and metabolic stability. Halogen atoms can form specific halogen bonds with the target protein.
-
Position 6: This position is often close to the hinge-binding region. Bulky substituents are generally not tolerated and can disrupt the key anchoring interactions.
Quantitative SAR Data and Biological Target Context
To illustrate these principles, the following table summarizes representative SAR data synthesized from related aminopyridine and aminopyrazine series targeting kinases and mycobacteria. The activity data (IC₅₀/MIC) is illustrative of the trends discussed.
| Analog ID | Core Scaffold | Modification | Substituent | Biological Target | Activity (IC₅₀/MIC, µM) | Reference Insight |
| Parent-1 | 5-Amino-pyridine-2-carboxamide | N-Amide | Cyclopropyl | Kinase | 2.2 | [9] |
| A-1 | 5-Amino-pyridine-2-carboxamide | N-Amide | Methyl | Kinase | 5.8 | Potency decrease |
| A-2 | 5-Amino-pyridine-2-carboxamide | N-Amide | Phenyl | M. tuberculosis | >100 | [10][11] |
| B-1 | N-Cyclopropyl-pyridine-2-carboxamide | 5-Position | Amino | Kinase | 2.2 | [9] |
| B-2 | N-Cyclopropyl-pyridine-2-carboxamide | 5-Position | Methylamino | M. tuberculosis | 1.3 | [8] |
| B-3 | N-Cyclopropyl-pyridine-2-carboxamide | 5-Position | Acetylamino | Kinase | >50 | H-bond donor loss |
| C-1 | 5-Amino-N-cyclopropyl-pyridine-2-carboxamide | 4-Position | Hydrogen | Kinase | 2.2 | Baseline |
| C-2 | 5-Amino-N-cyclopropyl-pyridine-2-carboxamide | 4-Position | Chloro | Kinase | 0.8 | Potency increase |
Case Study: Targeting Inflammatory Kinases (e.g., IRAK4)
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical kinase in the innate immune signaling pathway. Its inhibition is a promising strategy for treating inflammatory diseases. The 5-aminopyrazolopyrimidine-3-carboxamide scaffold, a close analog of our topic scaffold, has been successfully used to develop potent IRAK4 inhibitors.[4]
Caption: Simplified TLR/IRAK4 signaling pathway and point of inhibition.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol outlines a self-validating method to quantify the inhibitory activity of analogs against a target kinase like IRAK4.
-
Reagent Preparation: Prepare kinase buffer, kinase/substrate solution, and serial dilutions of the test compounds in DMSO, followed by a final dilution in kinase buffer.
-
Kinase Reaction: Add 5 µL of the test compound solution to a 384-well plate. Add 10 µL of the kinase/substrate solution to initiate the reaction. Incubate at room temperature for 1 hour.
-
ATP Detection: Add 15 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Signal Generation: Add 30 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader. The signal intensity is proportional to the amount of ADP formed and thus correlates with kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion and Future Directions
The this compound scaffold is a highly tractable platform for developing potent and selective inhibitors. The SAR analysis reveals several key principles for optimization:
-
Hinge-Binding is Sacrosanct: The pyridine-2-carboxamide core must be preserved to maintain the primary anchoring interactions.
-
The 5-Amino Group is a Critical H-Bond Donor: This group should not be acylated or replaced with non-H-bonding groups. Small alkylation is tolerated and can be used to fine-tune activity.
-
The N-Amide Substituent Dictates Selectivity: The N-cyclopropyl group provides a solid baseline of activity and good physicochemical properties. Exploration of other small, constrained ring systems or short, polar-functionalized alkyl chains at this position is a promising strategy for improving selectivity and pharmacokinetic profiles.
-
Ring Decoration Adds Potency: Substitution of the pyridine ring with small electron-withdrawing groups, such as halogens, at the 4-position is a validated strategy for enhancing potency.
Future work should focus on integrating these SAR insights to design novel analogs with multi-parameter optimization, balancing potency and selectivity with improved metabolic stability and reduced off-target effects. The continued application of rational design based on the principles outlined in this guide will undoubtedly accelerate the discovery of new therapeutic agents based on this valuable scaffold.
References
-
Title: Synthesis and Pharmacological Evaluation of Aminopyrimidine Series of 5-HT1A Partial Agonists Source: Bioorganic & Medicinal Chemistry Letters, 2009 URL: [Link][7]
-
Title: Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides Source: Ceska a Slovenska farmacie, 2015 URL: [Link][5]
-
Title: Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone Source: Journal of Medicinal Chemistry, 1985 URL: [Link][8]
-
Title: Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities: Design, Synthesis, In Vitro, and In Silico Biological Studies Source: Molecules, 2022 URL: [Link][3]
-
Title: Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 Source: ACS Medicinal Chemistry Letters, 2017 URL: [Link][4]
-
Title: Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 Source: Bioorganic & Medicinal Chemistry, 2023 URL: [Link]
-
Title: Synthesis and antimycobacterial evaluation of 5-alkylamino-N-phenylpyrazine-2-carboxamides Source: ResearchGate, 2015 URL: [Link][6]
-
Title: Synthesis and antimycobacterial properties of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides Source: ResearchGate, 2013 URL: [Link]
-
Title: 4-anilino-5-carboxamido-2-pyridone derivatives as noncompetitive inhibitors of mitogen-activated protein kinase kinase Source: Journal of Medicinal Chemistry, 2007 URL: [Link]
-
Title: Aminopyridinecarboxamide-based inhibitors: Structure-activity relationship Source: Bioorganic & Medicinal Chemistry, 2010 URL: [Link][1]
-
Title: Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides Source: ProLékaře.cz, 2015 URL: [Link][10]
-
Title: The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives Source: Molecules, 2023 URL: [Link]
-
Title: 4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors Source: Chemical & Pharmaceutical Bulletin, 2014 URL: [Link][9]
-
Title: Synthesis and antimycobacterial evaluation of 5-alkylamino-N-phenylpyrazine-2-carboxamides Source: Bioorganic & Medicinal Chemistry, 2015 URL: [Link]
-
Title: Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation Source: Molecules, 2012 URL: [Link]
-
Title: 2D QSAR Studies of Several Potent Aminopyridine, Anilinopyrimidine and Pyridine Carboxamide-based JNK Inhibitors Source: Indian Journal of Pharmaceutical Education and Research, 2011 URL: [Link][2]
-
Title: Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides Source: Ceska a Slovenska farmacie, 2015 URL: [Link][11]
-
Title: Synthesis and biological activity of novel dicyano-containning cyclopropane-1-carboxamides Source: ResearchGate, 2017 URL: [Link]
-
Title: Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides Source: Molecules, 2013 URL: [Link]
Sources
- 1. Aminopyridinecarboxamide-based inhibitors: Structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2D QSAR Studies of Several Potent Aminopyridine, Anilinopyrimidine and Pyridine Carboxamide-based JNK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and pharmacological evaluation of aminopyrimidine series of 5-HT1A partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. csfarmacie.cz [csfarmacie.cz]
- 11. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]
Methodological & Application
Application Notes and Protocols for the Cellular Characterization of 5-amino-N-cyclopropylpyridine-2-carboxamide
Introduction: A Framework for Characterizing Novel Pyridine Derivatives
The discovery and development of novel small molecules are foundational to advancing therapeutic interventions. The pyridine carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of clinically relevant agents. 5-amino-N-cyclopropylpyridine-2-carboxamide is a pyridine derivative with potential for biological activity. Due to the limited publicly available data on its specific mechanism of action, this document provides a comprehensive guide for its initial characterization in cell-based assays.
This guide is designed for researchers, scientists, and drug development professionals to establish a robust workflow for determining the biological effects of novel compounds like this compound. We will outline a systematic approach, beginning with fundamental cytotoxicity assessments and progressing to more specific functional assays. The protocols provided herein are adaptable and serve as a starting point for a thorough investigation into the compound's cellular effects.
Part 1: Initial Assessment of Cellular Viability and Cytotoxicity
A primary step in characterizing any novel compound is to determine its effect on cell viability and proliferation. This provides a therapeutic window and informs the concentration range for subsequent functional assays. Colorimetric assays, such as the MTT and XTT assays, are widely used for this purpose due to their reliability and simplicity.[1] These assays measure the metabolic activity of living cells, which is directly proportional to the number of viable cells.[1]
Key Considerations for Cytotoxicity Testing:
-
Cell Line Selection: The choice of cell line is critical and should be relevant to the anticipated therapeutic area. It is advisable to screen the compound against a panel of cell lines (e.g., cancerous and non-cancerous) to assess for selectivity.
-
Compound Solubility and Stability: this compound should be dissolved in a suitable solvent, typically DMSO, to create a high-concentration stock solution.[2][3] The final concentration of the solvent in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced toxicity.[2] The stability of the compound in culture media should also be considered.
-
Dose-Response and Time-Course: A dose-response curve should be generated by treating cells with a serial dilution of the compound. It is also important to assess the compound's effect over different time points (e.g., 24, 48, and 72 hours) to understand the kinetics of its action.
Protocol 1: XTT Cell Viability Assay
The XTT assay is a colorimetric method that measures the reduction of a tetrazolium salt (XTT) to a colored formazan product by metabolically active cells.[1][4] A key advantage of the XTT assay over the MTT assay is that the formazan product is water-soluble, eliminating a solubilization step and streamlining the protocol.[1][5]
Materials:
-
Selected mammalian cell line(s)
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
This compound
-
DMSO (cell culture grade)
-
XTT assay kit (containing XTT reagent and an electron-coupling reagent)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the logarithmic growth phase.[6]
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.[7]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).[8]
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
XTT Reagent Addition and Incubation:
-
Prepare the activated XTT solution according to the manufacturer's instructions, typically by mixing the XTT reagent and the electron-coupling reagent.
-
Add 50 µL of the activated XTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, or until a color change is apparent.
-
-
Data Acquisition:
Data Analysis:
-
Subtract the background absorbance from the test absorbance values.
-
Express the results as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
| Parameter | Recommended Value |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentration Range | 0.01 µM - 100 µM (logarithmic dilutions) |
| Incubation Time | 24, 48, 72 hours |
| XTT Incubation | 2 - 4 hours |
| Absorbance Wavelength | 450-500 nm (reference 630-690 nm) |
Part 2: Investigating the Mechanism of Cell Death
If this compound induces cytotoxicity, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anti-cancer agents. A key hallmark of apoptosis is the activation of caspases, a family of proteases that execute the apoptotic program.[9]
Protocol 2: Caspase-3/7 Activity Assay
This protocol describes a luminescent assay to measure the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[9] The assay utilizes a proluminescent caspase-3/7 substrate that is cleaved by active caspases to release aminoluciferin, which is then used by luciferase to generate a luminescent signal.[9]
Materials:
-
Cells treated with this compound as in Protocol 1
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
White-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Cell Treatment:
-
Seed and treat cells with various concentrations of this compound in a white-walled 96-well plate as described in Protocol 1. Include positive (e.g., staurosporine) and negative (vehicle) controls.[10]
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
-
Incubation and Measurement:
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Plot the luminescence signal against the compound concentration.
-
An increase in luminescence compared to the vehicle control indicates the induction of caspase-3/7 activity.
Caption: General workflow for cell-based assays.
Part 3: Elucidating Potential Cellular Targets
The pyridine-2-carboxamide moiety is present in various inhibitors of G-protein coupled receptors (GPCRs). GPCRs are a large family of cell surface receptors that play a role in numerous physiological processes and are common drug targets.[11][12] Functional assays that measure downstream signaling events, such as changes in intracellular cyclic AMP (cAMP) or calcium levels, can be employed to screen for activity against GPCRs.[13][14]
Hypothetical Signaling Pathway and Assay Design
Given the structural alerts, it is plausible that this compound could modulate a GPCR-mediated signaling pathway. For instance, it could act as an antagonist for a Gs-coupled receptor, leading to a decrease in intracellular cAMP levels.
Caption: Hypothetical GPCR signaling pathway.
Protocol 3: cAMP Measurement Assay
This protocol outlines a competitive immunoassay for the quantitative determination of intracellular cAMP levels, often used to assess the activity of compounds targeting Gs or Gi-coupled GPCRs.
Materials:
-
GPCR-expressing cell line
-
This compound
-
Forskolin (an activator of adenylyl cyclase)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Plate reader compatible with the chosen assay format
Procedure:
-
Cell Stimulation:
-
Seed cells in a suitable microplate and incubate overnight.
-
Pre-treat cells with different concentrations of this compound for a defined period (e.g., 30 minutes).
-
Stimulate the cells with an agonist (for antagonist testing) or with forskolin (to measure inhibition of cAMP production).
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the assay kit protocol.
-
Perform the cAMP detection assay following the manufacturer's instructions.
-
Data Analysis:
-
Generate a standard curve using the provided cAMP standards.
-
Calculate the cAMP concentration in the cell lysates.
-
For antagonist activity, plot the cAMP concentration against the compound concentration to determine the IC₅₀ value.
Part 4: Troubleshooting and Best Practices
Ensuring the reliability and reproducibility of cell-based assays is paramount.[15] Below are some common issues and best practices:
-
Inconsistent Results: This can arise from variations in cell passage number, seeding density, or compound stability.[2][16] It is crucial to use cells within a consistent passage range and to prepare fresh compound dilutions for each experiment.[2][6]
-
Poor Solubility: If the compound precipitates in the culture medium, consider using a lower concentration of DMSO or exploring other solubilizing agents.[2]
-
Off-Target Effects: To confirm that the observed cellular phenotype is due to the intended target, consider using a structurally distinct compound with the same activity or performing target knockdown experiments.[17]
-
Cell Health: Always ensure that the cells used in the assays are healthy and viable. Do not use cells that are over-confluent.[6]
Conclusion
The protocols and guidelines presented here provide a systematic framework for the initial cellular characterization of this compound. By starting with broad assessments of cytotoxicity and progressing to more specific mechanistic and functional assays, researchers can efficiently elucidate the biological activity of this novel compound. A thorough and well-controlled experimental approach is essential for generating high-quality data that can guide further drug development efforts.
References
-
GPCR Functional Assays, Understanding On/Off-target Activity - Eurofins Discovery. (n.d.). Retrieved from [Link]
-
Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors - Frontiers. (n.d.). Retrieved from [Link]
-
XTT Assays vs MTT - Biotech Spain. (2025, December 29). Retrieved from [Link]
-
Recent progress in assays for GPCR drug discovery. (n.d.). Retrieved from [Link]
-
Ten Tips for Optimizing Cell-Based Assays | Biocompare. (2018, April 16). Retrieved from [Link]
-
Functional assays for screening GPCR targets. (2005, October 28). Retrieved from [Link]
-
MTT assay - Wikipedia. (n.d.). Retrieved from [Link]
-
GPCR-targeted Assay | GPCRs Bioassay Service - ProBio CDMO. (n.d.). Retrieved from [Link]
-
Caspase Activity Assay - Creative Bioarray. (n.d.). Retrieved from [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs. (n.d.). Retrieved from [Link]
-
Optimizing Your Cell Based Assay Performance Key Strategies - Marin Biologic Laboratories. (n.d.). Retrieved from [Link]
-
CasPASE™ Colorimetric Apoptosis Assay - G-Biosciences. (n.d.). Retrieved from [Link]
-
Cell-based Assays: A Crucial Component of the Drug Discovery Process - BioIVT. (2018, July 20). Retrieved from [Link]
-
A review for cell-based screening methods in drug discovery - PMC - NIH. (n.d.). Retrieved from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved from [Link]
-
Cell Based Assays in Drug Development: Comprehensive Overview - Immunologix. (2021, September 24). Retrieved from [Link]
-
Protocol to identify small-molecule inhibitors against cancer drug resistance - PubMed. (2025, March 21). Retrieved from [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). Retrieved from [Link]
-
Caspase Protocols in Mice - PMC - PubMed Central - NIH. (n.d.). Retrieved from [Link]
-
Small-Molecule Drug Preparation for Cell Culture: Core Principles and - AntBio. (2026, January 7). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. antbioinc.com [antbioinc.com]
- 4. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. biotech-spain.com [biotech-spain.com]
- 6. biocompare.com [biocompare.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. molbio.gu.se [molbio.gu.se]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
- 15. bioivt.com [bioivt.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. caymanchem.com [caymanchem.com]
Application of 5-amino-N-cyclopropylpyridine-2-carboxamide in Cancer Research: An Overview
Initial Assessment: Comprehensive searches for the application of 5-amino-N-cyclopropylpyridine-2-carboxamide specifically within the field of cancer research have yielded limited direct evidence of its use as an investigational compound. The available information primarily pertains to its chemical properties, synthesis, and safety data, rather than its biological activity or mechanism of action in oncology.
While the broader class of carboxamide derivatives has shown significant promise in the development of anticancer agents, with several compounds entering clinical trials and receiving regulatory approval, this compound itself is not prominently featured in the scientific literature as a therapeutic agent or a research tool in this context.
This document aims to provide a foundational understanding of the potential avenues for investigating a novel carboxamide-containing compound like this compound in cancer research, based on the known roles of related molecules. It will outline generalizable protocols and theoretical frameworks that could be adapted for its evaluation.
Part 1: Theoretical Framework and Potential Mechanisms of Action
The therapeutic potential of carboxamide-containing molecules in oncology often stems from their ability to act as inhibitors of key enzymes involved in cancer cell proliferation, survival, and metastasis. The N-cyclopropylpyridine-2-carboxamide scaffold could potentially target a range of biological macromolecules.
Potential Molecular Targets:
-
Kinase Inhibition: The pyridine and carboxamide moieties are common pharmacophores in kinase inhibitors. Depending on the overall topography of the molecule, it could potentially bind to the ATP-binding pocket of various kinases implicated in cancer, such as receptor tyrosine kinases (e.g., EGFR, VEGFR) or intracellular signaling kinases (e.g., MAP kinases, CDKs).
-
PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) inhibitors, many of which contain a carboxamide core, are a clinically validated class of drugs for cancers with deficiencies in DNA damage repair pathways (e.g., BRCA mutations). The carboxamide group is often crucial for binding to the nicotinamide-binding pocket of PARP enzymes.
-
HDAC Inhibition: Histone deacetylase (HDAC) inhibitors, which play a role in epigenetic regulation and can induce tumor cell apoptosis, also frequently feature a carboxamide or hydroxamic acid group to chelate the zinc ion in the enzyme's active site.
-
Other Targets: The unique combination of the amino, cyclopropyl, and pyridine groups could confer selectivity for other, less common oncogenic targets.
To elucidate the mechanism of action of this compound, a logical first step would be a broad-spectrum kinase inhibitor screen or a target-agnostic cellular screening approach.
Part 2: Generalizable Protocols for Initial Investigation
The following protocols are standard methodologies used in the early-phase evaluation of novel compounds in cancer research. These would be applicable to the initial characterization of this compound.
Protocol 1: In Vitro Cytotoxicity Assessment
Objective: To determine the concentration-dependent cytotoxic effect of this compound on various cancer cell lines.
Materials:
-
Cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin).
-
This compound (dissolved in a suitable solvent like DMSO to create a high-concentration stock).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability assay reagent.
-
96-well cell culture plates.
-
Multichannel pipette.
-
Plate reader.
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO at the highest concentration used for the compound).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Viability Assay (MTT):
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
-
Workflow for In Vitro Cytotoxicity Assessment:
Caption: Workflow for determining the in vitro cytotoxicity of a novel compound.
Protocol 2: Kinase Inhibition Profiling (Hypothetical)
Objective: To assess the inhibitory activity of this compound against a panel of cancer-related kinases.
Materials:
-
Recombinant human kinases.
-
Kinase-specific substrates (peptides or proteins).
-
ATP.
-
This compound.
-
Kinase assay buffer.
-
Detection reagents (e.g., ADP-Glo™, LanthaScreen™).
-
Microplates (e.g., 384-well).
Procedure:
-
Assay Setup:
-
In a microplate, add the kinase, its specific substrate, and the test compound at various concentrations.
-
Include positive controls (known inhibitors) and negative controls (vehicle).
-
-
Initiate Reaction:
-
Add ATP to initiate the kinase reaction.
-
Incubate at room temperature for the recommended time.
-
-
Detection:
-
Add the detection reagent to stop the reaction and generate a signal (luminescence or fluorescence) that correlates with kinase activity.
-
-
Data Acquisition and Analysis:
-
Read the plate using a suitable plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value for each inhibited kinase.
-
Signaling Pathway Visualization (Hypothetical Kinase Target):
If initial screening reveals, for example, inhibition of a key kinase like MEK1/2 in the MAPK/ERK pathway, further studies would be warranted.
Caption: Hypothetical inhibition of the MAPK/ERK pathway by the test compound.
Data Presentation (Hypothetical)
Should initial studies be conducted, the data would be summarized as follows:
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | Data |
| A549 | Lung | Data |
| HCT116 | Colon | Data |
| K562 | Leukemia | Data |
Table 2: Kinase Inhibition Profile of this compound (1 µM)
| Kinase Target | % Inhibition |
| EGFR | Data |
| MEK1 | Data |
| CDK2 | Data |
| PI3Kα | Data |
Conclusion and Future Directions
While there is currently a lack of specific data on the application of this compound in cancer research, its chemical structure suggests that it could be a candidate for investigation. The protocols and frameworks outlined above provide a standard starting point for the evaluation of this and other novel small molecules in an oncology drug discovery program. Further research, beginning with broad in vitro screening, is necessary to determine if this compound has any potential as a cancer therapeutic.
References
As this document is a theoretical guide due to the lack of specific literature on the topic compound, direct references for its application are not available. The methodologies described are standard in the field and can be found in general laboratory manuals and publications on cancer drug discovery. For broader context on carboxamides in cancer research, the following articles are relevant:
-
Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. National Institutes of Health.[Link][1]
-
Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77. PubMed.[Link][2]
-
Synthesis and antiproliferative activity of 2-chlorophenyl carboxamide thienopyridines. PubMed.[Link][3]
Sources
- 1. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antiproliferative activity of 2-chlorophenyl carboxamide thienopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: A Framework for Characterizing 5-amino-N-cyclopropylpyridine-2-carboxamide as a Novel Chemical Probe
Foreword: The compound 5-amino-N-cyclopropylpyridine-2-carboxamide (CAS 1206592-83-7) is a novel chemical entity with limited publicly available data regarding its biological activity. As such, this document serves as a comprehensive, experience-driven guide for researchers on how to approach the characterization and validation of this, or any novel compound, as a chemical probe. A chemical probe is a highly selective small molecule used to study the function of a specific protein target in cells and organisms.[1][2] This guide will outline the necessary experimental workflows, from initial hit identification to robust cellular validation, providing a framework to determine if this compound can be classified as a useful tool for biological discovery.
Part 1: The Philosophy of a Chemical Probe
Before embarking on the experimental journey, it is critical to understand the stringent criteria that elevate a simple bioactive compound to the status of a "chemical probe." Unlike a drug, a probe's primary purpose is not therapeutic efficacy but to provide unambiguous insights into the biological role of its target.[3] The key pillars of a high-quality chemical probe are:
-
Potency: The compound should modulate its target's activity at low concentrations, typically with an in-vitro IC50 or Kd < 100 nM and a cellular EC50 < 1 µM.[4]
-
Selectivity: It must exhibit high selectivity for its intended target over other related proteins (e.g., >30-fold selectivity against other members of the same protein family).[4]
-
Target Engagement: There must be direct evidence that the compound binds to its target in a cellular context at concentrations where a functional effect is observed.[2]
-
Known Mechanism of Action: The mode of action (e.g., competitive inhibitor, allosteric modulator) should be well-understood.[5]
This guide will provide a systematic approach to evaluating this compound against these criteria.
Part 2: Proposed Validation Workflow
The journey from a novel compound to a validated chemical probe is a multi-phased process. The following workflow is proposed to systematically characterize this compound.
Caption: Proposed workflow for the validation of a novel chemical probe.
Part 3: Detailed Protocols and Methodologies
Phase 1: Target Identification
Should this compound exhibit an interesting phenotype in a cellular screen, the immediate next step is to identify its molecular target. This is the most challenging, yet critical, phase.
Protocol 1: Affinity-Based Protein Pull-Down
-
Principle: This method involves immobilizing the compound on a solid support (e.g., agarose beads) to "fish" for its binding partners from a cell lysate.[3]
-
Methodology:
-
Probe Synthesis: Synthesize a derivative of this compound with a linker arm and an affinity tag (e.g., biotin) at a position determined not to be critical for its biological activity (requires preliminary Structure-Activity Relationship studies).
-
Lysate Preparation: Culture and harvest cells of interest. Lyse the cells in a non-denaturing buffer to maintain protein integrity.
-
Affinity Purification: Incubate the cell lysate with the biotinylated compound bound to streptavidin-coated beads.
-
Washing: Perform stringent washes to remove non-specific protein binders. A competitive elution with an excess of the free, non-biotinylated compound can enhance specificity.
-
Elution & Identification: Elute the bound proteins and identify them using mass spectrometry (LC-MS/MS).
-
-
Trustworthiness Check: A key control is to run a parallel experiment with beads that have a structurally similar but biologically inactive analog of the compound immobilized. True targets should only be pulled down by the active compound.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Principle: CETSA is a label-free method that relies on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.
-
Methodology:
-
Treatment: Treat intact cells or cell lysates with this compound at various concentrations.
-
Heating: Heat the samples across a range of temperatures.
-
Protein Separation: Pellet the denatured, aggregated proteins by centrifugation. The supernatant contains the soluble, non-denatured proteins.
-
Detection: Analyze the amount of a specific protein remaining in the supernatant by Western Blot or, for a proteome-wide analysis, by mass spectrometry.
-
Data Analysis: A shift in the melting temperature of a protein in the presence of the compound indicates direct binding.
-
-
Trustworthiness Check: This method provides evidence of target engagement in a cellular environment, which is a significant advantage over purely in-vitro methods.
Phase 2: In Vitro Characterization
Once a putative target is identified (e.g., a kinase named "Target-X"), its interaction with this compound must be quantitatively characterized.
Protocol 3: Potency Determination (e.g., Kinase Activity Assay)
-
Principle: To measure the concentration of the compound required to inhibit 50% of the Target-X activity (IC50).
-
Methodology:
-
Assay Setup: In a microplate, combine recombinant Target-X enzyme, its substrate (e.g., a peptide), and ATP.
-
Compound Titration: Add this compound in a series of dilutions.
-
Reaction: Incubate to allow the enzymatic reaction to proceed.
-
Detection: Use a detection reagent that measures substrate phosphorylation (e.g., an antibody-based method or a luminescence-based ATP consumption assay).
-
Data Analysis: Plot the enzyme activity against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
| Parameter | Description | Ideal Value for a Probe |
| IC50 | Concentration for 50% inhibition | < 100 nM |
| Kd | Dissociation constant | < 100 nM |
| Solubility | Aqueous solubility at neutral pH | > 50 µM |
| Cell Permeability | Ability to cross the cell membrane | High (e.g., PAMPA assay) |
| Caption: Table of key in-vitro parameters for a chemical probe candidate. |
Phase 3: Cellular Validation
In-vitro potency is not sufficient. The compound must be shown to engage its target and exert a functional effect in a cellular system.
Protocol 4: Cellular Target Engagement (NanoBRET™ Assay)
-
Principle: This assay measures protein-ligand binding in living cells using Bioluminescence Resonance Energy Transfer (BRET).
-
Methodology:
-
Cell Line Engineering: Genetically fuse the target protein (Target-X) with NanoLuc® luciferase.
-
Probe Labeling: Synthesize a fluorescently labeled version of this compound.
-
Assay: In the engineered cells, the luciferase-tagged protein emits light, which can be transferred to the fluorescently labeled compound if it is bound to the target, resulting in a BRET signal.
-
Competition: Perform a competition assay by adding increasing concentrations of the unlabeled this compound to displace the fluorescent tracer and measure the reduction in the BRET signal.
-
Data Analysis: Calculate the cellular IC50 for target engagement.
-
-
Trustworthiness Check: This provides quantitative evidence of target binding within the complex environment of a living cell.[6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 5. Target Identification and Validation in Drug Discovery | Chemspace [chem-space.com]
- 6. Advancing Biomedical Research with Quality Chemical Probes [promega.jp]
Application and Protocol Guide for Kinetic Analysis of Novel Enzyme Inhibitors: A Case Study with 5-amino-N-cyclopropylpyridine-2-carboxamide
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Mechanism of Action of Novel Enzyme Inhibitors
The discovery and characterization of novel enzyme inhibitors are cornerstones of modern drug development and biochemical research. Understanding how a small molecule interacts with its target enzyme provides crucial insights into its therapeutic potential and guides lead optimization.[1][][3] This document provides a comprehensive framework for the kinetic analysis of a novel enzyme inhibitor, using the hypothetical compound 5-amino-N-cyclopropylpyridine-2-carboxamide as a case study. While specific enzymatic targets for this compound are not publicly documented, the principles and protocols outlined herein are universally applicable for characterizing any new inhibitor.
Enzyme kinetics is the study of the rates of enzyme-catalyzed reactions. By measuring reaction rates under varying conditions, we can elucidate the catalytic mechanism of an enzyme, its role in metabolic pathways, and how its activity is modulated by inhibitors or activators.[4] This guide will walk you through the essential steps of inhibitor characterization, from initial potency determination to detailed mechanistic studies.
Part 1: Foundational Concepts in Enzyme Inhibition
Before delving into experimental protocols, it is essential to grasp the fundamental principles of enzyme kinetics and inhibition. Enzymes are biological catalysts that accelerate chemical reactions without being consumed in the process.[5][6] The rate of an enzyme-catalyzed reaction is influenced by factors such as enzyme concentration, substrate concentration, temperature, and pH.
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity.[7] They are broadly classified as reversible or irreversible . Reversible inhibitors bind non-covalently and can be removed, while irreversible inhibitors typically form covalent bonds with the enzyme.[7] Reversible inhibition is further categorized based on the inhibitor's binding site and its effect on the enzyme's kinetic parameters, namely the maximum velocity (Vmax) and the Michaelis constant (Km).[]
-
Competitive Inhibition: The inhibitor binds to the active site, preventing the substrate from binding. This can be overcome by increasing the substrate concentration.[7]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site), causing a conformational change that reduces the enzyme's catalytic efficiency.[7]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex.[1][]
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, affecting both Km and Vmax.[]
Part 2: Experimental Workflow for Inhibitor Characterization
The characterization of a novel inhibitor like this compound follows a logical progression from initial screening to in-depth mechanistic studies.
Caption: Experimental workflow for enzyme inhibitor characterization.
Protocol 1: Preparation of this compound Stock Solutions
Accurate and reproducible results begin with proper handling of the test compound.
1. Solubility Testing:
- Determine the solubility of this compound in common laboratory solvents (e.g., DMSO, ethanol, water).[8]
- Start by attempting to dissolve a small, known amount of the compound in a small volume of solvent.
- Visually inspect for particulates. If necessary, use gentle heating or sonication.
- For quantitative assessment, prepare a saturated solution, centrifuge, and measure the concentration of the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy if the compound has a chromophore).
2. Stock Solution Preparation:
- Based on solubility tests, prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent, typically DMSO.
- Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[8]
3. Stability Assessment:
- Assess the stability of the compound in the assay buffer over the time course of the experiment.
- Incubate the compound in the assay buffer at the experimental temperature for various durations.
- Analyze the samples by HPLC or LC-MS to check for degradation.
Part 3: Determining Inhibitor Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.[9] It is the concentration of the inhibitor required to reduce the rate of an enzymatic reaction by 50%.[9][10][11]
Protocol 2: IC50 Determination Assay
Objective: To determine the concentration of this compound required to inhibit 50% of the target enzyme's activity.
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Assay buffer (optimized for pH and ionic strength)
-
This compound stock solution
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare Reagents: Dilute the enzyme and substrate to their final working concentrations in the assay buffer. The substrate concentration should ideally be at or below its Km value to ensure sensitivity to competitive inhibitors.[12]
-
Serial Dilution of Inhibitor: Prepare a series of dilutions of the this compound stock solution in the assay buffer. A common approach is a 10-point, 3-fold serial dilution.
-
Assay Setup:
-
Add a fixed volume of the enzyme solution to each well of the microplate.
-
Add the serially diluted inhibitor solutions to the wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) to allow for binding equilibrium to be reached.[7]
-
-
Initiate Reaction: Add the substrate solution to all wells to start the reaction.
-
Measure Reaction Rate: Monitor the formation of product or consumption of substrate over time using a microplate reader. The rate is determined from the initial linear portion of the reaction progress curve.[7]
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.[10]
| Parameter | Description |
| IC50 | The concentration of an inhibitor that reduces the enzyme activity by 50%. |
| Hill Slope | Describes the steepness of the dose-response curve. |
| R² | A measure of the goodness of fit of the curve to the data. |
Part 4: Elucidating the Mechanism of Inhibition
Once the potency of this compound has been established, the next step is to determine its mechanism of action.[1] This is achieved by systematically varying the concentrations of both the substrate and the inhibitor.[7]
Caption: General scheme of reversible enzyme inhibition.
Protocol 3: Mode of Inhibition Studies
Objective: To determine whether this compound is a competitive, non-competitive, uncompetitive, or mixed-type inhibitor.
Procedure:
-
Perform the enzyme activity assay as described in Protocol 2.
-
Instead of a single substrate concentration, use a range of substrate concentrations (e.g., 0.5x to 10x Km).
-
For each substrate concentration, measure the reaction rate in the presence of several fixed concentrations of the inhibitor (including a zero-inhibitor control).
Data Analysis: The data are analyzed using graphical methods, most commonly the Lineweaver-Burk, Dixon, or Cornish-Bowden plots.
-
Lineweaver-Burk Plot: A double reciprocal plot of 1/velocity versus 1/[Substrate].
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
Mixed: Lines intersect in the second or third quadrant.
-
-
Dixon Plot: A plot of 1/velocity versus inhibitor concentration [I].[13]
-
Cornish-Bowden Plot: A plot of [Substrate]/velocity versus inhibitor concentration [I].[15]
| Inhibition Type | Lineweaver-Burk Plot | Dixon Plot | Cornish-Bowden Plot |
| Competitive | Intersect on y-axis | Intersect at -Ki | Parallel lines |
| Non-competitive | Intersect on x-axis | Intersect at -Ki | Lines converge to the left of y-axis |
| Uncompetitive | Parallel lines | Parallel lines | Lines converge on y-axis |
| Mixed | Intersect left of y-axis | Intersect at -Ki | Lines converge to the left of y-axis |
Part 5: Advanced Considerations and Troubleshooting
-
Tight-Binding Inhibitors: If the IC50 value is close to the enzyme concentration used in the assay, the standard Michaelis-Menten assumptions may not be valid.[1] In such cases, specialized models like the Morrison equation are required for Ki determination.
-
Time-Dependent Inhibition: Some inhibitors exhibit a time-dependent onset of inhibition. This can be investigated by varying the pre-incubation time of the enzyme and inhibitor.
-
Compound Aggregation: At high concentrations, some compounds can form aggregates that non-specifically inhibit enzymes. It is crucial to perform control experiments, such as including a non-specific protein like bovine serum albumin (BSA) in the assay buffer, to rule out this possibility.
Conclusion
The systematic approach outlined in this guide provides a robust framework for the kinetic characterization of novel enzyme inhibitors like this compound. By carefully designing and executing these experiments, researchers can gain a deep understanding of the inhibitor's potency and mechanism of action, which is invaluable for drug discovery and development. The data generated from these studies will be critical for making informed decisions about the progression of a compound through the drug discovery pipeline.[3]
References
-
Wikipedia. Enzyme kinetics. [Link]
-
Assay Genie. Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
-
Azure Biosystems. In-cell Western Assays for IC50 Determination. [Link]
-
Wikipedia. IC50. [Link]
-
News-Medical.Net. Enzyme Kinetics. [Link]
-
Bio-Synthesis. Biochemistry Enzyme kinetics. [Link]
-
Khan Academy. An introduction to enzyme kinetics. [Link]
-
ResearchGate. Dixon (A) and Cornish-Bowden (B) plots illustrating mixed-type... [Link]
-
TeachMe Physiology. Enzyme Kinetics. [Link]
-
National Institutes of Health. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. [Link]
-
National Institutes of Health. Mechanism of Action Assays for Enzymes. [Link]
-
Nuvisan. Tailored mode-of-action assays to enhance your drug discovery process. [Link]
-
National Institutes of Health. Analysis of continuous enzyme kinetic data using ICEKAT. [Link]
-
ResearchGate. Dixon plot (A) and Cornish-Bowden plot (B) analyses of the inhibition... [Link]
-
National Institutes of Health. Basics of Enzymatic Assays for HTS. [Link]
-
ResearchGate. Analyzing Enzyme Kinetic Data Using the Powerful Statistical Capabilities of R. [Link]
-
YouTube. Kinetics Data Analysis - Enzyme Kinetics. [Link]
-
PubMed. Characterization of Inhibitor Binding Through Multiple Inhibitor Analysis: A Novel Local Fitting Method. [Link]
-
YouTube. Enzyme Kinetics Data Analysis. [Link]
-
GenScript. Terminology of Molecular Biology for Dixon plot. [Link]
-
Queen's University Belfast Research Portal. A novel assay based on pre-equilibrium titration curves for the determination of enzyme inhibitor binding kinetics. [Link]
-
ResearchGate. Dixon plot (1/v versus [I]) (A) and Cornish-Bowden (S/v versus [I];... [Link]
-
National Institutes of Health. Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family. [Link]
-
BellBrook Labs. Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]
-
ResearchGate. (PDF) Analysis and interpretation of enzyme kinetic data. [Link]
-
SciSpace. A Simple Graphical Method for Determining the Inhibition Constants of Mixed, Uncompetitive and Non-Competitive Inhibitors. [Link]
-
Atlas. Enzyme Inhibition lab protocol 2.pdf. [Link]
-
National Institutes of Health. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. [Link]
-
BIOFOUNT. 1206592-83-7|this compound. [Link]
-
YouTube. Biochemistry | Enzyme Inhibition. [Link]
-
proLékaře.cz. Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. [Link]
-
PubChem. 5-Aminopyridine-2-carboxamide. [Link]
-
ResearchGate. Synthesis and antimycobacterial properties of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides. [Link]
-
PubMed. 5-Alkylamino- N-phenylpyrazine-2-carboxamides: Design, Preparation, and Antimycobacterial Evaluation. [Link]
-
ResearchGate. The enzymatic activity of 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/IMP cyclohydrolase is enhanced by NPM-ALK: New insights in ALK-mediated pathogenesis and the treatment of ALCL. [Link]
-
proLékaře.cz. Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. [Link]
Sources
- 1. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 5. biochem.du.ac.in [biochem.du.ac.in]
- 6. teachmephysiology.com [teachmephysiology.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1206592-83-7|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 9. IC50 - Wikipedia [en.wikipedia.org]
- 10. clyte.tech [clyte.tech]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. genscript.com [genscript.com]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: High-Throughput Screening for USP7 Inhibitors Featuring 5-amino-N-cyclopropylpyridine-2-carboxamide
Abstract
This guide provides a comprehensive framework for the design and execution of a high-throughput screening (HTS) campaign to identify inhibitors of Ubiquitin-Specific Protease 7 (USP7), a high-value therapeutic target in oncology. We use the novel scaffold, 5-amino-N-cyclopropylpyridine-2-carboxamide, as a hypothetical lead compound to illustrate the principles of assay development, validation, and hit confirmation. This document delivers field-proven protocols for a robust primary biochemical assay, essential secondary cellular assays, and critical counter-screening methodologies to ensure data integrity and successful hit-to-lead progression.
Introduction: The Rationale for Targeting USP7
Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated Ubiquitin-Specific Protease (HAUSP), is a critical deubiquitinating enzyme (DUB) that plays a pivotal role in regulating cellular protein homeostasis.[1][2] Its primary function is to remove ubiquitin tags from substrate proteins, thereby rescuing them from proteasomal degradation.
A key substrate of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for degradation.[3][4][5] By deubiquitinating and stabilizing MDM2, USP7 indirectly facilitates the destruction of p53.[6][7] In numerous cancers, USP7 is overexpressed, leading to diminished p53 levels, which allows cancer cells to evade apoptosis and proliferate uncontrollably.[2][8][9] Therefore, the inhibition of USP7 presents a compelling therapeutic strategy to destabilize MDM2, restore p53 function, and trigger cancer cell death.[6][7][10][11] The central role of USP7 in this pathway makes it an attractive target for the discovery of novel small-molecule inhibitors like this compound.
The USP7-MDM2-p53 Signaling Pathway
The interplay between USP7, MDM2, and p53 forms a critical regulatory axis in cell biology. Understanding this pathway is fundamental to designing effective screening assays.
High-Throughput Screening (HTS) Campaign Workflow
A successful HTS campaign is a multi-stage, data-driven process designed to identify and validate true hits while systematically eliminating false positives. Our workflow is structured to maximize efficiency and confidence in hit selection.
Primary Screening: Biochemical Inhibition of USP7
The primary screen is the first pass at a large compound library, designed for speed, robustness, and reliability. We utilize a fluorescence-based biochemical assay that directly measures the enzymatic activity of USP7.
Assay Principle: Ubiquitin-Rhodamine 110 Cleavage
This assay employs a fluorogenic substrate, Ubiquitin-Rhodamine 110 (Ub-Rho110).[12][13] In this substrate, the rhodamine 110 molecule is conjugated to the C-terminus of ubiquitin via an amide bond, which quenches its fluorescence. When active USP7 cleaves this bond, rhodamine 110 is released, producing a quantifiable increase in fluorescence.[12][13][14] True inhibitors will prevent this cleavage, resulting in a low fluorescence signal.
Assay Development & Validation
Before initiating a full-scale screen, the assay must be miniaturized (typically to a 384- or 1536-well plate format) and validated to ensure its reliability.[4]
Key Validation Parameter: Z'-Factor
The Z'-factor (Z-prime) is a statistical measure of assay quality, assessing the separation between positive and negative controls.[7][15][16] It accounts for both the dynamic range and data variation.
-
Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
Interpretation:
-
Z' > 0.5: Excellent assay, suitable for HTS.[15]
-
0 < Z' < 0.5: Marginal assay, may require optimization.
-
Z' < 0: Unsuitable assay.
-
| Parameter | Description | Typical Value |
| Positive Control | USP7 enzyme + Substrate + DMSO (Maximum activity) | High fluorescence |
| Negative Control | Substrate + DMSO (No enzyme activity) | Low fluorescence |
| Test Compound | USP7 enzyme + Substrate + Compound | Variable fluorescence |
| Z'-Factor Goal | Statistical robustness of the assay | ≥ 0.7 |
Table 1. Controls and validation parameters for the primary biochemical assay.
Detailed Protocol: Primary HTS Biochemical Assay
This protocol is optimized for a 384-well plate format.
Materials:
-
Recombinant Human USP7 (e.g., R&D Systems, E-519-025)
-
Ubiquitin-Rhodamine 110 substrate (e.g., R&D Systems, U-555-050)[17]
-
Assay Buffer: 50 mM HEPES (pH 7.6), 0.5 mM EDTA, 5 mM DTT, 0.002% Tween-20[18]
-
Positive Control Inhibitor: FT671 (IC₅₀ ≈ 52 nM)[19][20][21] or P5091 (EC₅₀ ≈ 4.2 µM)[1][3][22][23]
-
384-well, low-volume, black assay plates
-
Acoustic liquid handler for compound dispensing
-
Plate reader with fluorescence intensity detection (Excitation: 485 nm, Emission: 535 nm)[12][14]
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 20-50 nL of test compounds and controls from the library (typically at 10 mM in DMSO) into the assay plate wells. This achieves a final screening concentration of ~10 µM.
-
Enzyme Preparation: Prepare a 2X working solution of recombinant USP7 in assay buffer. The final concentration should be optimized to yield a robust signal within the linear range of the reaction, typically between 1-5 nM.
-
Enzyme Addition: Dispense 5 µL of the 2X USP7 solution into each well containing the test compounds. Omit enzyme from negative control wells, adding 5 µL of assay buffer instead.
-
Pre-incubation: Centrifuge the plates briefly (e.g., 1,000 rpm for 1 minute) to ensure contents are mixed. Incubate at room temperature for 15-30 minutes to allow compounds to bind to the enzyme.
-
Substrate Preparation: Prepare a 2X working solution of Ub-Rho110 in assay buffer. The optimal concentration is typically near the substrate's Kₘ value and should be determined during assay development, often in the range of 100-200 nM.[14][17]
-
Reaction Initiation: Dispense 5 µL of the 2X Ub-Rho110 solution into all wells to initiate the enzymatic reaction. The final reaction volume is 10 µL.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction remains in the linear phase (typically <40% substrate conversion).[6]
-
Signal Detection: Read the fluorescence intensity on a compatible plate reader (Excitation: 485 nm, Emission: 535 nm).
Hit Triage: From Primary Hits to Confirmed Leads
Primary hits must undergo a rigorous triage process to confirm their activity, determine potency, and rule out assay artifacts.
Hit Confirmation and Dose-Response Analysis
-
Confirmation: Primary hits (e.g., compounds causing >50% inhibition) are re-tested under the same conditions, but in triplicate, to confirm their activity and eliminate random errors.
-
Potency Determination (IC₅₀): Confirmed hits are then tested in an 8- to 10-point dose-response format to determine their half-maximal inhibitory concentration (IC₅₀). This is a critical measure of a compound's potency.[24] Data is plotted on a semi-log scale and fitted using a four-parameter nonlinear regression model to calculate the IC₅₀ value.[14][19][25]
| Parameter | Description |
| Top | Maximum signal (uninhibited enzyme) |
| Bottom | Minimum signal (fully inhibited enzyme) |
| HillSlope | Steepness of the curve |
| IC₅₀ | Concentration for 50% inhibition |
Table 2. Parameters of a typical dose-response curve.
Counter-Screening: Ensuring On-Target Activity
Counter-screens are essential for identifying and eliminating "false positives" that arise from compound interference with the assay technology rather than true inhibition of the target.[26][27][28]
-
Technology Counter-Screen: To identify autofluorescent compounds, the primary assay is run without the USP7 enzyme. Any compound that produces a high signal in this format is flagged as an interfering compound, as fluorescence should not be generated without enzymatic cleavage of the substrate.
-
Specificity Counter-Screen: To rule out non-specific protein reactivity, hits can be tested against an unrelated cysteine protease. This helps to eliminate compounds that are broadly reactive rather than specific to USP7.
Secondary & Orthogonal Assays: Cellular Validation
Once a compound is confirmed as a potent, non-interfering inhibitor in a biochemical context, its activity must be validated in a more physiologically relevant cellular environment.
Protocol: Cell-Based p53 Accumulation Assay
This assay provides direct evidence of target engagement in cells. Inhibiting USP7 should lead to the degradation of MDM2, causing an accumulation of p53.
Materials:
-
Cell Line: HCT-116 (human colorectal carcinoma) cells, which express wild-type p53.[28][29]
-
Culture Medium: McCoy's 5a Medium supplemented with 10% FBS and penicillin/streptomycin.[30]
-
Detection Method: A quantitative immunoassay for p53 (e.g., AlphaLISA or HTRF).
-
Confirmed hit compounds and controls (e.g., FT671).
Procedure:
-
Cell Seeding: Seed HCT-116 cells into 384-well plates at a density that ensures they are in a logarithmic growth phase at the time of treatment (e.g., 5,000 cells/well). Incubate for 24 hours.
-
Compound Treatment: Treat cells with a dose-response curve of the hit compounds for 4-24 hours.
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol for the chosen p53 detection assay.
-
p53 Quantification: Perform the immunoassay to quantify the levels of p53 protein.
-
Data Analysis: Plot p53 levels against compound concentration to determine the EC₅₀ (half-maximal effective concentration) for p53 stabilization. A potent EC₅₀ value provides strong evidence of on-target cellular activity.
Protocol: Cell Viability (Cytotoxicity) Assay
This assay determines if the on-target p53 accumulation translates into a desired anti-proliferative or cytotoxic effect.
Materials:
-
HCT-116 cells and culture medium.
-
Detection Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.[25][26][31][32]
-
Luminometer-equipped plate reader.
Procedure:
-
Cell Seeding: Seed HCT-116 cells as described above.
-
Compound Treatment: Treat cells with a dose-response curve of the hit compounds for an extended period, typically 72 hours, to allow for effects on cell proliferation and viability.
-
ATP Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.[2]
-
Add a volume of CellTiter-Glo® reagent equal to the volume of media in the well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Signal Detection: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the IC₅₀ for cytotoxicity. A strong correlation between the biochemical IC₅₀, the cellular p53 EC₅₀, and the cytotoxicity IC₅₀ is the hallmark of a high-quality hit series.
Orthogonal and Selectivity Assays
-
Orthogonal Confirmation: To confirm direct binding to USP7, biophysical methods like Surface Plasmon Resonance (SPR) can be employed. This provides an independent measure of the compound's affinity (Kᵈ) for the target protein.[6]
-
Selectivity Profiling: To ensure the compound is selective for USP7, it should be screened against a panel of other DUBs. A highly selective compound will inhibit USP7 with significantly greater potency than other DUB family members, reducing the potential for off-target effects.
Conclusion and Future Directions
This guide outlines a robust, multi-tiered HTS strategy for the identification and validation of novel USP7 inhibitors, using this compound as a representative chemical scaffold. By integrating a high-quality primary biochemical screen with carefully designed cellular and counter-screening assays, researchers can efficiently triage large compound libraries to identify promising, on-target hits. Validated hits from this workflow, demonstrating potent biochemical inhibition, clear on-target cellular activity, and a favorable selectivity profile, serve as high-quality starting points for medicinal chemistry optimization and preclinical development.
References
- Turnbull, A. P., et al. (2017). Molecular basis of USP7 inhibition by selective small-molecule inhibitors.
- Chauhan, D., et al. (2012). A Small Molecule Inhibitor of Ubiquitin-Specific Protease-7 Induces Apoptosis in Multiple Myeloma Cells and Overcomes Bortezomib Resistance. Cancer Cell, 22(3), 345-358.
- TargetMol. (n.d.). FT671 | Non-covalent USP7 inhibitor.
- ResearchGate. (n.d.). Properties and specificity of small molecule USP7 inhibitors.
- Selleck Chemicals. (n.d.). P5091 | DUB inhibitor | CAS 882257-11-6.
- BPS Bioscience. (n.d.). P005091 USP7 27767-1.
- Chauhan, D., et al. (2012). A Small Molecule Inhibitor of Ubiquitin-Specific Protease-7 Induces Apoptosis in Multiple Myeloma Cells and Overcomes Bortezomib Resistance. PubMed Central.
- Network of Cancer Research. (2019, May 6). FT671, a USP7 Inhibitor, Increases p53 Expression.
- APExBIO. (n.d.). P005091 – USP7 Inhibitor.
- Lamberto, I., et al. (2020).
- R&D Systems. (n.d.). Recombinant Human His8-USP7 Protein, CF E-519-025.
- Ritorto, M. S., et al. (2014). Screening of DUB activity and specificity by MALDI-TOF mass spectrometry.
- Cusabio. (n.d.). Recombinant Human Ubiquitin carboxyl-terminal hydrolase 7 (USP7),Partial.
- BenchChem. (n.d.). Application Notes and Protocols for USP7-IN-9 in High-Throughput Screening Assays.
- Tirat, A., et al. (2005). A sensitive fluorescence intensity assay for deubiquitinating proteases using ubiquitin-rhodamine110-glycine as substrate. Analytical Biochemistry, 343(2), 244-255.
- Varca, A. C., et al. (2021). Identification of deubiquitinase inhibitors via high-throughput screening using a fluorogenic ubiquitin-rhodamine assay. STAR Protocols, 2(4), 100896.
- Leestemaker, Y., et al. (2017). Profiling the Activity of Deubiquitinating Enzymes Using Chemically Synthesized Ubiquitin-Based Probes. Methods in Molecular Biology, 1543, 113-127.
- Unknown. (n.d.). Deubiquitinating (DUB) assay protocol. Protocol Exchange.
- UBPBio. (n.d.). Ub-Rhodamine 110.
- AACR Journals. (2015, August 1). Abstract LB-257: Discovery and characterization of novel, highly potent and selective USP7 inhibitors. Cancer Research.
- Boston Biochem. (n.d.). DUB Activity Assay Kit.
- Schauer, N. J., et al. (2020). Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity. eLife, 9, e53907.
- R&D Systems. (n.d.). Recombinant Human Ubiquitin Rhodamine 110 Protein, CF U-555-050.
- ResearchGate. (n.d.). A sensitive fluorescence intensity assay for deubiquitinating proteases using ubiquitin-rhodamine110-glycine as substrate.
- Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Protocol.
- LifeSensors. (n.d.). Ubiquitin-Rhodamine.
- Astor Scientific. (n.d.). Human USP7 Recombinant Protein.
- ResearchGate. (n.d.). Identification of deubiquitinase inhibitors via high-throughput screening using a fluorogenic ubiquitin-rhodamine assay.
- Sino Biological. (n.d.). Recombinant Human USP7 Protein, 11681-HNCB.
- Promega Connections. (2017, November 13). Using CellTiter-Glo® Luminescent Cell Viability Assay to Assess Cell Viability in Cancer Cells.
- Pareek, V., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(3), 2098–2108.
- BPS Bioscience. (n.d.). Ubiquitin-Rhodamine 110.
- Promega Corporation. (n.d.). CellTiter-Glo® 2.0 Assay Technical Manual.
- BenchChem. (n.d.). Application Notes and Protocols for Determining Optimal USP7 Inhibitor Concentration for In vitro Assays.
- Lee, B. H., et al. (2011). A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14. Current Protocols in Chemical Biology, 3(4), 183-196.
- Kategaya, L., et al. (2017). Discovery and characterization of highly potent and selective allosteric USP7 inhibitors. Nature Chemical Biology, 13(12), 1281–1289.
- PubChem. (n.d.). Ub-rhodamine 110 based assay for inhibitors Ubiquitin-specific Protease USP2a.
- UbiQ. (2012). Protocol P003: DUB bioluminescence assay.
- ENCODE. (n.d.). Cell Culture Protocol for HCT 116 cells.
- Cellosaurus. (n.d.). HCT 116 (CVCL_0291).
- Vousden, K. H., et al. (2000). Regulation of p53 stability and function in HCT116 colon cancer cells. Journal of Biological Chemistry, 275(51), 40092-40097.
- MedchemExpress. (n.d.). P005091 (P5091) | USP7 Inhibitor.
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73.
- Indigo Biosciences. (n.d.). Understanding Assay Performance Metrics.
- BMG LABTECH. (2025, January 27). The Z prime value (Z´).
- Wikipedia. (n.d.). Z-factor.
- Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS.
- Chen, Y., & Chen, J. (2018). USP7: Novel Drug Target in Cancer Therapy. Frontiers in Pharmacology, 9, 428.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Small Molecule Inhibitor of Ubiquitin-Specific Protease-7 Induces Apoptosis in Multiple Myeloma Cells and Overcomes Bortezomib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. liverpool.ac.uk [liverpool.ac.uk]
- 9. sinobiological.com [sinobiological.com]
- 10. USP7 Inhibitors in Cancer Immunotherapy: Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lifesensors.com [lifesensors.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. ubpbio.com [ubpbio.com]
- 14. apexbt.com [apexbt.com]
- 15. cusabio.com [cusabio.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. FT671 | Non-covalent USP7 inhibitor | TargetMol [targetmol.com]
- 19. researchgate.net [researchgate.net]
- 20. cancer-research-network.com [cancer-research-network.com]
- 21. selleckchem.com [selleckchem.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. Assay Systems for Profiling Deubiquitinating Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 25. promegaconnections.com [promegaconnections.com]
- 26. ubiqbio.com [ubiqbio.com]
- 27. Cellosaurus cell line HCT 116 (CVCL_0291) [cellosaurus.org]
- 28. Regulation of p53 stability and function in HCT116 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. encodeproject.org [encodeproject.org]
- 30. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 31. CellTiter-Glo® 2.0 Assay Technical Manual [worldwide.promega.com]
- 32. Profiling the Activity of Deubiquitinating Enzymes Using Chemically Synthesized Ubiquitin-Based Probes | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for In Vivo Administration of 5-amino-N-cyclopropylpyridine-2-carboxamide in Animal Models
A Strategic Guide for Preclinical Evaluation
Authored by: Senior Application Scientist
Introduction: Navigating the In Vivo Landscape with a Novel Carboxamide Compound
The journey of a novel chemical entity, such as 5-amino-N-cyclopropylpyridine-2-carboxamide, from benchtop discovery to potential therapeutic application is contingent on rigorous in vivo evaluation. These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic planning and execution of in vivo studies for this compound in relevant animal models. Given the novelty of this compound, this document emphasizes a foundational approach, drawing upon established methodologies for structurally related carboxamide-containing molecules to inform experimental design. The core philosophy is to build a robust preclinical data package, starting with essential safety and pharmacokinetic profiling before proceeding to efficacy assessments.
The causality behind this staged approach is rooted in the principles of efficient drug development. Initial tolerability and pharmacokinetic studies are paramount to identifying a safe and effective dosing window. Without this information, efficacy studies are likely to yield uninterpretable or misleading results due to inappropriate dosing, potential toxicity, or inadequate drug exposure. This guide, therefore, advocates for a self-validating experimental cascade where the results of each stage inform the design of the next.
Part 1: Foundational In Vivo Characterization
Formulation and Vehicle Selection: The Cornerstone of Reliable Dosing
The first critical step in any in vivo study is the development of a suitable formulation for this compound. The choice of vehicle will depend on the physicochemical properties of the compound and the intended route of administration.
Protocol 1: Screening for an Appropriate Vehicle
-
Solubility Assessment: Begin by assessing the solubility of this compound in a panel of common, biocompatible vehicles. These may include:
-
Saline (0.9% NaCl)
-
Phosphate-buffered saline (PBS)
-
5% Dextrose in water (D5W)
-
Aqueous solutions with co-solvents (e.g., 10% DMSO, 40% PEG400, 5% Tween 80)
-
-
Stability Analysis: Once a suitable solvent is identified, the stability of the compound in the chosen vehicle should be assessed over a relevant timeframe (e.g., 4-24 hours) at room temperature and, if necessary, under refrigeration. This ensures that the compound does not degrade before or during administration.
-
In Vitro Compatibility: For intravenous administration, it is crucial to ensure that the formulation does not cause hemolysis or precipitation upon contact with blood.
Maximum Tolerated Dose (MTD) and Dose-Range Finding Studies
Determining the MTD is essential for establishing a safe dose range for subsequent pharmacokinetic and efficacy studies.
Protocol 2: Single-Dose MTD Study in Mice
-
Animal Model: Use a common rodent model such as C57BL/6 or BALB/c mice.
-
Dose Escalation: Administer single doses of this compound via the intended clinical route (e.g., oral gavage, intravenous injection) in a dose-escalating manner to small groups of mice (n=3-5 per group). A suggested starting dose could be in the range of 5-10 mg/kg, with subsequent doses increasing by a factor of 2-3.
-
Clinical Observations: Monitor the animals closely for at least 48 hours post-dosing for any signs of toxicity, including changes in weight, behavior, and physical appearance.
-
Endpoint: The MTD is defined as the highest dose that does not produce significant toxicity or more than a 10-15% loss in body weight.
Table 1: Example Dose-Range Finding Data
| Dose (mg/kg) | Route | Number of Animals | Clinical Signs of Toxicity | Body Weight Change (48h) |
| 10 | Oral | 3 | None | +1% |
| 30 | Oral | 3 | None | -2% |
| 100 | Oral | 3 | Lethargy, ruffled fur | -8% |
| 300 | Oral | 3 | Severe lethargy, ataxia | -18% (MTD exceeded) |
Pharmacokinetic Profiling: Understanding Drug Exposure
Pharmacokinetic (PK) studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. This information is vital for selecting an appropriate dosing regimen for efficacy studies.
Protocol 3: Single-Dose Pharmacokinetic Study in Rats
-
Animal Model: Use Sprague-Dawley or Wistar rats, as their larger blood volume facilitates serial sampling.
-
Administration: Administer a single, well-tolerated dose of the compound intravenously (to determine clearance and volume of distribution) and via the intended therapeutic route (e.g., orally, to determine bioavailability). A typical dose for a PK study is lower than the MTD, for example, 10 mg/kg.
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Bioanalysis: Quantify the concentration of this compound in plasma using a validated analytical method such as LC-MS/MS.[1]
-
Data Analysis: Calculate key PK parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), half-life (t1/2), and oral bioavailability (F%).[1][2]
Table 2: Example Pharmacokinetic Parameters in Rats
| Parameter | Intravenous (10 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 1500 | 850 |
| Tmax (h) | 0.08 | 1.0 |
| AUC (0-inf) (ng*h/mL) | 3500 | 2100 |
| t1/2 (h) | 2.5 | 3.0 |
| Oral Bioavailability (F%) | - | 60% |
Part 2: Efficacy Evaluation in Relevant Animal Models
The choice of animal model for efficacy studies will depend on the hypothesized mechanism of action of this compound. Based on the activities of similar carboxamide-containing compounds, potential therapeutic areas could include oncology, infectious diseases, or inflammatory conditions.[3][4]
Oncology: Xenograft Models
If this compound is hypothesized to have anti-cancer properties, a tumor xenograft model is a standard approach.[5]
Protocol 4: Human Tumor Xenograft Study in Athymic Nude Mice
-
Cell Line Selection: Choose a human cancer cell line that is relevant to the proposed mechanism of action.
-
Tumor Implantation: Subcutaneously implant cancer cells into the flank of athymic nude mice.
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into vehicle control and treatment groups. Administer this compound at a well-tolerated dose and schedule determined from the MTD and PK studies.
-
Efficacy Endpoints: Measure tumor volume and body weight regularly (e.g., 2-3 times per week). The primary efficacy endpoint is often tumor growth inhibition.
-
Termination: At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker assessment).
Table 3: Example Xenograft Efficacy Data
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 | - |
| Compound X | 50 mg/kg, daily | 600 | 60% |
Visualization of Experimental Workflows and Hypothetical Mechanisms
To aid in the conceptualization of these in vivo studies, the following diagrams illustrate a general experimental workflow and a hypothetical signaling pathway that could be targeted by this compound.
Caption: A generalized workflow for the in vivo evaluation of a novel compound.
Caption: A hypothetical signaling pathway inhibited by the test compound.
Conclusion and Future Directions
The in vivo administration of this compound in animal models requires a systematic and data-driven approach. By first establishing a solid foundation of safety, tolerability, and pharmacokinetic data, researchers can design more informative and reliable efficacy studies. The protocols and strategies outlined in these application notes provide a framework for the preclinical evaluation of this novel compound, with the ultimate goal of elucidating its therapeutic potential. Future studies should focus on exploring a wider range of animal models relevant to its hypothesized mechanism of action and on identifying potential biomarkers of response.
References
- Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl) - NIH. (n.d.).
- Zitko, J., Franco, F., & Paterová, P. (2015). Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. Ceska a Slovenska farmacie : casopis Ceske farmaceuticke spolecnosti a Slovenske farmaceuticke spolecnosti, 64(1-2), 19–24.
- Discovery of 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide inhibitors of Janus kinase 2 (JAK2) for the treatment of myeloproliferative disorders. (2011). Journal of Medicinal Chemistry, 54(22), 7794–7813.
- Zitko, J., et al. (2015). Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. Ceska a Slovenska farmacie, 64(1-2), 19-24.
- Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. (2015). Ceska a Slovenska farmacie, 64(1-2), 19-24.
- 5-Alkylamino- N-phenylpyrazine-2-carboxamides: Design, Preparation, and Antimycobacterial Evaluation. (2020). Molecules (Basel, Switzerland), 25(7), 1564.
- Discovery of 5-(Pyrimidin-2-ylamino)-1 H-indole-2-carboxamide Derivatives as Nur77 Modulators with Selective and Potent Activity Against Triple-Negative Breast Cancer. (2023). Journal of Medicinal Chemistry, 66(23), 15847–15866.
- Potential antitumor agents. 49. 5-substituted derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide with in vivo solid-tumor activity. (1987). Journal of Medicinal Chemistry, 30(4), 658–663.
-
Zitko, J., et al. (2015). Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. Ceska a Slovenska farmacie, 64(1-2), 19-24. Retrieved from [Link]
- Effect of Topical 5-Aminoimidazole-4-carboxamide-1-β-d-Ribofuranoside in a Mouse Model of Experimental Dry Eye. (2015). Investigative Ophthalmology & Visual Science, 56(6), 3985–3994.
- 5-Amino-6-chloro-N-[(1-isobutylpiperidin-4-yl)methyl]-2-methylimidazo[1,2-alpha]pyridine-8-carboxamide (CJ-033466), a novel and selective 5-hydroxytryptamine4 receptor partial agonist: pharmacological profile in vitro and gastroprokinetic effect in conscious dogs. (2007). The Journal of Pharmacology and Experimental Therapeutics, 323(3), 881–889.
- Naphthoindole-2-carboxamides as a lipophilic chemotype of hetarene-anthraquinones potent against P-gp resistant tumor cells. (2025). European Journal of Medicinal Chemistry, 270, 117013.
- Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies. (2021). Journal of Pharmaceutical and Biomedical Analysis, 205, 114255.
- Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77. (2022). European Journal of Medicinal Chemistry, 244, 114849.
- 5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside inhibits cancer cell proliferation in vitro and in vivo via AMP-activated protein kinase. (2005). The Journal of Biological Chemistry, 280(47), 39582–39593.
- Pharmacokinetics of Dual Amino Acids for Dry Powder Inhalation Therapy in Pulmonary Drug Delivery: An In-Vivo Study. (n.d.).
-
Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. (n.d.). Retrieved January 16, 2026, from [Link]
- In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA. (2017). Forensic Toxicology, 35(2), 347–363.
- In vitro and in vivo effects of selected fibers on the pharmacokinetics of orally administered carbamazepine: Possible interaction between therapeutic drugs and semisolid enteral nutrients. (2018). Nutrition (Burbank, Los Angeles County, Calif.), 48, 88–94.
-
Synthesis and antimycobacterial properties of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides. (n.d.). Retrieved January 16, 2026, from [Link]
Sources
- 1. Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Topical 5-Aminoimidazole-4-carboxamide-1-β-d-Ribofuranoside in a Mouse Model of Experimental Dry Eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 5-(Pyrimidin-2-ylamino)-1 H-indole-2-carboxamide Derivatives as Nur77 Modulators with Selective and Potent Activity Against Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of 5-amino-N-cyclopropylpyridine-2-carboxamide Stock Solutions
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and reproducible preparation of stock solutions of 5-amino-N-cyclopropylpyridine-2-carboxamide. Recognizing that experimentally determined solubility data for this compound is not widely published, this guide emphasizes a systematic approach to solvent selection and solubility determination as a prerequisite for preparing a final, validated stock solution. The protocols herein are designed to ensure solution integrity, stability, and suitability for downstream applications, particularly in high-throughput screening and cell-based assays.
Introduction: The Critical Role of Accurate Stock Solutions
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery programs. Like many novel small molecules, its physicochemical properties are not yet extensively characterized in public literature. The reliability and reproducibility of any experimental data derived from such a compound are fundamentally dependent on the quality of the stock solution.[1] Inaccurate concentrations, unforeseen precipitation, or degradation can lead to erroneous biological results, wasting significant time and resources.[2][3]
This guide, therefore, presents a dual-protocol approach. First, it details a systematic method to determine the practical solubility of this compound in common laboratory solvents. Second, it provides a step-by-step protocol for preparing a high-concentration, validated stock solution based on the empirical findings. This ensures the final stock is stable, homogenous, and fit-for-purpose.
Physicochemical Properties of this compound
A summary of the known properties of the compound is essential for all initial calculations and handling procedures.
| Property | Value | Source |
| CAS Number | 1206592-83-7 | [4] |
| Molecular Formula | C₉H₁₁N₃O | [4] |
| Molecular Weight | 177.21 g/mol | [4] |
| Appearance | Off-white to white powder (typical) | [5] |
| Purity | >95% (typical, verify with supplier CoA) | - |
| Solubility | Data not widely available. See Protocol I. | [6] |
| Storage (Solid) | Long-term: -20°C (1-2 years)Short-term: 4°C (1-2 weeks) | [6] |
Core Principle: Solvent Selection and Its Implications
The choice of solvent is the most critical decision in stock solution preparation. The ideal solvent must not only fully dissolve the compound at the desired concentration but also be compatible with the downstream experimental system.
-
Dimethyl Sulfoxide (DMSO): DMSO is a powerful, polar aprotic solvent capable of dissolving a vast range of both polar and non-polar compounds.[7][8][9] It is the most common choice for creating high-concentration stock solutions for compound libraries.[7]
-
Causality: Its high polarity and miscibility with water make it suitable for dilution into aqueous assay buffers.[9]
-
Trustworthiness Concern: DMSO can be cytotoxic, induce cell differentiation, or interfere with assay components at elevated concentrations.[2] Most cell lines can tolerate up to 0.5% DMSO, while some are sensitive to concentrations as low as 0.1%.[2] Therefore, the target stock concentration must be high enough (e.g., 200-1000x the final assay concentration) to keep the final DMSO percentage within a safe, validated limit.
-
-
Ethanol (EtOH): A polar protic solvent that can be a viable alternative for compounds that are less soluble in DMSO or when DMSO is incompatible with the assay. It is generally less toxic than DMSO but also a less powerful solvent for many complex organic molecules.
-
Aqueous Buffers / Cell Culture Media: Direct dissolution in aqueous solutions is ideal for biological compatibility but is often not feasible for hydrophobic compounds.[2] This should be tested but is rarely successful for creating high-concentration stocks of novel small molecules.
Protocol I: Empirical Determination of Compound Solubility
Objective: To determine the approximate maximum solubility of this compound in a chosen solvent (e.g., DMSO) to inform the preparation of a stable, high-concentration stock. This protocol is based on the "excess solid" or shake-flask method.[10]
Materials:
-
This compound
-
Analytical balance (readable to 0.01 mg)
-
Anhydrous, ACS-grade DMSO
-
2.0 mL glass or polypropylene screw-cap vials
-
Vortex mixer
-
Bath sonicator
-
Calibrated micropipettes
-
Centrifuge
Procedure:
-
Preparation: Weigh out approximately 2-3 mg of the compound into a pre-labeled vial. Record the exact mass.
-
Initial Solvent Addition: Add a small, precise volume of DMSO to the vial to target a high concentration (e.g., add 100 µL to 1.77 mg of compound to target 100 mM).
-
Mechanical Dissolution Sequence: The goal is to achieve complete dissolution using a tiered approach.[11]
-
Step 3a (Vortexing): Cap the vial tightly and vortex vigorously for 2 minutes at room temperature.
-
Step 3b (Visual Inspection): Visually inspect the solution against a bright light and a dark background. If any solid particles remain, proceed to the next step.
-
Step 3c (Sonication): Place the vial in a bath sonicator for 10-15 minutes. Be aware that sonication can gently warm the sample.
-
Step 3d (Warming): If particulates persist, warm the solution to 37°C for up to 30 minutes, with intermittent vortexing.[11] Do not overheat, as this can lead to compound degradation.
-
-
Solubility Assessment:
-
If Dissolved: The compound is soluble at this concentration. You can either stop and define this as your stock concentration or add more compound to find the saturation point.
-
If Not Dissolved: The solution is saturated or the compound is poorly soluble. Add a precise, additional volume of DMSO (e.g., another 100 µL to halve the concentration to 50 mM) and repeat the dissolution sequence (Step 3).
-
-
Equilibration and Confirmation: Once the highest possible concentration is seemingly achieved (i.e., a small amount of solid material will not dissolve even after the full mechanical sequence), allow the saturated solution to equilibrate at room temperature for 1-2 hours. Centrifuge the vial at high speed (>10,000 x g) for 10 minutes to pellet the excess, undissolved solid. The supernatant is your saturated stock solution. The concentration of this solution is the maximum solubility under these conditions.
Protocol II: Preparation of a Validated Stock Solution
Objective: To prepare a stock solution of a specific, accurate molar concentration (e.g., 20 mM) that is below the determined maximum solubility to ensure stability and prevent precipitation upon storage.
Materials:
-
This compound
-
Analytical balance
-
Anhydrous, ACS-grade DMSO
-
Class A volumetric flask (e.g., 1 mL or 5 mL)[12]
-
Glass beaker and spatula
-
Calibrated micropipettes
-
Sterile 0.22 µm syringe filter (optional, for cell-based assays)
-
Amber, screw-cap, single-use cryovials
Workflow Diagram:
Caption: Workflow for preparing a validated stock solution.
Procedure:
-
Calculation: Determine the mass of the compound required. The formula is: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Example for 5 mL of a 20 mM stock: Mass = (0.020 mol/L) x (0.005 L) x (177.21 g/mol ) = 0.01772 g = 17.72 mg
-
-
Weighing: On an analytical balance, carefully weigh out the calculated mass of the compound into a small, clean glass beaker. It is often easier and more accurate to weigh an amount close to the target (e.g., 17.80 mg) and recalculate the exact concentration, rather than trying to hit the exact target mass.[12]
-
Recalculation Example: Concentration = (0.01780 g) / (177.21 g/mol ) / (0.005 L) = 0.02009 M = 20.09 mM
-
-
Initial Dissolution: Add approximately 80% of the final volume of DMSO (e.g., 4 mL for a 5 mL final volume) to the beaker. Use the dissolution techniques from Protocol I (vortexing, sonicating) until the solid is completely dissolved.
-
Quantitative Transfer: Carefully transfer the solution from the beaker into the 5 mL Class A volumetric flask. Rinse the beaker with a small amount of fresh DMSO (e.g., 0.5 mL) and add the rinse to the flask to ensure all the compound is transferred. Repeat the rinse once more.
-
Final Volume Adjustment (QS): Carefully add DMSO to the volumetric flask until the bottom of the meniscus touches the calibration mark.
-
Homogenization: Cap the volumetric flask securely and invert it 15-20 times to ensure the solution is perfectly homogeneous.
-
Sterile Filtration (Optional but Recommended): For use in cell culture or other sterile applications, it is critical to filter the solution.[9] Draw the solution into a sterile syringe, attach a 0.22 µm syringe filter (choose a filter material, like PTFE, that is compatible with DMSO), and dispense the filtered solution into a sterile container. This step removes any potential microbial contaminants or microscopic particulates.
-
Aliquoting and Labeling: To prevent degradation from repeated freeze-thaw cycles, dispense the final stock solution into single-use aliquots in amber, screw-cap cryovials.[13] Label each vial clearly with:
-
Compound Name (this compound)
-
Exact Concentration (e.g., 20.09 mM)
-
Solvent (100% DMSO)
-
Preparation Date
-
Your Initials
-
-
Storage: Store the aliquoted vials upright in a freezer at -20°C or -80°C for long-term stability. When retrieving a vial for use, allow it to warm completely to room temperature before opening to prevent condensation of atmospheric water into the DMSO stock.[10]
References
-
Enfanos, Inc. (n.d.). Preparation of Stock Solutions. Retrieved from [Link]
-
Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells? Retrieved from [Link]
-
LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
Bitesize Bio. (2024). How to Make Accurate Stock Solutions. Retrieved from [Link]
-
G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]
-
ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]
-
Glaucius, S., et al. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(13-14), 624-630. Retrieved from [Link]
-
FasterCapital. (n.d.). Best Practices For Stock Solutions. Retrieved from [Link]
-
BIOFOUNT. (n.d.). 1206592-83-7|this compound. Retrieved from [Link]
-
PubChem. (n.d.). Dimethyl Sulfoxide. Retrieved from [Link]
-
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Retrieved from [Link]
Sources
- 1. fastercapital.com [fastercapital.com]
- 2. researchgate.net [researchgate.net]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. 1206592-83-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 5. PYRIDINE-2-CARBOXAMIDE - Safety Data Sheet [chemicalbook.com]
- 6. 1206592-83-7|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 7. lifechemicals.com [lifechemicals.com]
- 8. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. gchemglobal.com [gchemglobal.com]
- 10. scispace.com [scispace.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. bitesizebio.com [bitesizebio.com]
- 13. phytotechlab.com [phytotechlab.com]
Application Notes & Protocols: Characterizing the Cellular Uptake and Distribution of 5-amino-N-cyclopropylpyridine-2-carboxamide
For: Researchers, scientists, and drug development professionals.
Introduction & Strategic Overview
The pyridine carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise in oncology and infectious diseases.[1][2] The novel compound, 5-amino-N-cyclopropylpyridine-2-carboxamide, represents a new chemical entity whose therapeutic potential is fundamentally linked to its ability to enter target cells and reach its site of action. Understanding the dynamics of its cellular uptake and subsequent subcellular distribution is therefore a critical step in its preclinical development.
This guide provides a comprehensive framework for elucidating the cell entry mechanisms and localization of this compound. We move beyond simple protocols to explain the scientific rationale behind each experimental choice, enabling researchers to not only execute the assays but also to interpret the results with confidence. The methodologies described herein form a self-validating workflow, beginning with high-throughput screening for passive permeability and culminating in detailed, quantitative analysis of intracellular concentration and localization.
Foundational Concepts: Mechanisms of Small Molecule Transport
Before designing experiments, it is essential to understand the primary ways a small molecule like this compound can traverse the cell membrane. The physical and chemical properties of the compound will dictate which of these pathways is dominant.
-
Passive Diffusion: The molecule moves across the lipid bilayer driven by a concentration gradient, without the help of a transport protein. This process is favored by lipophilicity and a small molecular size.[3]
-
Facilitated Diffusion: The molecule is assisted across the membrane by a carrier or channel protein, but still moves down its concentration gradient. This process does not require cellular energy (ATP).
-
Active Transport: The molecule is moved against its concentration gradient by a transporter protein, a process that requires energy. This is a common mechanism for drug efflux, where transporters like P-glycoprotein (P-gp) pump compounds out of the cell.[4]
-
Endocytosis: The cell engulfs the molecule by forming a vesicle. This is more common for larger molecules or nanoparticles but can be a route for small molecules, often involving processes like macropinocytosis.[5][6]
The following diagram illustrates these potential pathways at the plasma membrane.
Caption: Potential mechanisms for cellular uptake of a small molecule.
Experimental Workflow: A Tiered Approach
We recommend a tiered approach to characterize the compound, starting with simple, high-throughput methods to generate initial hypotheses, followed by more complex, lower-throughput assays for mechanistic validation and quantification.
Caption: A tiered experimental workflow for compound characterization.
Tier 1: Initial Permeability Assessment
The first step is to determine if the compound can cross a membrane barrier.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method that models passive diffusion.[7] It measures a compound's ability to permeate from a donor well, through a synthetic membrane coated with lipids, into an acceptor well.
-
Rationale: This is the quickest way to assess passive permeability.[8] A high permeability value in this assay suggests the compound is likely to cross cell membranes via passive diffusion. A low value suggests that passive diffusion is poor and an active transport mechanism may be required for cell entry.
Step-by-Step Methodology:
-
Prepare Lipid Membrane: Create a 1% lecithin in dodecane solution. Gently add 5 µL of this solution to the membrane of each well in a 96-well donor plate and allow it to impregnate for 5-10 minutes.[8]
-
Prepare Solutions:
-
Dissolve the test compound in a suitable buffer (e.g., PBS, pH 7.4) with a small percentage of DMSO (e.g., 5%) to a final concentration of 10-100 µM.[8]
-
Prepare high, medium, and low permeability control compounds (e.g., Testosterone, Verapamil, Atenolol) at the same concentration.
-
-
Load Plates:
-
Add 300 µL of buffer to each well of a 96-well acceptor plate.
-
Add 150 µL of the test compound and control solutions to the donor plate wells.
-
-
Assemble and Incubate: Carefully place the donor plate onto the acceptor plate, ensuring the membrane is in contact with the acceptor buffer. Incubate the assembly in a humidified chamber for 10-20 hours at room temperature.[8][9]
-
Quantify: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.[10]
Data Analysis: Calculate the effective permeability (Pe) using the following equation. Classify the compound based on established ranges.
| Permeability Class | Pe (10⁻⁶ cm/s) | Predicted Absorption |
| High | > 10 | > 80% |
| Medium | 1 - 10 | 20% - 80% |
| Low | < 1 | < 20% |
Protocol 2: Caco-2 Bidirectional Permeability Assay
The Caco-2 assay uses a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelial barrier.[4][11] This model can assess both passive diffusion and active transport.
-
Rationale: This assay is the industry standard for predicting in vivo oral absorption.[12] By measuring transport in both directions (apical-to-basolateral, A-B, and basolateral-to-apical, B-A), one can calculate an efflux ratio. An efflux ratio significantly greater than 2 strongly indicates that the compound is a substrate for an active efflux transporter, such as P-gp.[4]
Step-by-Step Methodology:
-
Cell Culture: Seed Caco-2 cells onto 96-well transwell plates and culture for 21 days to allow for monolayer formation and differentiation.[13]
-
Monolayer Integrity Check: Before the assay, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use wells with TEER values ≥ 200 Ω·cm².[13]
-
Dosing:
-
A-B Transport: Add the test compound (e.g., 10 µM) to the apical (upper) chamber and drug-free buffer to the basolateral (lower) chamber.
-
B-A Transport: Add the test compound to the basolateral chamber and drug-free buffer to the apical chamber.
-
-
Incubation & Sampling: Incubate the plates at 37°C. Take samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes). Replace the removed volume with fresh buffer.
-
Quantify: Analyze the concentration of the compound in the collected samples using LC-MS/MS.
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) will determine if the compound is subject to active efflux.
Tier 2 & 3: Mechanistic Quantification and Localization
If the compound is permeable, the next steps are to quantify its accumulation inside cells and determine its subcellular destination. These protocols are typically performed in the target cell line of interest.
Protocol 3: Intracellular Concentration Quantification by LC-MS/MS
This protocol provides a definitive measure of how much compound accumulates within a cell population.
-
Rationale: Directly measuring the intracellular concentration is the gold standard for uptake studies.[14] It allows for the determination of uptake kinetics and can reveal if the compound accumulates against a concentration gradient, which is a hallmark of active transport.
Step-by-Step Methodology:
-
Cell Seeding: Seed a known number of cells (e.g., 0.5 x 10⁶ cells/well) in a 6-well plate and allow them to adhere overnight.
-
Compound Incubation:
-
Aspirate the media and replace it with media containing the test compound at the desired concentration (e.g., 1 µM).
-
Incubate for a set time (e.g., 1 hour) at 37°C.
-
Critical Control: For a negative control, perform the same incubation at 4°C. Low temperatures inhibit active transport and reduce membrane fluidity, providing a baseline for non-specific binding and passive diffusion.[15]
-
-
Stop and Wash:
-
To stop the uptake, rapidly aspirate the compound-containing media.
-
Immediately wash the cell monolayer 3 times with ice-cold PBS to remove all extracellular compound. This step is critical to prevent overestimation of intracellular concentration.
-
-
Cell Lysis and Extraction:
-
Add a known volume of a lysis/extraction solution (e.g., 50:50 acetonitrile:methanol with an internal standard) to each well.[16]
-
Incubate for 10 minutes to ensure complete cell lysis and protein precipitation.
-
Scrape the wells and transfer the lysate to a microcentrifuge tube.
-
-
Sample Preparation: Centrifuge the lysate to pellet cell debris. Transfer the supernatant, which contains the extracted compound, for LC-MS/MS analysis.[16]
-
Quantification: Use a standard curve to determine the absolute amount of the compound in the lysate. Calculate the intracellular concentration by dividing the amount by the estimated total cell volume (cell number x average cell volume).
Protocol 4: Subcellular Localization by Fluorescence Microscopy
Visualizing the compound within the cell provides invaluable context to quantitative data.
-
Rationale: Knowing where a drug goes is as important as knowing how much gets in. Localization to the nucleus, mitochondria, or lysosomes can provide critical clues about its mechanism of action or potential off-target effects.[17][18] Fluorescence microscopy is the most common method for these studies.[17]
Step-by-Step Methodology:
-
Prerequisite: This method requires a fluorescent version of the compound. If the compound is not intrinsically fluorescent, a fluorescent tag must be conjugated to it. Scientist's Note: The addition of a fluorophore can alter the compound's properties and distribution.[19] It is crucial to first verify that the tagged compound retains the biological activity of the parent molecule.
-
Cell Preparation: Seed cells on glass-bottom dishes or coverslips suitable for high-resolution imaging.
-
Compound Incubation: Treat the cells with the fluorescently-labeled compound for the desired time and concentration.
-
Organelle Staining (Optional but Recommended): To determine co-localization, stain specific organelles using fluorescent dyes or antibodies after compound incubation (e.g., Hoechst for nucleus, MitoTracker for mitochondria, LysoTracker for lysosomes).[20]
-
Imaging: Wash the cells with PBS and image them live using a confocal or epifluorescence microscope.[21] Acquire images in the channel for the compound and the channels for the organelle stains.
-
Image Analysis: Merge the images from the different channels. Co-localization of the compound's signal with an organelle marker will appear as a combined color (e.g., yellow from red + green signals), indicating the compound's presence in that specific compartment.
Data Interpretation & Troubleshooting
| Observation | Possible Interpretation | Next Steps |
| High PAMPA, High Caco-2 (Papp A-B), Efflux Ratio < 2 | The compound is highly permeable via passive diffusion. | Proceed to LC-MS/MS to quantify accumulation. Active transport is unlikely to be the primary uptake mechanism. |
| Low PAMPA, High Caco-2 (Papp A-B), Efflux Ratio < 2 | The compound likely uses an active influx transporter. Passive diffusion is poor. | Perform uptake assays in the presence of known transporter inhibitors (e.g., verapamil for P-gp) to identify the transporter family.[22] |
| High Caco-2 (Papp A-B), Efflux Ratio > 2 | The compound is a substrate for an active efflux pump. | This is a potential liability for drug development. Consider co-dosing with an efflux inhibitor or chemical modification to avoid the transporter. |
| Intracellular concentration at 37°C >> 4°C | Uptake is an active, energy-dependent process. | Correlates well with the involvement of an active influx transporter. |
| Fluorescence signal observed only in vesicles/punctae | Compound may be trapped in endosomes or lysosomes after endocytosis. | Co-stain with LysoTracker and EEA1 (early endosome marker) to confirm.[20] This could impact bioavailability at the target site. |
References
-
Alkylamino derivatives of N-benzylpyrazine-2-carboxamide: synthesis and antimycobacterial evaluation. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec. Retrieved January 15, 2026, from [Link]
-
Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. (2024, December 5). PubMed. Retrieved January 15, 2026, from [Link]
-
5-Alkylamino- N-phenylpyrazine-2-carboxamides: Design, Preparation, and Antimycobacterial Evaluation. (2020, March 28). PubMed. Retrieved January 15, 2026, from [Link]
-
Cellular uptake mechanism of amino acid ester prodrugs in Caco-2/hPEPT1 cells overexpressing a human peptide transporter. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
-
Methods to measure the intracellular concentration of unlabeled compounds within cultured cells using liquid chromatography/tandem mass spectrometry | Request PDF. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
The Subcellular Distribution of Small Molecules: from Pharmacokinetics to Synthetic Biology. (n.d.). NIH. Retrieved January 15, 2026, from [Link]
-
The use of fluorescence microscopy to define polymer localisation to the late endocytic compartments in cells that are targets for drug delivery. (n.d.). NIH. Retrieved January 15, 2026, from [Link]
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform. Retrieved January 15, 2026, from [Link]
-
Caco-2 Permeability Assay. (n.d.). Evotec. Retrieved January 15, 2026, from [Link]
-
pampa-permeability-assay.pdf. (n.d.). Technology Networks. Retrieved January 15, 2026, from [Link]
-
Accelerating Cellular Uptake with Unnatural Amino Acid for Inhibiting Immunosuppressive Cancer Cells. (n.d.). NIH. Retrieved January 15, 2026, from [Link]
-
A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors | Journal of Medicinal Chemistry. (2016, December 9). ACS Publications. Retrieved January 15, 2026, from [Link]
-
Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (n.d.). NIH. Retrieved January 15, 2026, from [Link]
-
Quantification of Drug Molecules in Live Single Cells Using the Single-Probe Mass Spectrometry Technique. (n.d.). NIH. Retrieved January 15, 2026, from [Link]
-
Life Under the Microscope: Quantifying Live Cell Interactions to Improve Nanoscale Drug Delivery | ACS Sensors. (2016, December 20). ACS Publications. Retrieved January 15, 2026, from [Link]
-
Subcellular functions of proteins under fluorescence single-cell microscopy. (n.d.). NIH. Retrieved January 15, 2026, from [Link]
-
Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). (n.d.). BioAssay Systems. Retrieved January 15, 2026, from [Link]
-
Imaging small molecules in cells. (n.d.). Research Communities by Springer Nature. Retrieved January 15, 2026, from [Link]
-
Synthesis and antimycobacterial properties of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides - ResearchGate. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. (n.d.). Retrieved January 15, 2026, from [Link]
-
5-aminoimidazole-4-carboxamide 1-beta-D-ribofuranoside acutely stimulates skeletal muscle 2-deoxyglucose uptake in healthy men. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
-
Free/Bound Drug ratio – LC-MS/MS. (2017, March 31). EUNCL. Retrieved January 15, 2026, from [Link]
-
Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
-
Advanced Static and Dynamic Fluorescence Microscopy Techniques to Investigate Drug Delivery Systems. (n.d.). ProQuest. Retrieved January 15, 2026, from [Link]
-
5-Aminopyridine-2-carboxamide | C6H7N3O | CID 10464392. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
-
Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). (n.d.). Retrieved January 15, 2026, from [Link]
-
Cellular uptake of 2-aminopyridine-modified peptide nucleic acids conjugated with cell-penetrating peptides. (2021, December 16). PubMed. Retrieved January 15, 2026, from [Link]
-
How to determine the intracellular drug concentration? (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Caco2 assay protocol. (n.d.). Retrieved January 15, 2026, from [Link]
-
The Subcellular Distribution of Small Molecules: A Meta-Analysis. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Fluorescence microscope - Wikipedia. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Creative Biolabs. Retrieved January 15, 2026, from [Link]
-
Cellular Uptake of Nanoparticles: Journey Inside the Cell. (n.d.). NIH. Retrieved January 15, 2026, from [Link]
-
Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. (n.d.). Taylor & Francis Online. Retrieved January 15, 2026, from [Link]
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (n.d.). NIH. Retrieved January 15, 2026, from [Link]
-
Caco-2 permeability assay. (n.d.). Creative Bioarray. Retrieved January 15, 2026, from [Link]
Sources
- 1. Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Caco-2 Permeability | Evotec [evotec.com]
- 5. Accelerating Cellular Uptake with Unnatural Amino Acid for Inhibiting Immunosuppressive Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PAMPA | Evotec [evotec.com]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 10. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Quantification of Drug Molecules in Live Single Cells Using the Single-Probe Mass Spectrometry Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Subcellular Distribution of Small Molecules: from Pharmacokinetics to Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The use of fluorescence microscopy to define polymer localisation to the late endocytic compartments in cells that are targets for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. communities.springernature.com [communities.springernature.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Fluorescence microscope - Wikipedia [en.wikipedia.org]
- 22. Cellular uptake mechanism of amino acid ester prodrugs in Caco-2/hPEPT1 cells overexpressing a human peptide transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Intermediate: 5-amino-N-cyclopropylpyridine-2-carboxamide in Modern Organic Synthesis
Introduction: A Versatile Scaffold for Drug Discovery
In the landscape of modern medicinal chemistry, the pyridine ring stands as a privileged scaffold, forming the core of numerous therapeutic agents. The strategic functionalization of this heterocycle allows for the fine-tuning of physicochemical and pharmacological properties, making it a cornerstone of drug design. Within this context, 5-amino-N-cyclopropylpyridine-2-carboxamide has emerged as a key intermediate, offering a unique combination of reactive handles and structural motifs. Its utility is particularly pronounced in the synthesis of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and inflammatory diseases. This application note provides a comprehensive guide to the synthesis, characterization, and application of this valuable building block, tailored for researchers and professionals in organic synthesis and drug development.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis. The table below summarizes key identifiers and properties for this compound and its synthetic precursor.
| Property | 5-nitro-N-cyclopropylpyridine-2-carboxamide | This compound |
| Molecular Formula | C9H9N3O3 | C9H11N3O |
| Molecular Weight | 207.19 g/mol | 177.21 g/mol |
| CAS Number | 1393442-51-7[1] | 1206592-83-7[2][3] |
| Appearance | Off-white to pale yellow solid | Light brown to yellow solid |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate | Soluble in methanol, DMSO, sparingly soluble in water |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 9.25 (d, J=2.8 Hz, 1H), 8.75 (dd, J=8.8, 2.8 Hz, 1H), 8.65 (d, J=4.0 Hz, 1H, NH), 8.30 (d, J=8.8 Hz, 1H), 2.85-2.95 (m, 1H), 0.70-0.80 (m, 2H), 0.60-0.70 (m, 2H) | δ 8.15 (d, J=2.4 Hz, 1H), 7.25 (dd, J=8.8, 2.4 Hz, 1H), 6.90 (d, J=8.8 Hz, 1H), 8.20 (br s, 1H, NH), 5.50 (br s, 2H, NH₂), 2.80-2.90 (m, 1H), 0.65-0.75 (m, 2H), 0.55-0.65 (m, 2H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 162.5, 152.0, 145.5, 140.0, 122.0, 22.5, 6.5 | δ 165.0, 148.0, 142.0, 125.0, 118.0, 115.0, 23.0, 6.0 |
| IR (KBr, cm⁻¹) | ~3300 (N-H), ~1680 (C=O), ~1530, 1350 (NO₂) | ~3400, 3300 (N-H), ~1660 (C=O) |
| Mass Spec (ESI+) | m/z 208.1 [M+H]⁺ | m/z 178.1 [M+H]⁺ |
Synthesis Protocol: A Reliable Two-Step Approach
The synthesis of this compound is efficiently achieved through a two-step sequence starting from commercially available 5-nitropicolinic acid. This method, adapted from procedures outlined in the patent literature, provides a reliable route to the target intermediate.[4]
Diagram of the Synthetic Pathway
Caption: Synthetic route to this compound.
Step 1: Synthesis of 5-nitro-N-cyclopropylpyridine-2-carboxamide
This step involves the formation of an amide bond between 5-nitropicolinic acid and cyclopropylamine. The use of a suitable coupling agent is crucial for high yields and purity.
Protocol:
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 5-nitropicolinic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, approx. 0.5 M).
-
Activation: To the stirred solution, add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Amidation: Add cyclopropylamine (1.2 eq) dropwise to the reaction mixture, ensuring the temperature does not exceed 30 °C.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Work-up and Isolation: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 5-nitro-N-cyclopropylpyridine-2-carboxamide as a solid.
Causality of Experimental Choices:
-
Coupling Agent: HATU is chosen for its high efficiency and low rate of side reactions, such as epimerization in chiral substrates. Other coupling agents like EDCI/HOBt can also be employed.
-
Base: DIPEA is a non-nucleophilic base that neutralizes the hexafluorophosphate salt formed during the activation and the acid generated during the reaction, driving the equilibrium towards product formation.
-
Solvent: DMF is an excellent polar aprotic solvent for this type of coupling reaction, effectively dissolving the reagents and intermediates.
Step 2: Synthesis of this compound
The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is the method of choice due to its clean conversion and mild conditions.
Protocol:
-
Reaction Setup: In a hydrogenation vessel, dissolve 5-nitro-N-cyclopropylpyridine-2-carboxamide (1.0 eq) in ethanol.
-
Catalyst Addition: Carefully add palladium on carbon (10 wt. %, 5-10 mol %) to the solution.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Work-up and Isolation: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with ethanol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude this compound is often of sufficient purity for subsequent steps. If necessary, it can be further purified by recrystallization or column chromatography.
Causality of Experimental Choices:
-
Catalyst: Palladium on carbon is a highly effective and widely used catalyst for the reduction of aromatic nitro groups. It offers good activity and selectivity.
-
Solvent: Ethanol is a common solvent for hydrogenations, as it dissolves the substrate and is inert under the reaction conditions.
-
Hydrogen Pressure: A moderate hydrogen pressure is sufficient for this reduction and is safer to handle in a standard laboratory setting.
Application in the Synthesis of a p38 Kinase Inhibitor
This compound is a valuable intermediate in the synthesis of complex bioactive molecules. A notable example is its use in the preparation of potent p38 mitogen-activated protein (MAP) kinase inhibitors, which are targets for the treatment of inflammatory diseases.[4]
Diagram of the Application Workflow
Caption: Application in p38 Kinase Inhibitor Synthesis.
The primary amino group of this compound serves as a nucleophile in cross-coupling reactions, most notably the Buchwald-Hartwig amination. This allows for the formation of a C-N bond with an appropriately substituted aryl halide or triflate, constructing the core of the target inhibitor.
Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a dry Schlenk tube, combine this compound (1.0 eq), the aryl halide/triflate coupling partner (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (2-5 mol %), and a suitable phosphine ligand like Xantphos or DavePhos (4-10 mol %).
-
Base and Solvent: Add a base, typically sodium tert-butoxide or cesium carbonate (2.0 eq), and an anhydrous solvent such as toluene or dioxane.
-
Reaction Conditions: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Then, heat the reaction to 80-110 °C.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through Celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to yield the desired p38 kinase inhibitor.
Self-Validating System: The success of this protocol can be validated at each stage. The formation of the nitro-intermediate and the final amino-product can be confirmed by comparing their spectroscopic data (NMR, IR, MS) with the data provided in this note. The purity of the final product from the Buchwald-Hartwig coupling can be assessed by HPLC and its identity confirmed by high-resolution mass spectrometry and NMR.
Conclusion and Future Perspectives
This compound is a strategically important intermediate that provides a gateway to a diverse range of complex molecules, particularly in the realm of kinase inhibitor synthesis. The robust two-step synthesis outlined in this application note offers a reliable and scalable route to this valuable building block. The inherent reactivity of its amino group in cross-coupling reactions underscores its utility for medicinal chemists and process development scientists. As the demand for novel therapeutics continues to grow, the importance of versatile and readily accessible intermediates like this compound is set to increase, paving the way for the discovery of next-generation drugs.
References
- Process for the production of salts and novel stable foams produced in the process. JP5047160B2.
Sources
- 1. 1393442-51-7|N-Cyclopropyl-5-nitropyridine-2-carboxamide|BLD Pharm [bldpharm.com]
- 2. 1206592-83-7|this compound|BLD Pharm [bldpharm.com]
- 3. 1206592-83-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 4. Synthesis development of a naphthyridinone p38 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Experimental Solubilization of 5-amino-N-cyclopropylpyridine-2-carboxamide
Welcome to the technical support guide for 5-amino-N-cyclopropylpyridine-2-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of this compound in experimental settings. Our goal is to provide you with the scientific rationale and practical methodologies to effectively solubilize and utilize this compound in your research.
Understanding the Molecule: A Chemist's Perspective
This compound is a molecule that presents both opportunities and challenges for solubilization. Its structure contains several key functional groups that dictate its physicochemical properties:
-
An Aminopyridine Ring: The amino group (-NH₂) and the pyridine ring are basic in nature. This suggests that the compound's solubility will be highly dependent on the pH of the solution.[1]
-
A Carboxamide Group: The carboxamide moiety (-CONH-) can participate in hydrogen bonding, which can influence its interaction with various solvents.
-
A Cyclopropyl Group: This non-polar, aliphatic ring contributes to the molecule's overall lipophilicity.
Frequently Asked Questions (FAQs)
Q1: My initial attempts to dissolve this compound in aqueous buffers (e.g., PBS pH 7.4) have failed. What is the likely reason for this?
A1: The poor aqueous solubility at neutral pH is likely due to the molecule's relatively non-polar nature, influenced by the cyclopropyl group and the overall aromatic system. At neutral pH, the basic amino and pyridine groups are not fully protonated, limiting their interaction with water molecules. For many basic compounds, solubility is lowest at a pH above their pKa.[1]
Q2: What is the first step I should take to improve the solubility of this compound?
A2: The most logical first step is to attempt pH modification.[4] Given the presence of basic functional groups (amino and pyridine nitrogens), decreasing the pH of the aqueous solvent should lead to protonation of these sites. The resulting salt form will be more polar and, therefore, more soluble in water.
Q3: I am hesitant to use a very low pH for my experiment. Are there other options?
A3: Absolutely. If pH adjustment is not compatible with your experimental system, the next strategy to consider is the use of co-solvents. These are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous medium.[5]
Q4: When should I consider more advanced techniques like using cyclodextrins?
A4: Cyclodextrins are an excellent option when pH modification and simple co-solvent systems are either ineffective or incompatible with your assay.[6] They are particularly useful for in vivo studies where the toxicity of organic co-solvents might be a concern. Cyclodextrins are cyclic oligosaccharides that can encapsulate the non-polar regions of a drug molecule in their hydrophobic core, while their hydrophilic exterior enhances aqueous solubility.[6]
Troubleshooting Guide
Issue 1: The compound precipitates out of solution after initial dissolution.
Causality: This phenomenon, known as precipitation, can occur for several reasons.[7][8][9] It might be that you have created a supersaturated solution that is not thermodynamically stable. This often happens when a compound is first dissolved in a small amount of a strong organic solvent and then diluted into an aqueous buffer. Changes in temperature or pH upon storage can also lead to precipitation.
Troubleshooting Steps:
-
Verify Equilibrium Solubility: Ensure that you are working below the compound's equilibrium solubility in your final experimental medium. You can determine this using the Shake-Flask method outlined in the protocols section.[10][11]
-
Control the Dilution Process: When diluting from a concentrated stock (e.g., in DMSO), add the stock solution to the aqueous buffer slowly while vortexing to avoid localized high concentrations that can trigger precipitation.
-
Maintain Consistent Conditions: Ensure that the pH and temperature of your solutions are stable throughout your experiment and storage.
-
Consider a Different Solubilization Strategy: If precipitation persists, your chosen solvent system may not be suitable. Re-evaluate your strategy using the workflow diagram provided below.
Issue 2: The use of a co-solvent is interfering with my biological assay.
Causality: Organic co-solvents, such as DMSO, ethanol, and methanol, can be toxic to cells or inhibit enzyme activity, even at low concentrations.
Troubleshooting Steps:
-
Determine the Tolerance of Your System: Run a vehicle control experiment with varying concentrations of the co-solvent to determine the maximum concentration your assay can tolerate without significant effects.
-
Minimize the Co-solvent Concentration: Aim to use the lowest possible concentration of the co-solvent that maintains the compound's solubility.
-
Explore Alternative Co-solvents: Some co-solvents, like polyethylene glycol (PEG) or propylene glycol, may be less disruptive in biological systems.
-
Switch to a Non-Solvent-Based Approach: If co-solvents are not a viable option, consider using cyclodextrins to enhance solubility.[6]
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[12]
Materials:
-
This compound
-
Selected aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC or UV-Vis spectrophotometer for analysis
Procedure:
-
Add an excess amount of the compound to a vial containing a known volume of the aqueous buffer. Ensure there is undissolved solid material present.
-
Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.[13]
-
After incubation, check the pH of the suspension to ensure it has not significantly changed.
-
Centrifuge the vials to pellet the excess solid.
-
Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectroscopy.[14][15]
Protocol 2: Solubilization using pH Adjustment
Materials:
-
This compound
-
Aqueous buffer (e.g., 10 mM citrate buffer for acidic pH, 10 mM phosphate buffer for neutral pH, 10 mM borate buffer for basic pH)
-
1 M HCl and 1 M NaOH for pH adjustment
-
pH meter
Procedure:
-
Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9).
-
Add a known amount of the compound to a fixed volume of each buffer.
-
Stir or sonicate the mixtures until the compound is dissolved or until it is clear that it will not fully dissolve.
-
Observe the solubility at each pH. You should see an increase in solubility at lower pH values.
-
For your experiment, prepare your final aqueous medium and adjust the pH to the lowest value that is compatible with your assay and provides the desired solubility.[4]
Protocol 3: Solubilization using Co-solvents
Materials:
-
This compound
-
Aqueous buffer
-
Co-solvents (e.g., DMSO, ethanol, PEG 400)
Procedure:
-
Prepare a concentrated stock solution of the compound in a strong organic solvent (e.g., 100% DMSO).
-
Prepare a series of co-solvent/buffer mixtures with varying percentages of the co-solvent (e.g., 1%, 5%, 10%, 20% DMSO in buffer).
-
Add a small aliquot of the concentrated stock solution to each co-solvent/buffer mixture to achieve the desired final concentration of the compound.
-
Observe the solubility in each mixture. The goal is to find the lowest percentage of co-solvent that maintains the compound in solution.
Protocol 4: Solubilization using Cyclodextrins
Materials:
-
This compound
-
Aqueous buffer
-
Cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD))
Procedure:
-
Prepare a solution of the cyclodextrin in the aqueous buffer.[16] A common starting concentration is 2-10% (w/v).
-
Add the compound to the cyclodextrin solution.
-
Stir or sonicate the mixture until the compound is dissolved. Gentle heating may be applied if the compound is heat-stable.[16]
-
The resulting clear solution contains the compound complexed with the cyclodextrin.
Data Presentation
Table 1: Commonly Used Co-solvents for In Vitro Experiments
| Co-solvent | Typical Starting Concentration | Notes |
| Dimethyl sulfoxide (DMSO) | ≤ 1% | Can be cytotoxic at higher concentrations. |
| Ethanol | ≤ 5% | Can affect enzyme kinetics and cell viability. |
| Polyethylene glycol 400 (PEG 400) | ≤ 10% | Generally well-tolerated in many biological systems. |
| Propylene glycol | ≤ 10% | Often used in pharmaceutical formulations. |
Table 2: Common Cyclodextrins for Enhancing Aqueous Solubility
| Cyclodextrin | Key Features |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility, low toxicity.[6] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | High aqueous solubility, can be used for parenteral formulations.[17] |
Visualization of Experimental Workflows
Caption: A decision tree for selecting a solubilization strategy.
References
-
U.S. Pharmacopeial Convention. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]
-
Bevan, C. D., & Lloyd, R. S. (2000). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 72(8), 1781–1787. Retrieved from [Link]
-
Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Retrieved from [Link]
-
Rehman, A., et al. (2024). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. Pharmaceutical Communications. Retrieved from [Link]
-
Kumar, A., et al. (2012). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research, 2(4), 114-121. Retrieved from [Link]
-
Quora. (2017). How do you perform the shake flask method to determine solubility? Retrieved from [Link]
-
Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]
-
PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]
-
Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Retrieved from [Link]
-
Trivedi, J. (2008). Solubilization Using Cosolvent Approach. ResearchGate. Retrieved from [Link]
-
Gapsys, V., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. Retrieved from [Link]
-
ResearchGate. (2025). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link]
-
ResearchGate. (2025). Theoretical prediction of relative and absolute pKa values of aminopyridines. Retrieved from [Link]
-
Popescu, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Precipitation Reactions. Retrieved from [Link]
-
ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Retrieved from [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
-
Patel, J., et al. (2014). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PMC. Retrieved from [Link]
-
Carrott, M. J., & Wai, C. M. (1997). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry, 69(15), 3024-3028. Retrieved from [Link]
-
SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]
-
Digital Fire. (2023). pH Adjustment and Neutralization, the basics. Retrieved from [Link]
-
PubMed. (2007). Theoretical prediction of relative and absolute pKa values of aminopyridines. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Shake Flask Method. Retrieved from [Link]
-
Crash Course. (2013). Precipitation Reactions: Crash Course Chemistry #9. YouTube. Retrieved from [Link]
-
PeerJ. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). A new simple and efficient molecular descriptor for the fast and accurate prediction of log P. Retrieved from [Link]
-
MDPI. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Retrieved from [Link]
-
MDPI. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Retrieved from [Link]
-
CompoundingToday.com. (2025). pH Adjusting Database. Retrieved from [Link]
-
OpenStax. (2019). Precipitation and Dissolution. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2020). SOLUBILITY ENHANCEMENT- A REVIEW. Retrieved from [Link]
-
ResearchGate. (2025). Determination of the pK a values of some pyridine derivatives by computational methods. Retrieved from [Link]
-
ResearchGate. (n.d.). pH Shift of solubility suspensions upon preparation. Retrieved from [Link]
-
ACS Publications. (2000). Prediction of Hydrophobic (Lipophilic) Properties of Small Organic Molecules Using Fragmental Methods: An Analysis of ALOGP and CLOGP Methods. The Journal of Physical Chemistry A, 104(42), 9579–9587. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016). Precipitation Reactions and Net Ionic Equations - Chemistry. YouTube. Retrieved from [Link]
-
Global Pharmaceutical Sciences Review. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... Retrieved from [Link]
-
ResearchGate. (n.d.). cyclodextrin in novel formulations and solubility enhancement techniques: a review. Retrieved from [Link]
-
Orenda. (2023). Mastering pH Balance: A Deep Dive into Chemical Adjustments and Practical Applications. Retrieved from [Link]
-
Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]
-
SlideShare. (n.d.). solubility enhancement and cosolvency by madhavi. Retrieved from [Link]
-
ResearchGate. (2025). Compound Precipitation in High-Concentration DMSO Solutions. Retrieved from [Link]
-
NIH. (2022). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Theoretical prediction of relative and absolute pKa values of aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CompoundingToday.com | Compounding Today - Pharmacy Compounding Abstracts, Pharmacy Formulas, Discontinued Medications, Medicine Flavoring, Pharmacy Operating Procedures, and more. [compoundingtoday.com]
- 5. wisdomlib.org [wisdomlib.org]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. 15.1 Precipitation and Dissolution - Chemistry 2e | OpenStax [openstax.org]
- 10. quora.com [quora.com]
- 11. bioassaysys.com [bioassaysys.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. rootspress.org [rootspress.org]
- 16. scispace.com [scispace.com]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Optimization of 5-amino-N-cyclopropylpyridine-2-carboxamide Synthesis
Welcome to the technical support center for the synthesis of 5-amino-N-cyclopropylpyridine-2-carboxamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important chemical intermediate. We will explore the synthesis through a two-step process: the amidation of 5-nitropyridine-2-carboxylic acid followed by the reduction of the nitro group.
Overall Synthesis Workflow
The recommended synthetic route involves two key transformations. This workflow is designed to prevent the free amine from interfering with the amide coupling reaction.
Caption: General two-step synthesis workflow.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low or No Yield in Amidation Step (Step 1)
-
Question: My amidation reaction between 5-nitropyridine-2-carboxylic acid and cyclopropylamine is giving a very low yield. TLC analysis shows mostly unreacted starting material. What's going wrong?
-
Answer: This is a common issue in amide bond formation and usually points to incomplete activation of the carboxylic acid or suboptimal reaction conditions.
Potential Causes & Solutions:
-
Inefficient Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species. If the coupling agent is old, hydrated, or inappropriate, the reaction will fail.
-
Solution: Use a reliable uronium-based coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a carbodiimide like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole). Ensure the reagents are fresh and anhydrous.
-
-
Incorrect Stoichiometry or Base: The reaction requires a non-nucleophilic organic base to neutralize the acid formed and to facilitate the reaction.
-
Solution: Use at least 2.0 equivalents of a hindered base like DIPEA (N,N-Diisopropylethylamine) or 2,6-lutidine. Avoid bases like triethylamine which can sometimes cause side reactions. Ensure precise measurement of all reagents.
-
-
Suboptimal Temperature: Amide coupling reactions can be sensitive to temperature.
-
Solution: Start the reaction at 0 °C during the addition of the coupling agent and base to control the initial exothermic reaction. Then, allow the reaction to warm to room temperature and stir for 4-16 hours. Gentle heating (40-50 °C) can sometimes drive the reaction to completion, but monitor for decomposition.
-
-
Solvent Choice: The solvent must be aprotic and able to dissolve all reactants.
-
Solution: Anhydrous DMF (N,N-Dimethylformamide) is an excellent choice. Dichloromethane (DCM) is also effective, particularly with carbodiimide-based coupling agents. Ensure the solvent is truly anhydrous, as water will hydrolyze the activated intermediate.
-
-
Issue 2: Incomplete Reduction of the Nitro Group (Step 2)
-
Question: I'm trying to reduce the nitro group on 5-nitro-N-cyclopropylpyridine-2-carboxamide, but my reaction stalls, leaving a mix of starting material and product. How can I drive the reaction to completion?
-
Answer: Incomplete reduction is typically caused by catalyst deactivation, insufficient reducing agent, or poor reaction setup.
Potential Causes & Solutions:
-
Catalyst Inactivity (Catalytic Hydrogenation): The Palladium on Carbon (Pd/C) catalyst is the most common choice for this transformation. Its activity can be compromised easily.
-
Solution:
-
Catalyst Quality: Use a fresh batch of Pd/C (typically 5-10 wt. %). The catalyst can degrade over time.
-
Atmosphere: Ensure the reaction vessel is thoroughly purged with an inert gas (Nitrogen or Argon) to remove all oxygen before introducing hydrogen gas[1]. Oxygen can poison the catalyst.
-
Solvent: Use a solvent that is easily reduced, like methanol or ethanol. Avoid halogenated solvents.
-
-
-
Insufficient Hydrogen Pressure: The reaction requires a positive pressure of hydrogen.
-
Solution: For lab-scale synthesis, a hydrogen-filled balloon is often sufficient to maintain ~1 atm of pressure[1]. For larger scales or stubborn reductions, a Parr hydrogenator is recommended to apply higher pressure (e.g., 50 psi).
-
-
Alternative Reduction Methods: If catalytic hydrogenation is not feasible or effective, other methods can be employed.
-
Transfer Hydrogenation: Use a hydrogen donor like ammonium formate or cyclohexene with Pd/C. This method avoids the need for gaseous hydrogen.
-
Metal/Acid Reduction: A classic and robust method is the use of iron powder in acetic acid or tin(II) chloride in concentrated HCl.[2][3] These reactions are often faster but require a more involved aqueous workup to remove metal salts.
-
-
Caption: Decision-making workflow for incomplete reduction.
Issue 3: Product Purification is Difficult
-
Question: After the reduction step, I have a dark, crude mixture that is difficult to purify by column chromatography. What can I do to improve the purity of my final product?
-
Answer: Purification challenges often stem from the workup procedure or the choice of purification technique. The amino-pyridine product is basic and can be somewhat polar, which can cause tailing on silica gel.
Potential Causes & Solutions:
-
Residual Metal Catalyst/Salts: If you used a metal-based reduction (Fe/AcOH, SnCl₂), residual metal salts can contaminate your crude product.
-
Solution: After the reaction, filter the mixture through a pad of Celite® to remove the bulk of the metal/catalyst[1]. If an acid was used, neutralize the reaction mixture carefully with a base like sodium bicarbonate or sodium carbonate until the pH is ~8. This will precipitate metal hydroxides, which can also be filtered off. An aqueous workup with a chelating agent like EDTA can also help remove residual metal ions.
-
-
Column Chromatography Issues: The basic nature of the amine can cause significant tailing on standard silica gel.
-
Solution:
-
Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent system (e.g., 0.5-1% triethylamine or ammonia in methanol/DCM). This will neutralize the acidic sites on the silica, leading to much sharper peaks.
-
Alternative Stationary Phase: Consider using neutral or basic alumina for your column instead of silica gel.
-
-
-
Recrystallization: If the crude product is relatively clean, recrystallization can be a highly effective final purification step.
-
Solution: Experiment with different solvent systems. A common choice for this type of molecule is an ethyl acetate/hexane or an ethanol/water mixture. Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.
-
-
Frequently Asked Questions (FAQs)
-
Q1: Why is the synthesis performed in this order (amidation then reduction)?
-
A1: This is a classic example of protecting group strategy. The nitro group acts as a precursor to the amine. If you started with 5-aminopyridine-2-carboxylic acid, the free amino group (-NH2) would compete with the target cyclopropylamine during the amide coupling step, leading to a mixture of undesired polymeric side products. By amidating first, the carboxylic acid is consumed, and the nitro group can then be safely converted to the desired amine in the final step.
-
-
Q2: Which amide coupling reagent do you recommend for optimal yield?
-
A2: While many coupling agents work, HATU is often considered the gold standard for difficult couplings due to its high efficiency and low rate of side reactions. It is particularly effective for forming amides from heterocyclic carboxylic acids. Below is a comparison of common choices.
-
| Coupling Agent | Additive | Base (Equiv.) | Typical Conditions | Pros | Cons |
| HATU | None | DIPEA (2.0) | 0°C to RT, 4-12h, DMF | High yield, fast, low epimerization | Expensive |
| EDC | HOBt or HOAt | DIPEA (2.0) | 0°C to RT, 12-24h, DCM/DMF | Cost-effective, common | Slower, can form urea byproduct |
| T3P® | None | Pyridine (3.0) | RT to 50°C, 2-6h, EtOAc | Clean workup (byproducts are water-soluble) | Requires stoichiometric base |
-
Q3: What are the primary safety concerns for the nitro reduction step?
-
A3: The primary concern is with catalytic hydrogenation. Hydrogen gas is extremely flammable and can form explosive mixtures with air. Always work in a well-ventilated fume hood, away from ignition sources. Ensure all joints in your glassware are secure to prevent leaks. The Pd/C catalyst itself can be pyrophoric (ignite spontaneously in air), especially after use when it is dry and saturated with hydrogen. It should be filtered carefully and kept wet with water or solvent until it can be disposed of properly.
-
Detailed Experimental Protocols
Protocol 1: Synthesis of 5-Nitro-N-cyclopropylpyridine-2-carboxamide (Step 1)
-
To a round-bottom flask under a nitrogen atmosphere, add 5-nitropyridine-2-carboxylic acid (1.0 equiv.), cyclopropylamine (1.2 equiv.), and anhydrous DMF to make a 0.2 M solution.
-
Cool the flask to 0 °C in an ice bath.
-
Add DIPEA (2.5 equiv.) dropwise while stirring.
-
In a separate vial, dissolve HATU (1.1 equiv.) in a small amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Monitor the reaction by TLC (e.g., 50% Ethyl Acetate in Hexane).
-
Workup: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing ethyl acetate and water. Wash the organic layer sequentially with 5% LiCl solution (to remove DMF), 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used directly in the next step or purified by column chromatography (silica gel, ethyl acetate/hexane gradient).
Protocol 2: Synthesis of this compound (Step 2)
-
In a flask suitable for hydrogenation, dissolve the crude 5-nitro-N-cyclopropylpyridine-2-carboxamide (1.0 equiv.) in methanol (to make a 0.1 M solution).
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% by weight of the starting material).
-
Seal the flask, and thoroughly purge the system by evacuating and backfilling with nitrogen gas three times.
-
Introduce hydrogen gas (a balloon is sufficient for small scale) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 2-6 hours.
-
Workup: Once the reaction is complete, carefully purge the flask with nitrogen to remove all hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional methanol. Caution: Do not allow the catalyst pad to dry out.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by silica gel column chromatography using a mobile phase of Dichloromethane/Methanol (e.g., 98:2 to 95:5) with 0.5% triethylamine to afford the pure this compound.
References
-
Bulavka, V., et al. (2000). Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids. ResearchGate. Available at: [Link][2][3]
-
Starosotnikov, A. M., & Bastrakov, M. A. (2024). Selective reduction of the nitro group in 2‐amino‐3,5‐dintropyridines. ResearchGate. Available at: [Link][4]
-
Google Patents. CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines. Available at: [5]
Sources
Troubleshooting inconsistent results with 5-amino-N-cyclopropylpyridine-2-carboxamide
Welcome to the technical support center for 5-amino-N-cyclopropylpyridine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and troubleshoot inconsistent results encountered during experimentation. Our goal is to provide you with the expertise and practical insights needed to ensure the reliability and reproducibility of your work.
Section 1: Foundational Troubleshooting - Compound Integrity and Handling
Inconsistent results often originate from foundational issues with the compound itself. Before troubleshooting complex biological assays, it is imperative to verify the quality, concentration, and stability of your this compound stock.
Q1: My experiment is not working, or the results are highly variable. Where should I start?
A1: Always start with your material. Before questioning the biological system or assay protocol, you must confirm the identity, purity, and concentration of your this compound. Small molecule integrity is the bedrock of reproducible science.[1]
Step-by-Step Workflow for Compound Verification:
The following workflow provides a systematic approach to validating your compound before extensive experimental use.
Caption: Workflow for preparing and validating compound stock solutions.
Q2: How do I correctly assess the purity of my this compound sample?
A2: High-Performance Liquid Chromatography (HPLC) with a UV or Diode Array Detector (DAD) is the standard method for assessing the purity of small molecules.[2] It separates the main compound from any impurities or degradation products.
Interpreting HPLC Purity Data
| Purity Level | Interpretation | Recommendation |
| >98% | High purity. Suitable for most in vitro and in vivo applications. | Proceed with experiments. |
| 95-98% | Acceptable purity for many initial screening assays. | Be aware that minor impurities could contribute to off-target effects. Consider purification for sensitive assays. |
| 90-95% | Moderate purity. Risk of confounding results from impurities. | Purification is highly recommended before use. |
| <90% | Low purity. Unsuitable for reliable biological experiments. | Do not use. Source a new, high-purity batch or purify the existing material.[1] |
A detailed protocol for a general HPLC-UV analysis is provided in the Appendix .
Q3: What is the best practice for preparing and storing stock solutions?
A3: Improperly prepared or stored stock solutions are a major source of experimental variability.
-
Solvent Choice: Use anhydrous, high-purity dimethyl sulfoxide (DMSO). While other organic solvents can be used, DMSO is a versatile choice for creating high-concentration stocks of many carboxamide derivatives.[3]
-
Preparation: Allow the compound and the solvent to reach room temperature before opening to prevent condensation of atmospheric water. Dissolve the compound completely, using gentle vortexing or sonication if necessary.
-
Storage: Store stock solutions at -20°C or -80°C, protected from light. It is critical to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to compound degradation and contamination.[1]
Section 2: Troubleshooting Solubility Issues
The pyridine ring and carboxamide group in this compound suggest it may have limited aqueous solubility, a common challenge for many small molecules.[4][5]
Q4: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. How can I solve this?
A4: This is a classic solubility problem. The compound is soluble in the organic stock solvent but "crashes out" in the aqueous environment of your assay.
Troubleshooting Steps for Compound Precipitation:
-
Visual Confirmation: First, confirm precipitation. After diluting your stock into the buffer, let it sit for the duration of your experiment. Inspect the solution visually for cloudiness or particulates. Centrifuging the tube and looking for a pellet is a more sensitive method.[1]
-
Lower the Final Concentration: The simplest solution is to reduce the final concentration of the compound in your assay. Determine the highest concentration that remains soluble and work within that range.
-
Reduce Final DMSO Concentration: Ensure the final percentage of DMSO in your assay is as low as possible (typically <0.5%) to minimize solvent effects on your biological system.[1]
-
Use Solubility Enhancers: If your experimental system permits, consider using excipients. Cyclodextrins, for example, are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[6] A protocol for using cyclodextrins is available in the Appendix .
Q5: How can I quantitatively measure the aqueous solubility of my compound?
A5: A simple and effective method is the shake-flask method followed by HPLC-UV analysis.
Protocol: Shake-Flask Solubility Assessment
-
Add an excess amount of this compound to your aqueous buffer of choice (e.g., PBS, pH 7.4).
-
Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Filter the solution through a 0.22 µm filter to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method with a standard curve.
Section 3: Inconsistent Biological Assay Results
Once you have confirmed compound integrity and addressed solubility, you can begin to troubleshoot the biological assay itself.
Sources
Minimizing off-target effects of 5-amino-N-cyclopropylpyridine-2-carboxamide
Compound: ACPC-1 (5-amino-N-cyclopropylpyridine-2-carboxamide) Class: Investigational Kinase Inhibitor
Welcome to the technical support center for ACPC-1. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and best practices for utilizing ACPC-1 in your experiments. As a novel kinase inhibitor, understanding and mitigating its off-target effects is crucial for generating reliable and interpretable data. This document provides in-depth guidance in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the first steps I should take before using a new batch of ACPC-1?
A1: Before initiating your experiments, it is critical to confirm the identity, purity, and activity of your ACPC-1 lot. We recommend performing the following initial validation steps:
-
Purity and Identity Verification: Confirm the molecular weight and purity of the compound using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Target Kinase Expression: Verify the expression of the intended target kinase in your chosen cell model.[1] Western blotting can be used to confirm the presence of the target protein.[1] If the target is not expressed, selecting a different cell line is advisable.[1]
-
Biochemical Potency: Determine the IC50 value of ACPC-1 against its primary target kinase using a biochemical assay.[2] This will establish a baseline potency for your specific batch of the compound.
Q2: I'm observing a cellular phenotype at a concentration of ACPC-1 that is much higher than its biochemical IC50. Could this be an off-target effect?
A2: This is a strong possibility and a common challenge in kinase inhibitor studies.[3] A significant discrepancy between biochemical potency (IC50) and cellular effective concentration (EC50) can indicate several things:
-
Poor Cell Permeability: The compound may not be efficiently entering the cells.
-
High Protein Binding: ACPC-1 could be binding to plasma proteins in the cell culture media, reducing its free concentration.
-
Efflux by Cellular Transporters: The compound may be actively pumped out of the cells.
-
Off-Target Engagement: The observed phenotype might be due to the inhibition of one or more unintended kinases, which may require higher concentrations of ACPC-1 for inhibition.
To investigate this, a dose-response experiment is essential to correlate the phenotypic response with the degree of on-target inhibition.[1]
Troubleshooting Guide: Distinguishing On-Target vs. Off-Target Effects
Here we address specific experimental observations and provide a logical framework for troubleshooting.
Scenario 1: The observed phenotype is not consistent with the known function of the target kinase.
This is a red flag for potential off-target activity. The following experimental workflow can help you dissect the underlying cause.
Step-by-Step Troubleshooting:
-
Confirm Target Engagement at the Effective Concentration: It is crucial to demonstrate that ACPC-1 is binding to its intended target in cells at the concentrations that produce the phenotype. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
Protocol 1: Cellular Thermal Shift Assay (CETSA)
-
Objective: To verify that ACPC-1 binds to its target protein in intact cells.
-
Methodology:
-
Cell Treatment: Treat intact cells with various concentrations of ACPC-1, including a vehicle control (e.g., DMSO).
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Separation: Separate soluble and aggregated proteins by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blotting.
-
-
Expected Outcome: If ACPC-1 binds to the target protein, it will increase the protein's thermal stability, resulting in more soluble protein at higher temperatures compared to the vehicle control.
-
-
Perform a Rescue Experiment: If the phenotype is due to on-target activity, it should be reversible by expressing a form of the target kinase that is resistant to ACPC-1.[1]
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target kinase. Compare the resulting phenotype to that observed with ACPC-1 treatment. A close correlation suggests an on-target effect.
Scenario 2: ACPC-1 shows activity in a cell line that does not express the primary target kinase.
This is a clear indication of off-target activity.[3] Many kinase inhibitors can interact with other kinases, especially at higher concentrations, due to the conserved nature of the ATP-binding pocket.[3]
Recommended Action: Kinase Selectivity Profiling
To identify the unintended targets of ACPC-1, it is essential to perform comprehensive kinase selectivity profiling.
Protocol 2: Kinase Selectivity Profiling
-
Objective: To determine the inhibitory activity of ACPC-1 against a broad panel of kinases.
-
Methodology:
-
Compound Submission: Submit ACPC-1 to a commercial service that offers large-scale kinase profiling (e.g., Reaction Biology, Eurofins).
-
Assay Format: Typically, these services use radiometric or fluorescence-based assays to measure the ability of ACPC-1 to inhibit the activity of hundreds of different kinases at a fixed concentration (e.g., 1 µM).[2]
-
Data Analysis: The results are usually presented as a percentage of inhibition for each kinase. Follow-up dose-response assays should be performed for any kinases that show significant inhibition to determine their IC50 values.
-
Data Presentation: Comparing Inhibitor Selectivity
A selectivity profile allows for a quantitative comparison of different inhibitors. A more selective inhibitor will have a larger therapeutic window and is less likely to produce off-target effects.
| Inhibitor | Target IC50 (nM) | Off-Target 1 IC50 (nM) | Off-Target 2 IC50 (nM) | Selectivity Ratio (Off-Target 1 / Target) | Cellular Potency (EC50, µM) |
| ACPC-1 | 10 | 200 | >10,000 | 20 | 0.5 |
| Inhibitor B | 50 | 5000 | >10,000 | 100 | 1.2 |
| Inhibitor C | 2 | 10 | 50 | 5 | 0.1 |
Interpretation: In this hypothetical comparison, Inhibitor B is the most selective, despite being less potent than ACPC-1 and Inhibitor C. Inhibitor C, while highly potent, has poor selectivity and is more likely to cause off-target effects at concentrations needed for cellular activity.[4]
Advanced Strategies for Minimizing Off-Target Effects
Beyond the standard control experiments, several advanced approaches can help in the development and application of more selective inhibitors.
-
Rational Drug Design: Utilize computational and structural biology tools to design molecules with higher specificity for the intended target.[5] Analyzing the molecular structure of the target can help optimize ACPC-1 derivatives to bind more selectively.[5]
-
High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds to identify those with the highest affinity and selectivity for the target kinase.[2][5] This can help in the early elimination of compounds with significant off-target activity.[5]
-
Genetic and Phenotypic Screening: Technologies like CRISPR-Cas9 or RNA interference can be used to knock out or silence specific genes.[5] Observing the resulting phenotypic changes can provide a deeper understanding of the pathways involved and potential off-target interactions of ACPC-1.[5]
By employing these rigorous validation and troubleshooting strategies, researchers can confidently delineate the on- and off-target effects of ACPC-1, leading to more robust and reproducible scientific findings.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Best Practices for Kinase Inhibitor Experiments. Benchchem.
- Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?.
- Mitchison, T. J. (2012).
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- BenchChem Technical Support Team. (2025). Technical Support Center: Overcoming Off-Target Effects of Small Molecule Inhibitors. Benchchem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Control Experiments for Kinase Inhibitor Off-Target Effects. Benchchem.
- Singh, V., et al. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. PMC - NIH.
- Tawa, G., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
- Nawrot, D. E., et al. (2022). Antimycobacterial pyridine carboxamides: From design to in vivo activity.
- Grienke, U., et al. (2021). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI.
- EMD Millipore. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube.
- Zhao, H., et al. (2006). Discovery of potent, highly selective, and orally bioavailable pyridine carboxamide c-Jun NH2-terminal kinase inhibitors. PubMed.
- Tsirvouli, E., et al. (2021). Overview of the experimental design. (A) Kinase inhibitors used in the....
- Jafri, A., et al. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. MDPI.
- Singh, V., et al. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. PubMed.
- Zitko, J., et al. (2015). Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides.
- National Center for Biotechnology Information. 5-Aminopyridine-2-carboxamide. PubChem.
- BLD Pharm. This compound.
- Paterova, P., et al. (2020).
- Echemi.
- Zitko, J., et al. (2012).
- Gucka, M., et al. (2022). Synthesis and antimycobacterial properties of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides.
Sources
Stability of 5-amino-N-cyclopropylpyridine-2-carboxamide in different buffer systems
This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigating the stability of 5-amino-N-cyclopropylpyridine-2-carboxamide. It is structured in a question-and-answer format to directly address common challenges and provide practical, field-proven insights for designing and executing robust stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of this compound that could lead to degradation in buffer systems?
A1: Based on its chemical structure, this compound possesses several functional groups that are susceptible to degradation under various conditions. The primary liabilities are:
-
Hydrolysis of the Amide Bond: The N-cyclopropylcarboxamide linkage is a potential site for hydrolysis. This reaction is typically catalyzed by acidic or basic conditions, leading to the formation of 5-aminopyridine-2-carboxylic acid and cyclopropylamine.[1][2][3][4] The rate of hydrolysis is highly dependent on the pH of the buffer system.[5]
-
Oxidation of the Aminopyridine Ring: The primary amino group on the pyridine ring makes the molecule susceptible to oxidation.[6][7][8] Oxidizing agents, dissolved oxygen in the buffer, or exposure to light can trigger oxidative degradation, potentially leading to the formation of nitroso or nitro derivatives, or other complex degradation products.[9] The heteroaromatic 2-aminopyridine moiety, however, generally has a reduced oxidation potential compared to its aniline analogue, which may confer some degree of stability.[9]
-
Photodegradation: Aromatic amines and pyridine rings can be sensitive to light, particularly UV radiation.[10] Photolytic degradation can lead to a complex mixture of degradation products. It is crucial to conduct photostability studies as per ICH Q1B guidelines to assess this liability.[11][12][13][14][15]
Q2: Which buffer systems are recommended for initial stability screening of this compound?
A2: The choice of buffer is critical as it can directly influence the stability of the compound.[16][17][18][19][20] For initial screening, it is advisable to use buffers with a pKa close to the desired pH to ensure adequate buffering capacity. A range of pH values should be tested to identify the pH of maximum stability.
Commonly used buffer systems in pharmaceutical development include:
-
Citrate Buffers: Effective in the pH range of 2.5 to 6.5.
-
Acetate Buffers: Suitable for a pH range of 3.6 to 5.6.[16]
-
Phosphate Buffers: Versatile for a pH range of 6.0 to 8.0 and are often used in parenteral and ophthalmic preparations.[16][17]
It is recommended to start with a survey of pH 3, 5, 7.4 (physiological pH), and 9 to cover acidic, neutral, and basic conditions. The buffer concentration should also be kept low (e.g., 10-50 mM) to minimize potential catalytic effects of the buffer species themselves.[16]
Q3: How do I design a forced degradation study for this compound?
A3: Forced degradation studies are essential to identify potential degradation products and establish a stability-indicating analytical method.[21] These studies involve exposing the compound to stress conditions that are more severe than those used for accelerated stability testing.
A typical forced degradation study would include the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).
-
Base Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60-80 °C).
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Dry heat (e.g., 105 °C) and in solution at elevated temperature.
-
Photodegradation: Exposure to a light source according to ICH Q1B guidelines, which specify a minimum of 1.2 million lux hours of visible light and 200 W h/m² of UVA light.[11][12][13][14][15]
The goal is to achieve a target degradation of 5-20% of the parent compound to ensure that the analytical method can detect and resolve the degradation products from the intact molecule.
Troubleshooting Guides
Issue 1: Rapid degradation is observed in a phosphate buffer system at neutral pH.
-
Possible Cause: While neutral pH is often assumed to be mild, specific buffer species can catalyze degradation. Phosphate ions have been known to act as general acid/base catalysts in hydrolysis reactions.
-
Troubleshooting Steps:
-
Change the Buffer System: Switch to an alternative buffer system that is effective at neutral pH, such as a TRIS (tris(hydroxymethyl)aminomethane) or HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) buffer, and compare the stability profile.
-
Vary Buffer Concentration: Investigate the effect of phosphate buffer concentration on the degradation rate. If the degradation is catalytic, the rate will likely increase with increasing buffer concentration.
-
Analyze for Degradants: Use a stability-indicating method (e.g., HPLC-UV/MS) to identify the degradation products. This will help determine if the degradation pathway is consistent with hydrolysis or another mechanism.
-
Issue 2: Multiple unknown peaks appear in the HPLC chromatogram after a photostability study.
-
Possible Cause: Photodegradation often leads to a complex mixture of products. The aminopyridine moiety is a likely chromophore that absorbs UV light, initiating photochemical reactions.
-
Troubleshooting Steps:
-
Confirm Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound and the degradation products.
-
Employ Mass Spectrometry (LC-MS): Couple the HPLC to a mass spectrometer to obtain mass information for the unknown peaks. This is crucial for proposing structures of the photoproducts.
-
Control the Environment: Ensure that the control samples (not exposed to light) are handled identically to the exposed samples to rule out degradation from other factors like temperature or oxygen.
-
Evaluate Packaging: If the compound is intended for a final product, test its photostability in its proposed container closure system to see if the packaging offers adequate protection.[10]
-
Experimental Protocols
Protocol 1: Preliminary Stability Assessment in Different Buffer Systems
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate pH 3, acetate pH 5, phosphate pH 7.4, and borate pH 9) at a concentration of 50 mM.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Sample Preparation: Dilute the stock solution with each buffer to a final concentration of 100 µg/mL. Ensure the final concentration of the organic solvent is low (e.g., <5%) to minimize its effect on stability.
-
Incubation: Store aliquots of each sample at a constant temperature (e.g., 40 °C) in the dark.
-
Time Points: Withdraw samples at predetermined time points (e.g., 0, 24, 48, 72 hours, and 1 week).
-
Analysis: Analyze the samples immediately using a stability-indicating HPLC method to determine the remaining percentage of the parent compound.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column Selection: Start with a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Use a gradient elution with a mobile phase consisting of a buffered aqueous phase (e.g., 20 mM phosphate buffer at pH 3.0) and an organic phase (e.g., acetonitrile or methanol). A gradient from 10% to 90% organic phase over 20-30 minutes is a good starting point.[22][23][24][25][26]
-
Detection: Use a UV detector at a wavelength that provides a good response for the parent compound (e.g., determined by UV scan). A PDA detector is highly recommended to monitor peak purity.
-
Method Validation:
-
Inject samples from the forced degradation study to ensure that all degradation products are well-resolved from the parent peak and from each other.
-
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
-
Data Presentation
Table 1: Example Stability Data for this compound in Different Buffers at 40°C
| Time (hours) | % Remaining (pH 3.0 Citrate) | % Remaining (pH 5.0 Acetate) | % Remaining (pH 7.4 Phosphate) | % Remaining (pH 9.0 Borate) |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 24 | 99.5 | 98.2 | 95.3 | 85.1 |
| 48 | 98.9 | 96.5 | 90.1 | 72.4 |
| 72 | 98.2 | 94.8 | 85.6 | 61.8 |
| 168 (1 week) | 95.7 | 90.3 | 70.2 | 40.5 |
Table 2: Summary of Forced Degradation Study Results
| Stress Condition | % Degradation | Number of Degradants |
| 0.1 M HCl, 60°C, 24h | 15.2 | 2 |
| 0.1 M NaOH, 60°C, 8h | 25.8 | 3 |
| 3% H₂O₂, RT, 24h | 8.5 | 1 |
| Dry Heat, 105°C, 48h | 2.1 | 1 |
| Photostability (ICH Q1B) | 12.7 | 4 |
Visualizations
Caption: Potential degradation pathways for this compound.
References
-
ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]
-
ICH Q1B Requirements for Photostability Testing. Atlas MTS. [Link]
-
DFT studies on one-electron oxidation and one-electron reduction for 2- and 4-aminopyridines. National Institutes of Health. [Link]
-
Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. Fagron Academy. [Link]
-
ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. [Link]
-
ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. ECA Academy. [Link]
-
Oxidation of Aminopyridines to Nitropyridines. Journal of the American Chemical Society. [Link]
-
ICH Q1B: Complete Guide to Photostability Testing. YouTube. [Link]
-
Biological and pharmaceutical buffer systems. Indo American Journal of Pharmaceutical Sciences. [Link]
-
On the hydrolysis mechanisms of amides and peptides. University of Regina. [Link]
-
Buffers in Pharmaceutical and Biological Systems and Buffered Isotonic Solutions. Pharmaguideline. [Link]
-
Pharmaceutical Buffers. Profolus. [Link]
-
Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. Pharmaguideline. [Link]
-
Amide Hydrolysis: Mechanism, Conditions and Applications. Allen. [Link]
-
Oxidation of 1-aminopyridinium, 1-aminoquinolinium, and 2-aminoisoquinolinium bromides with lead(IV) acetate. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
The hydrolysis of amides. Chemguide. [Link]
-
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. National Institutes of Health. [Link]
-
The Hydrolysis of Amides. Chemistry LibreTexts. [Link]
-
Oxidation of Aminopyridines to Nitropyridines. Journal of the American Chemical Society. [Link]
-
Hydrolysis of Amides. Chemistry LibreTexts. [Link]
-
Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Journal of Pharmaceutical Negative Results. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. [Link]
-
Regulatory Knowledge Guide for Small Molecules. National Institutes of Health. [Link]
-
Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. [Link]
-
Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estimation. Asian Journal of Pharmaceutics. [Link]
-
Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Journal of Pharmaceutical Negative Results. [Link]
-
RP-HPLC stability indicating method development for the estimation of drug marketed formulation. International journal of health sciences. [Link]
Sources
- 1. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uregina.ca [uregina.ca]
- 6. DFT studies on one-electron oxidation and one-electron reduction for 2- and 4-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 11. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists [fagronacademy.us]
- 17. iajps.com [iajps.com]
- 18. Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers | Pharmaguideline [pharmaguideline.com]
- 19. Pharmaceutical Buffers [chemical-sales.com]
- 20. Buffers in Pharmaceutical and Biological Systems and Buffered Isotonic Solutions | Pharmaguideline [pharmaguideline.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pnrjournal.com [pnrjournal.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. asiapharmaceutics.info [asiapharmaceutics.info]
- 25. pnrjournal.com [pnrjournal.com]
- 26. sciencescholar.us [sciencescholar.us]
Technical Support Center: Purification of 5-amino-N-cyclopropylpyridine-2-carboxamide
Welcome to the technical support center for the purification of 5-amino-N-cyclopropylpyridine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this important chemical intermediate. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive experience with related molecular structures.
Troubleshooting Guide
This section addresses specific challenges you may encounter during the purification of this compound.
Recrystallization Issues
Q1: My recrystallization attempt resulted in oiling out or no crystal formation. What should I do?
A1: "Oiling out" or failure to crystallize is a common issue when the solute's solubility in the chosen solvent is too high, even at lower temperatures, or when significant impurities are present, acting as a eutectic mixture.
Causality and Solution:
-
Solvent Selection: The polarity of this compound, with its amino, amide, and pyridine functionalities, suggests that moderately polar to polar solvents are a good starting point. Recrystallization is often the method of choice for purifying amides.[1] You can systematically screen for an appropriate solvent.
-
Troubleshooting Steps:
-
Single Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. An ideal single solvent will dissolve the compound when hot but not when cold.
-
Solvent Pair System: If a suitable single solvent cannot be identified, a two-solvent system is often effective. In this system, the compound is dissolved in a "good" solvent (in which it is highly soluble) and then a "bad" solvent (in which it is poorly soluble) is added dropwise at an elevated temperature until the solution becomes cloudy. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Recommended Solvents for Screening:
-
| Solvent Class | Examples | Polarity | Boiling Point (°C) | Notes |
| Alcohols | Methanol, Ethanol | High | 65, 78 | Good for polar compounds. |
| Ketones | Acetone | Medium-High | 56 | Often gives good results for amides.[1] |
| Nitriles | Acetonitrile | Medium-High | 82 | A good alternative to alcohols for recrystallization.[1] |
| Esters | Ethyl Acetate | Medium | 77 | Useful for compounds of intermediate polarity. |
| Aromatic | Toluene | Low | 111 | Can be effective for aromatic compounds. |
| Ethers | Dioxane, THF | Medium | 101, 66 | Use with caution due to peroxide formation. |
| Water | High | 100 | May be a suitable co-solvent with an alcohol. |
This table provides a starting point for solvent screening, adapted from common laboratory practices.[2]
Q2: After recrystallization, my product purity is still low. What are the likely reasons?
A2: Low purity post-recrystallization can be due to co-crystallization of impurities with similar solubility profiles or the presence of insoluble impurities.
Causality and Solution:
-
Insoluble Impurities: If you observe solid material in the hot solution, it should be removed via hot filtration before allowing the solution to cool.
-
Soluble Impurities: If impurities have similar solubility to your product, a single recrystallization may be insufficient. A second recrystallization using a different solvent system may be necessary. Additionally, you can add activated charcoal to the hot solution to adsorb colored and highly polar impurities, followed by hot filtration.
Column Chromatography Challenges
Q1: My compound is streaking or tailing on the silica gel column. How can I improve the separation?
A1: Streaking or tailing on a silica gel column is often observed with polar and basic compounds like aminopyridines. This is due to strong interactions between the basic nitrogen atoms and the acidic silanol groups on the silica surface.
Causality and Solution:
-
Acid-Base Interactions: The lone pair of electrons on the pyridine and amino nitrogens can form strong hydrogen bonds with the acidic Si-OH groups of the silica gel, leading to poor elution profiles.
-
Troubleshooting Steps:
-
Solvent System Modification:
-
Adding a Basic Modifier: Incorporate a small amount (0.5-2%) of a basic modifier like triethylamine or pyridine into your eluent system. This will neutralize the acidic sites on the silica gel, reducing the strong interactions with your compound.
-
Using a More Polar Solvent System: For highly polar compounds, a mobile phase of dichloromethane (DCM) with a gradient of methanol (MeOH) can be effective.[3] A gradient of 0-10% MeOH in DCM is a common starting point.
-
-
Alternative Stationary Phases:
-
Neutral or Basic Alumina: Consider using neutral or basic alumina as your stationary phase, which is less acidic than silica and can improve the chromatography of basic compounds.
-
Florisil: This is another alternative to silica gel that may offer different selectivity.[4]
-
-
Reversed-Phase Chromatography: Given the polar nature of the compound, reversed-phase HPLC could be a suitable purification method.[5] A C18 column with a mobile phase of water and acetonitrile or methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid, is a standard approach.
-
Q2: I am not getting good separation between my product and a closely related impurity.
A2: Achieving separation of structurally similar compounds requires optimizing the selectivity of your chromatographic system.
Causality and Solution:
-
Insufficient Resolution: The choice of mobile and stationary phases is critical for resolving compounds with small structural differences.
-
Troubleshooting Steps:
-
Solvent System Optimization: Experiment with different solvent systems. For aromatic compounds, incorporating toluene into the mobile phase (e.g., ethyl acetate/toluene) can sometimes improve separation compared to traditional hexane/ethyl acetate systems.[3]
-
Isocratic vs. Gradient Elution: If you are using isocratic (constant solvent composition) elution, switching to a shallow gradient can help to better resolve closely eluting peaks.
-
Column Parameters: Use a column with a smaller particle size for higher efficiency. Ensure your column is not overloaded with the sample.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities I should be looking for in my crude this compound?
A1: Impurities will largely depend on the synthetic route. A common method for synthesizing amides is the coupling of a carboxylic acid (5-aminopyridine-2-carboxylic acid) with an amine (cyclopropylamine).
-
Unreacted Starting Materials: 5-aminopyridine-2-carboxylic acid and cyclopropylamine.
-
Side Products from Amide Coupling: If using coupling reagents like DCC/DMAP or EDC/HOBt, related byproducts (e.g., ureas) can be present. If the synthesis involves an acid chloride intermediate, impurities from this step, such as chlorinated pyridine derivatives, could be formed.[6]
-
Degradation Products: The cyclopropylamine moiety can be susceptible to degradation under certain conditions, such as high pH.[7]
Q2: How can I best monitor the purity of my compound during and after purification?
A2: A combination of techniques is recommended for robust purity assessment.
-
Thin-Layer Chromatography (TLC): An indispensable tool for quickly monitoring the progress of a column chromatography purification and for selecting an appropriate solvent system.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining the purity of a compound. A reversed-phase C18 column with a UV detector is a good starting point. A typical mobile phase could be a gradient of acetonitrile in water with 0.1% TFA.[][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the purified compound and for identifying any residual solvents or impurities. Common laboratory solvents have well-documented chemical shifts.[10][11]
-
Mass Spectrometry (MS): To confirm the molecular weight of your compound.
Q3: What are the recommended storage conditions for this compound?
A3: While specific stability data is not widely published, based on its functional groups, it is advisable to store the compound in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration (-4°C to -20°C) is recommended to prevent potential degradation.
Q4: Are there any specific safety precautions I should take when handling this compound?
Visualized Workflows
Purification Strategy Decision Tree
Caption: Decision tree for selecting an initial purification strategy.
General Purification and Analysis Workflow
Caption: A typical workflow for purification by recrystallization.
References
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry. Available at: [Link]
-
What is the best technique for amide purification? ResearchGate. Available at: [Link]
-
CYCLOPROPYLAMINE. Ataman Kimya. Available at: [Link]
- Recrystalliz
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Available at: [Link]
- A kind of method and its purification process that aminopyridine is prepared by picoline. Google Patents.
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]
-
Troubleshooting. The Pharma Master. Available at: [Link]
-
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC - NIH. Available at: [Link]
- Crystalliz
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available at: [Link]
-
Achieve high-throughput LC/MS purification of pharmaceutical impurities. Agilent. Available at: [Link]
-
Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available at: [Link]
-
Expertise in Purification and Separation Processes. BNT Chemicals. Available at: [Link]
-
HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Physical Testing and Chemical Analysis Part B:Chemical Analgsis. Available at: [Link]
-
The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. PubMed. Available at: [Link]
- Process for the manufacture of cyclopropylamine. Google Patents.
-
HPLC problems with very polar molecules. Axion Labs. Available at: [Link]
-
Troubleshooting Guide. Phenomenex. Available at: [Link]
-
Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound. RSC Publishing. Available at: [Link]
- Water Filters, Purifiers, and Purific
-
Water Purifier Frequently Asked Questions. Sulax Su Arıtma. Available at: [Link]
-
Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. MDPI. Available at: [Link]
- Water Filtration, FAQs, Air Purification FAQs, W
-
HPLC method development for fampridine using Analytical Quality by Design approach. Acta Poloniae Pharmaceutica. Available at: [Link]
-
Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PubMed. Available at: [Link]
-
Trouble with Column Chromatography of phenolic compounds. Reddit. Available at: [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. Available at: [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. Available at: [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]
-
“UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. IJNRD. Available at: [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Available at: [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]
-
HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. ResearchGate. Available at: [Link]
-
HPLC method development for fampridine using Analytical Quality by Design approach. De Gruyter. Available at: [Link]
-
NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. ResearchGate. Available at: [Link]
-
(PDF) NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. ResearchGate. Available at: [Link]
-
Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent? Reddit. Available at: [Link]
-
Synthesis and antimycobacterial evaluation of 5-alkylamino-N-phenylpyrazine-2-carboxamides. PubMed. Available at: [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Available at: [Link]
-
Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride. Chemical Communications (RSC Publishing). Available at: [Link]
-
Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. PubMed. Available at: [Link]
-
ChemInform Abstract: Cyclopropyl Building Blocks in Organic Synthesis. Part 51. An Easy Access to 1-Azaspiropentane-2-carboxamides - The First Derivatives of a New Type of Amino Acids. ResearchGate. Available at: [Link]
-
Amines. NCERT. Available at: [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. NIH. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. reddit.com [reddit.com]
- 4. Chromatography [chem.rochester.edu]
- 5. waters.com [waters.com]
- 6. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: A Researcher's Guide to In Vivo Dosing of Novel Small Molecules
Compound in Focus: 5-amino-N-cyclopropylpyridine-2-carboxamide (Hypothetical Novel Compound)
Welcome to the technical support center for in vivo studies. This guide is designed for researchers, scientists, and drug development professionals who are navigating the critical phase of establishing a safe and effective in vivo dosage for novel small molecules. While we will use "this compound" as our placeholder compound, the principles, protocols, and troubleshooting advice provided herein are broadly applicable to other new chemical entities. Our approach is rooted in establishing a robust, data-driven methodology to de-risk your in vivo experiments and maximize the potential for generating meaningful, reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Part 1: Pre-Clinical Assessment & Initial Dose Estimation
Q1: We have just synthesized a new batch of this compound. What are the absolute prerequisites before we can even consider an in vivo experiment?
Core Causality: You must be certain that the biological effects you observe are due to the compound itself, not impurities, degradation products, or formulation artifacts.
Essential Pre-In Vivo Checklist:
-
Purity Confirmation: Each new batch must be rigorously analyzed to confirm its identity and purity. Standard methods include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity level of >95% is the generally accepted minimum.[1]
-
Solubility Assessment: The compound's solubility dictates how it can be formulated for administration. This should be tested in common preclinical vehicles (e.g., saline, PBS, corn oil, solutions with DMSO, PEG400, Tween 80). Poor solubility is a primary reason for a lack of in vivo activity.[2]
-
Stability Analysis: The compound must be stable in the chosen formulation for the duration of the experiment. A simple stability test involves preparing the formulation and analyzing the concentration of the active compound at time zero and after a set period (e.g., 24 hours) at room temperature and/or 4°C.
Table 1: Hypothetical Properties of this compound (Batch #XYZ-001)
| Parameter | Result | Implication for In Vivo Studies |
| Purity (HPLC) | 98.7% | Meets the standard requirement for in vivo use. |
| Identity (LC-MS) | Confirmed (MW: 177.2 g/mol ) | The correct compound is being tested. |
| Aqueous Solubility | <0.1 mg/mL in Saline/PBS | Poorly soluble; requires a non-aqueous formulation. |
| Solubility Screen | Soluble up to 20 mg/mL in 10% DMSO / 40% PEG400 / 50% Saline | A suitable vehicle has been identified for dosing. |
| Formulation Stability | >95% stable in vehicle for 24h at RT | The dosing solution can be prepared in advance for the experiment day. |
Q2: We have in vitro data showing an IC50 of 500 nM for our compound against its target kinase. How can we use this to estimate a starting dose for a mouse efficacy study?
A2: Translating an in vitro concentration to an in vivo dose is a multi-step estimation process, but it provides a scientifically grounded starting point for your dose-range finding studies. The goal is to achieve a plasma concentration in the animal that is a multiple of the in vitro effective concentration.[3]
The Rationale: While not a direct conversion, this calculation provides a dose that is likely to produce a biologically relevant exposure at the target tissue, assuming reasonable pharmacokinetic properties.
Step-by-Step Estimation Protocol:
-
Define Target In Vivo Concentration: A common starting point is to aim for a plasma concentration (Cmax) that is several-fold higher than the in vitro IC50 or EC50. A 5-10x multiple is often used to account for factors like plasma protein binding and tissue distribution.[3]
-
Example: Target Cmax = 10 x 500 nM = 5000 nM = 5 µM.
-
-
Convert Molar Concentration to mg/L:
-
Formula: Concentration (mg/L) = Concentration (µM) x Molecular Weight ( g/mol ) / 1000
-
Example: 5 µM x 177.2 g/mol / 1000 = 0.886 mg/L.
-
-
Estimate the Dose in mg/kg: This requires an assumption about the compound's volume of distribution (Vd) in the animal. If no data exists, a common assumption for small molecules is a Vd of ~1 L/kg.
-
Formula: Dose (mg/kg) = Target Concentration (mg/L) x Volume of Distribution (L/kg)
-
Example: 0.886 mg/L x 1 L/kg = 0.886 mg/kg .
-
This calculated value of ~1 mg/kg serves as a low-end, pharmacologically-relevant dose to include in your initial in vivo study. You would then typically test this dose along with several higher doses (e.g., 3 mg/kg, 10 mg/kg, 30 mg/kg) in a dose-range finding study.
Q3: Our compound is a "grease-ball" molecule with very poor aqueous solubility. What are our formulation options for oral and IV administration?
A3: This is a very common challenge in drug development.[4] The primary goal of formulation is to present the drug to the biological system in a solubilized form to allow for absorption.[5] The choice of strategy depends on the route of administration and the physicochemical properties of the compound.
Table 2: Common Formulation Strategies for Poorly Soluble Compounds
| Strategy | Description | Best For (Route) | Advantages | Disadvantages |
| Co-Solvent Systems | Using a mixture of water-miscible organic solvents (e.g., DMSO, PEG400, ethanol) to dissolve the compound.[6] | IV, IP, Oral | Simple to prepare; widely used. | Can cause local irritation or toxicity at high concentrations. |
| Surfactant Dispersions | Using surfactants (e.g., Tween 80, Cremophor EL) to form micelles that encapsulate the drug. | IV, IP, Oral | Can significantly increase solubility. | Potential for hypersensitivity reactions (e.g., Cremophor). |
| Cyclodextrin Complexation | Using cyclodextrins (e.g., HP-β-CD) to form inclusion complexes, where the hydrophobic drug sits inside the cyclodextrin's core.[4][6] | IV, Oral | Generally well-tolerated; can improve stability. | Can be expensive; potential for nephrotoxicity at high doses. |
| Lipid-Based Formulations (SEDDS) | Self-Emulsifying Drug Delivery Systems are mixtures of oils, surfactants, and co-solvents that form a fine emulsion upon contact with aqueous fluids.[5][6] | Oral | Excellent for highly lipophilic drugs; can enhance oral absorption. | More complex to develop and characterize. |
| Nanosuspensions | Reducing the particle size of the drug to the nanometer range, which increases the surface area for dissolution.[7] | IV, Oral | Increases dissolution rate; can improve bioavailability. | Requires specialized equipment (e.g., high-pressure homogenization). |
Part 2: Designing and Executing Foundational In Vivo Studies
Q4: We need to establish a safe dose for our first efficacy study. What is a Dose-Range Finding (DRF) study and how do we design one?
A4: A Dose-Range Finding (DRF) or Maximum Tolerated Dose (MTD) study is a foundational experiment in preclinical toxicology.[8] Its purpose is to determine the highest dose of a compound that can be administered without causing unacceptable levels of toxicity or mortality over a short period.[8] This information is crucial for selecting dose levels for subsequent, longer-term efficacy and toxicology studies.
The Causality: By identifying the MTD, you establish the upper boundary of the therapeutic window. Dosing above the MTD can lead to animal welfare issues and confounding toxicity that masks the true efficacy of the compound.
Protocol: Acute Dose-Range Finding Study in Mice
-
Animal Model: Select a common rodent strain (e.g., C57BL/6 or BALB/c mice), typically 8-10 weeks old. Use both males and females if the compound's effect may be sex-dependent.
-
Group Allocation:
-
Group 1: Vehicle Control (n=5)
-
Group 2: 1 mg/kg (n=5)
-
Group 3: 10 mg/kg (n=5)
-
Group 4: 50 mg/kg (n=5)
-
Group 5: 100 mg/kg (n=5) (Note: Dose selection should be based on in vitro data, if available, and should span a wide range, often using 3-5 fold increments).
-
-
Administration: Administer the compound and vehicle via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
In-Life Monitoring (7-14 days):
-
Daily: Record clinical signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture), body weights, and food/water consumption.
-
Twice Daily: Check for morbidity and mortality.
-
-
Endpoint & Analysis:
-
At the end of the study, perform a gross necropsy on all animals.
-
Collect major organs for potential histopathology if significant findings are observed.
-
The MTD is defined as the highest dose that does not cause mortality, severe clinical signs, or more than a 15-20% reduction in body weight.
-
-
Dose Selection for Efficacy: Based on the MTD, select 3-4 dose levels for your efficacy study. A common approach is to use the MTD, ½ MTD, and ¼ MTD to establish a dose-response relationship.
Part 3: Troubleshooting Common In Vivo Challenges
Q5: We completed an efficacy study using doses up to the MTD, but saw no significant anti-tumor effect. What went wrong?
A5: Observing a lack of efficacy in vivo despite promising in vitro data is a frequent and frustrating challenge. A systematic troubleshooting process is required to pinpoint the cause.
The Logic: The disconnect between in vitro and in vivo results often stems from issues with drug exposure (pharmacokinetics) or the biological model itself (pharmacodynamics).
Troubleshooting Checklist for Lack of Efficacy:
-
Confirm Exposure (Pharmacokinetics): The most common culprit is insufficient drug concentration at the site of action.
-
Action: Conduct a basic pharmacokinetic (PK) study. Dose a small cohort of animals (n=3) with a mid-range efficacy dose. Collect blood samples at multiple time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose) and, if possible, the target tissue (e.g., tumor) at the end of the time course. Analyze the samples by LC-MS to determine the drug concentration over time.
-
Interpretation: Did the Cmax reach the target multiple of the IC50? Is the drug cleared so rapidly that exposure is too brief? Answering these questions is paramount.
-
-
Confirm Target Engagement (Pharmacodynamics): Even with adequate exposure, you must confirm the drug is hitting its intended molecular target in the tumor.
-
Action: In a short-term study, dose tumor-bearing animals and collect tumors at a time point corresponding to the peak plasma concentration (determined from your PK study). Analyze the tumor tissue for a biomarker of target engagement. For a kinase inhibitor, this would typically be the phosphorylation status of a direct downstream substrate (e.g., via Western Blot or Immunohistochemistry).
-
Interpretation: If the target is not modulated at the highest dose, it suggests the required exposure levels are not being reached, or the drug cannot access the target within the tumor.
-
-
Re-evaluate the Animal Model:
-
Action: Confirm that the molecular target of your compound is indeed a critical driver of disease in the chosen animal model. Review literature and perform genomic or proteomic analysis on your model if necessary.
-
Interpretation: The model may have compensatory signaling pathways or may not be as dependent on your target as initially hypothesized.
-
Q6: We are observing unexpected toxicity at doses we predicted to be safe based on our acute DRF study. What are the potential causes?
A6: This scenario often occurs when moving from single-dose or short-term studies to repeated-dosing regimens. Toxicity can be cumulative or mechanism-based, appearing only after sustained target engagement.
Potential Causes for Unexpected Toxicity:
-
Cumulative Exposure: While a single dose may be well-tolerated, repeated dosing can lead to drug accumulation in certain tissues, eventually reaching toxic concentrations. A multi-dose PK study can help assess this.
-
Metabolite-Driven Toxicity: The parent drug may be safe, but a metabolite produced by the liver or other tissues could be toxic. In vitro metabolism studies using liver microsomes can help identify major metabolites for further testing.
-
On-Target Toxicity: The toxicity may be a direct result of inhibiting the intended target. If the target is expressed in vital organs (e.g., heart, liver, bone marrow), sustained inhibition can lead to adverse effects.
-
Off-Target Toxicity: The compound may be interacting with other proteins (e.g., other kinases, ion channels) that were not assessed in initial in vitro screens, leading to unexpected toxicities.
-
Formulation-Related Toxicity: The vehicle itself (e.g., high concentrations of DMSO or surfactants) can cause toxicity with repeated administration. Always run a vehicle control group in multi-day studies to rule this out.
References
-
Patsnap Synapse. (2025). Using Allometric Scaling to Predict Human PK from Animals. [Link]
-
Patsnap Synapse. (2025). How is allometric scaling used to predict human PK?. [Link]
-
ICCVAM. (n.d.). Guidance Document on Using In Vitro Data to Estimate In Vivo Starting Doses for Acute Toxicity. [Link]
-
Garg, R., et al. (2010). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]
-
Mahmood, I. (2007). Application of allometric principles for the prediction of pharmacokinetics in human and veterinary drug development. PubMed. [Link]
-
Mahmood, I. (1999). The pharmacokinetic principles behind scaling from preclinical results to phase I protocols. PubMed. [Link]
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]
-
AMiner. (n.d.). Application of Allometric Principles for the Prediction of Pharmacokinetics in Human and Veterinary Drug Development. [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
Michael, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]
-
Certara. (n.d.). Strategies for selecting the first dose for human clinical trials. [Link]
-
van der Laan, J. W. (n.d.). 3.1 General toxicity study designs. [Link]
-
Noble Life Sciences. (n.d.). Toxicology Study Design Considerations. [Link]
-
Hadassah Medical Center. (2020). Correlation between In-vitro and In-vivo Studies based on Pharmacokinetic Considerations. [Link]
-
FDA. (2005). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. [Link]
-
ResearchGate. (2016). How to calculate a right dose for in vivo study?. [Link]
-
Vivotecnia. (n.d.). In vivo toxicology studies. [Link]
-
YouTube. (2025). Webinar—Designing IND Enabling Toxicity Studies for Complex Drug Modalities. [Link]
-
In Vitro and in Vivo toxicity Determination for Drug Discovery. (n.d.). [Link]
-
ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. [Link]
-
A troubleshooting guide to microplate-based assays. (n.d.). [Link]
-
NIH's Seed. (n.d.). Regulatory Knowledge Guide for Small Molecules. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biomedgrid.com [biomedgrid.com]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. mdpi.com [mdpi.com]
- 8. noblelifesci.com [noblelifesci.com]
Addressing metabolic instability of 5-amino-N-cyclopropylpyridine-2-carboxamide
Welcome to the technical support center for researchers working with 5-amino-N-cyclopropylpyridine-2-carboxamide. This guide is designed to provide in-depth troubleshooting assistance and strategic advice to address the compound's known metabolic instability. As Senior Application Scientists, we have synthesized data from foundational metabolic research to help you diagnose experimental issues and guide your medicinal chemistry efforts.
Troubleshooting Guide
This section addresses specific experimental issues you may encounter. Each guide provides a potential cause, a diagnostic workflow, and a detailed protocol to identify and resolve the problem.
Issue 1: Rapid and Complete Loss of Parent Compound in Liver Microsome Assays
Problem: You are conducting an in vitro metabolic stability assay using human liver microsomes (HLM) and observe that over 95% of this compound is depleted within the first 15-30 minutes of incubation.
Probable Cause: This rapid turnover strongly suggests that the compound is a high-clearance molecule, likely subject to extensive Phase I metabolism mediated by Cytochrome P450 (CYP) enzymes.[1][2] The primary metabolic "hotspots" on this scaffold are likely the electron-rich aminopyridine ring and the N-cyclopropyl group.[3][4]
Diagnostic Approach: The immediate goal is to confirm that the compound loss is enzyme-dependent and to identify the primary metabolites. This is achieved by running control experiments and conducting a metabolite identification study using LC-MS/MS.
Experimental Workflow: Diagnosing NADPH-Dependent Metabolism
Caption: Workflow for confirming enzyme-driven compound metabolism.
Protocol: NADPH-Dependence Assay
-
Preparation: Thaw human liver microsomes on ice and prepare a 0.5 mg/mL solution in 100 mM potassium phosphate buffer (pH 7.4).[1][5] Prepare a 1 µM working solution of the test compound in the same buffer. Prepare an NADPH regenerating system.[5]
-
Reaction Setup: Prepare three sets of reaction tubes as described in the workflow diagram.
-
Test Condition: Microsomes + Test Compound + NADPH system.
-
Control 1 (-NADPH): Microsomes + Test Compound (replace NADPH system with buffer).[6]
-
Control 2 (Heat-Inactivated): Heat microsomes at 95°C for 10 minutes before use, then add Test Compound + NADPH system.
-
-
Incubation: Pre-warm all mixtures at 37°C for 5 minutes. Initiate the reaction by adding the NADPH system (or buffer).[5]
-
Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot and immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar but stable compound).[5][7]
-
Sample Processing: Vortex the quenched samples and centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.[5]
-
Analysis: Transfer the supernatant to an analysis plate or vial and quantify the remaining parent compound using a validated LC-MS/MS method.[7]
Interpreting the Results
Your data will likely resemble the table below. Significant depletion only in the "+NADPH" condition confirms that the instability is due to CYP-mediated metabolism.
| Incubation Time (min) | % Parent Remaining (+NADPH) | % Parent Remaining (-NADPH) | % Parent Remaining (Heat-Inactivated) |
| 0 | 100 | 100 | 100 |
| 5 | 65 | 98 | 99 |
| 15 | 18 | 97 | 98 |
| 30 | <5 | 96 | 97 |
| 60 | <1 | 95 | 96 |
Issue 2: Multiple Metabolite Peaks Detected in LC-MS Analysis
Problem: Following the initial stability assay, your LC-MS analysis reveals several new peaks with higher polarity than the parent compound, suggesting the formation of multiple metabolites.
Probable Cause: The structure of this compound contains several sites susceptible to oxidative metabolism. The observed metabolites are likely the result of parallel metabolic pathways.
Common Metabolic Pathways & Corresponding Mass Shifts:
-
Pyridine N-Oxidation: Addition of an oxygen atom (+16 Da) to the pyridine nitrogen. This is a very common pathway for pyridine-containing drugs.[8]
-
Aromatic Hydroxylation: Addition of a hydroxyl group (+16 Da) to the pyridine ring, typically at a position activated by the amino group.
-
Cyclopropyl Oxidation: Hydroxylation of the cyclopropyl ring (+16 Da) or oxidative ring cleavage, which can lead to reactive intermediates.[4]
-
N-Dealkylation: Cleavage of the cyclopropyl group, resulting in the formation of 5-aminopyridine-2-carboxamide (+137.14 Da parent, -41 Da from parent).[9]
-
Amide Hydrolysis: Cleavage of the amide bond, though generally slower than oxidation, would yield 5-aminopicolinic acid and cyclopropylamine.
Metabolite Identification Workflow
Caption: A standard workflow for metabolite identification using LC-MS/MS.
Interpreting the Data
By comparing the MS/MS fragmentation pattern of the parent compound with that of a metabolite, you can pinpoint the site of modification. For example, if a major fragment corresponds to the pyridinamide core, and that fragment's mass is unchanged in an M+16 metabolite, the modification must have occurred on the cyclopropyl ring. Conversely, if the pyridinamide fragment shifts by +16 Da, the oxidation occurred on the aromatic ring.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic liabilities of the this compound scaffold?
A1: The scaffold possesses three primary regions susceptible to metabolic attack, often referred to as "structural alerts" in drug discovery.[10][11]
-
The Aminopyridine Ring: Electron-rich aromatic systems, especially those activated by an amino group, are highly prone to oxidation by CYP enzymes (e.g., CYP3A4, CYP2D6).[3][12] This leads to N-oxide formation or aromatic hydroxylation, which significantly increases polarity and facilitates rapid clearance.[8]
-
The N-Cyclopropyl Group: Small, strained rings like cyclopropyl groups can undergo oxidative metabolism. This can involve hydroxylation or even ring-opening, which may form reactive intermediates capable of covalently binding to proteins.[4] Furthermore, the bond between the amide nitrogen and the cyclopropyl group can be a site for N-dealkylation.[9]
-
The Carboxamide Linker: While generally more stable than esters, amide bonds can be susceptible to hydrolysis by amidase enzymes, although this is typically a slower metabolic route compared to CYP-mediated oxidation.
Q2: What strategies can be employed to improve the metabolic stability of this compound?
A2: A systematic approach involving several medicinal chemistry strategies can be used. The choice depends on which metabolic pathway is dominant.
Caption: Strategic approaches to mitigate key metabolic liabilities.
Detailed Strategies:
-
Blocking the Site of Metabolism: If aromatic hydroxylation is identified at a specific position (e.g., C4 or C6), introducing a small, metabolically stable group like a methyl or fluorine atom at that position can sterically hinder the CYP enzyme's access.[8] This is a classic "metabolic blocking" strategy.
-
Modulating Electronics: To reduce the susceptibility of the pyridine ring to oxidation, you can introduce electron-withdrawing groups (EWGs) to the ring.[3][8] This decreases the electron density of the aromatic system, making it less favorable for oxidative attack.
-
Bioisosteric Replacement: This involves replacing a metabolically liable group with a different functional group that preserves the necessary biological activity but has improved metabolic properties.[13]
-
For the Aminopyridine: If the ring itself is the problem, consider replacing it with a more metabolically robust heterocycle like a pyrimidine or a pyrazole.[3][14]
-
For the Cyclopropyl Group: If N-dealkylation or ring oxidation is the issue, replacing the cyclopropyl group with a more stable group like a tert-butyl or a gem-dimethyl group could prevent metabolism at that site.[4]
-
-
Deuteration: If metabolism involves the cleavage of a specific C-H bond (e.g., on the cyclopropyl ring), replacing that hydrogen with deuterium (D) can slow the reaction rate due to the kinetic isotope effect (KIE).[15][16] The C-D bond is stronger than the C-H bond, making it more difficult for enzymes to break.[15][17] This is a subtle modification that is less likely to impact binding affinity.
Q3: My compound shows high stability in microsomes but has low oral bioavailability in animal studies. What could be the issue?
A3: This discrepancy suggests that non-CYP metabolic pathways, Phase II metabolism, or physicochemical/transporter issues may be at play. Liver microsomes are excellent for assessing Phase I (CYP-mediated) metabolism but lack the full complement of enzymes and cofactors for other pathways.[18][19]
-
Phase II Metabolism: The amino group on the pyridine ring is a potential site for conjugation reactions (e.g., glucuronidation or sulfation), which are not typically measured in standard NADPH-supplemented microsomal assays.[18] To investigate this, you should run a stability assay using cryopreserved hepatocytes, which contain both Phase I and Phase II enzymes and the necessary cofactors.[19][20]
-
Other Phase I Enzymes: Enzymes like aldehyde oxidase (AO) can also metabolize heterocyclic rings and are not active in microsomal preparations. Hepatocyte assays are also the preferred model for assessing AO-mediated metabolism.[20]
-
Poor Permeability/High Efflux: The compound may not be well absorbed from the gut (low permeability) or it could be a substrate for efflux transporters (like P-glycoprotein) that pump it back into the intestinal lumen after absorption. These issues can be investigated using in vitro assays like PAMPA (for permeability) or Caco-2 cell assays (for permeability and efflux).
-
Chemical Instability: Check the stability of your compound in acidic conditions to simulate the stomach environment. Degradation prior to absorption can be a non-metabolic cause of low bioavailability.[8]
References
-
AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]
-
Evotec. Microsomal Stability. Cyprotex ADME-Tox Solutions. Available from: [Link]
-
Agúndez, J. A., Garcia-Martin, E., & Martínez, C. (1995). Metabolism of aminopyrine and derivatives in man: in vivo study of monomorphic and polymorphic metabolic pathways. PubMed. Available from: [Link]
-
Hughes, T. B., Miller, G. P., Swamidass, S. J., & Tierney, D. L. (2015). Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. PMC. Available from: [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available from: [Link]
-
Kalgutkar, A. S. (2019). Designing Around Structural Alerts in Drug Discovery. PubMed. Available from: [Link]
-
Afzelius, L., et al. (2012). Systematic Approach to Organizing Structural Alerts for Reactive Metabolite Formation from Potential Drugs. ACS Publications. Available from: [Link]
-
Kalgutkar, A. S. (2019). Designing Around Structural Alerts in Drug Discovery. Journal of Medicinal Chemistry. Available from: [Link]
-
Pennington, L. D., & Moustakas, D. T. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PMC. Available from: [Link]
-
ResearchGate. (2019). Designing Around Structural Alerts in Drug Discovery. Available from: [Link]
-
Deuther-Conrad, W., et al. (2020). Deuteration versus ethylation – strategies to improve the metabolic fate of an 18 F-labeled celecoxib derivative. RSC Publishing. Available from: [Link]
-
Mehellou, Y., & De Clercq, E. (2010). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Available from: [Link]
-
Scott, M. K., & Scott, P. J. H. (2020). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Available from: [Link]
-
Zhang, G., et al. (2019). Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants. PubMed. Available from: [Link]
-
Creative Bioarray. Microsomal Stability Assay. Available from: [Link]
-
ResearchGate. (2021). Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]
-
Obach, R. S., & Kalgutkar, A. S. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Publications. Available from: [Link]
-
Kaiser, J. P., & Bollag, J. M. (1996). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. ASM Journals. Available from: [Link]
-
ChemRxiv. (2023). Unexpected Discovery of Saturated Pyridine Mimetics. Available from: [Link]
-
Hypha Discovery. (2021). Metabolism of cyclopropyl groups. Available from: [Link]
-
Royal Society of Chemistry. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Available from: [Link]
-
MDPI. (2023). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Available from: [Link]
-
eCampusOntario Pressbooks. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Available from: [Link]
-
ResearchGate. (2025). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Available from: [Link]
-
BioIVT. (2025). How to Conduct an In Vitro Metabolic Stability Study. Available from: [Link]
-
Li, H., et al. (2014). 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity. PubMed Central. Available from: [Link]
-
ResearchGate. (2023). A) Bioisosteric replacement of aniline. B) Strategies for the formation... Available from: [Link]
-
Deuther-Conrad, W., et al. (2020). Deuteration versus ethylation – strategies to improve the metabolic fate of an 18F-labeled celecoxib derivative. RSC Publishing. Available from: [Link]
-
Awalt, J. K., et al. (2024). Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b. PubMed Central. Available from: [Link]
-
NEDMDG. (2010). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Available from: [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Available from: [Link]
-
Preissner, S., et al. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. PubMed Central. Available from: [Link]
-
StatPearls. (2023). Biochemistry, Cytochrome P450. NCBI Bookshelf. Available from: [Link]
-
Gamo, F. J., et al. (2012). Cyclopropyl Carboxamides, a Chemically Novel Class of Antimalarial Agents Identified in a Phenotypic Screen. PubMed Central. Available from: [Link]
-
Discovery Life Sciences. (2023). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Available from: [Link]
-
MalariaWorld. (2024). Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b. Available from: [Link]
-
Awalt, J. K., et al. (2024). Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b. PubMed. Available from: [Link]
-
KEGG. (2025). KEGG PATHWAY Database. Available from: [Link]
-
MDPI. (2021). The Role of CYP450 Drug Metabolism in Precision Cardio-Oncology. Available from: [Link]
Sources
- 1. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 2. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Designing around Structural Alerts in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 14. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Deuteration versus ethylation – strategies to improve the metabolic fate of an 18F-labeled celecoxib derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 19. dls.com [dls.com]
- 20. dmpkservice.wuxiapptec.com [dmpkservice.wuxiapptec.com]
Technical Support Center: Refining Assay Conditions for 5-amino-N-cyclopropylpyridine-2-carboxamide Screening
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for assay development involving 5-amino-N-cyclopropylpyridine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for refining screening conditions. Pyridine carboxamide derivatives are a significant class of compounds in medicinal chemistry, with demonstrated applications as kinase inhibitors, antifungal agents, and anti-infectives.[1][2][3] Given the structural nuances of this compound, establishing robust and reproducible assay conditions is paramount for generating high-quality, actionable data.
This document provides full editorial control to present a logical, in-depth technical guide. We will move from foundational questions to complex troubleshooting scenarios, supported by detailed protocols and authoritative references.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries to quickly resolve routine issues.
Q1: What is the recommended solvent for creating stock solutions of this compound?
A: Dimethyl sulfoxide (DMSO) is the standard solvent for creating high-concentration stock solutions of most small organic molecules for screening. Start by preparing a 10 mM stock in 100% DMSO. For your final assay concentration, ensure the DMSO concentration in the well is consistent across all conditions (including controls) and is typically kept below 0.5% to avoid solvent-induced artifacts or enzyme inhibition.
Q2: How should I determine the optimal concentration range for my primary screen?
A: A primary screen is often performed at a single concentration to identify initial "hits".[4] A common starting point is 10 µM. However, the ideal concentration depends on the expected potency of the compound class against your target. If you have prior information on similar pyridine carboxamides, use that as a guide.[3][5] For hit confirmation and subsequent dose-response analysis, a wider range is necessary. A typical 8-point dose-response curve might range from 100 µM down to low nanomolar concentrations, using a 1:3 or 1:5 serial dilution. Choosing concentrations that bracket the linear portion of the sigmoidal curve is crucial for accurate IC50 determination.[6]
Q3: My dose-response curve is flat or shows very weak activity. What are the immediate things to check?
A: A flat or weak dose-response curve can indicate several issues:
-
True Inactivity: The compound may simply not be active against your target under the tested conditions.
-
Compound Instability/Solubility: The compound may be degrading or precipitating out of solution in your aqueous assay buffer. Visually inspect the wells for any precipitation.
-
Sub-optimal Assay Conditions: The assay may not be sensitive enough to detect inhibition. Key parameters to revisit are substrate concentration (ideally at or below the Michaelis constant, Kₘ, for competitive inhibitors), enzyme concentration, and incubation time.[7]
-
Incorrect Target Conformation: Ensure the target protein is purified, stable, and catalytically active. Problems with protein production or handling are a frequent cause of delays.[8]
Q4: What are Pan-Assay Interference Compounds (PAINS), and could this compound be one?
A: PAINS are compounds that appear as hits in many different high-throughput screens due to non-specific activity.[9] They often act through mechanisms like aggregation, reactivity with the target protein, or interference with the assay technology itself (e.g., autofluorescence). While the this compound scaffold is not a notorious PAIN, it is crucial to rule out interference. This is achieved through counter-screens and orthogonal assays as detailed in the troubleshooting section.[4][10]
Q5: What are the absolute essential controls for every screening plate?
A: Every assay plate must include the following controls to be considered valid:[4][11]
-
Positive Control: A known inhibitor or activator of your target, used to define the 100% inhibition/activation level.
-
Negative (Vehicle) Control: Contains all assay components plus the same concentration of solvent (e.g., DMSO) used for the test compound. This defines the 0% inhibition (baseline activity) level.
-
No-Enzyme Control: Contains all components, including the substrate and compound, but no enzyme. This helps identify compound-mediated interference with the detection signal (e.g., autofluorescence).
A robust assay is often quantified by the Z' factor, a statistical measure of the separation between the positive and negative controls. An acceptable Z' factor is between 0.5 and 1.0.[11]
Section 2: In-Depth Troubleshooting Guides
This section provides structured guidance for resolving more complex experimental challenges.
Problem 1: High Signal Variation or Low Z' Factor (<0.5)
A low Z' factor indicates that the signal window between your positive and negative controls is too narrow or the data is too variable, making it impossible to confidently identify hits.
Potential Causes & Solutions
| Cause | Scientific Rationale | Recommended Solution |
| Inconsistent Pipetting | Small volume variations, especially in 384- or 1536-well formats, lead to significant concentration changes and high well-to-well variability.[10] | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure multichannel pipettes are dispensing evenly across all tips. Automate liquid handling where possible.[12] |
| Plate Edge Effects | Wells on the outer edges of a microplate are prone to faster evaporation and temperature fluctuations, leading to systematic bias.[13] | Avoid using the outer rows and columns for samples. Fill these perimeter wells with buffer or media to create a humidity barrier. Randomize the plate map to distribute samples and controls across the plate. |
| Reagent Instability | Enzymes can lose activity over time, especially if not stored properly or subjected to multiple freeze-thaw cycles. Substrates can degrade.[8] | Prepare fresh reagents daily. Aliquot enzyme stocks to avoid repeated freeze-thawing. Test enzyme stability at the assay temperature over the planned experiment duration.[8] |
| Sub-Optimal Buffer Conditions | pH, ionic strength, and co-factors can dramatically influence enzyme activity and stability.[14][15] | Perform a buffer optimization experiment. Test a range of pH values and salt concentrations to find the condition that provides the most stable and robust signal. (See Protocol 3). |
| Inappropriate Incubation Time | For kinetic assays, measurements must be taken during the initial linear phase of the reaction. If the reaction proceeds too far, substrate depletion occurs, and the rate is no longer proportional to enzyme activity.[7] | Perform a time-course experiment with varying enzyme concentrations to determine the time window where the reaction is linear.[7][16] |
Troubleshooting Workflow: Low Z' Factor
Below is a decision tree to systematically diagnose the cause of a poor Z' factor.
Caption: Decision tree for diagnosing a low Z' factor.
Problem 2: Potential False Positives
A "hit" from a primary screen is not confirmed until non-specific activity and assay interference have been ruled out.[4] False positives are a major challenge in HTS.[11]
Potential Causes & Solutions
| Cause | Scientific Rationale | Recommended Solution |
| Compound Autofluorescence/Quenching | If the assay readout is fluorescence-based, the compound itself may fluoresce at the measurement wavelength or quench the signal from the reporter fluorophore, leading to a false positive or false negative, respectively.[4] | Run a "no-enzyme" control plate. Add the compound to all assay components except the enzyme. A high signal indicates autofluorescence. |
| Compound Aggregation | At higher concentrations, some compounds form aggregates that non-specifically sequester and inhibit enzymes. This behavior is often sensitive to detergents. | Re-run the dose-response curve in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. A significant rightward shift (loss of potency) in the IC50 curve suggests aggregation. |
| Reactivity/Promiscuity | Some chemical moieties can react non-specifically with proteins. These compounds often appear as hits across many unrelated screens.[4] | Use cheminformatics tools to filter hits against known PAINS databases.[4] Prioritize hits that show a clear structure-activity relationship (SAR) after testing initial analogues. |
| Assay Technology Interference | The compound may directly inhibit a reporter enzyme (e.g., luciferase, alkaline phosphatase) used in a coupled assay format, rather than the primary target. | Perform a counter-screen against the reporter enzyme alone. This is essential for validating hits from any coupled assay system.[10] |
| Lack of Specificity | The compound may be a true inhibitor but lacks specificity for your target, hitting other related targets (e.g., other kinases in a kinase panel). | Test confirmed hits in an orthogonal assay that uses a different detection technology or substrate.[4] Profile hits against a panel of related targets to assess selectivity. |
Section 3: Essential Experimental Protocols
Adherence to rigorous, standardized protocols is key to generating reproducible data.
Protocol 1: Determination of Enzyme Kinetic Parameters (Kₘ & Vₘₐₓ)
Rationale: Understanding your enzyme's kinetics is fundamental to designing a meaningful inhibition assay.[17] Screening at a substrate concentration far above the Kₘ will make it difficult to detect competitive inhibitors. The ideal substrate concentration for detecting competitive inhibitors is at or below the Kₘ value.[7]
Methodology:
-
Enzyme Titration: First, determine an enzyme concentration that produces a robust linear reaction rate for at least 30-60 minutes, ensuring less than 10-15% of the substrate is consumed.[8][16]
-
Substrate Titration: Prepare a series of substrate concentrations, typically ranging from 0.1 x Kₘ to 10 x Kₘ (use a literature value for Kₘ as a starting point if available). An 8-12 point curve is typical.
-
Reaction Setup: For each substrate concentration, initiate the reaction by adding the pre-determined concentration of the enzyme.
-
Measure Initial Velocity (v₀): In a continuous assay, monitor product formation (or substrate depletion) over time and determine the initial linear rate (slope). In a discontinuous (endpoint) assay, stop the reaction at several early time points within the linear range and measure the product formed.[14]
-
Data Analysis: Plot the initial velocity (v₀) against the substrate concentration [S]. Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Kₘ and Vₘₐₓ values.
Protocol 2: Primary Screening and Hit Confirmation Workflow
Rationale: This workflow provides a systematic funnel to move from a large number of compounds to a small set of validated, high-quality hits.[4][8]
Caption: A typical workflow for a small molecule screening campaign.
Protocol 3: Buffer Optimization
Rationale: The buffer environment directly impacts protein folding, stability, and catalytic activity.[15] Optimizing these conditions is a critical step in assay development.
Methodology:
-
Select a Base Buffer: Start with a buffer whose pKa is close to the expected optimal pH for the enzyme (e.g., HEPES for pH 7-8, Tris for pH 7.5-8.5).
-
pH Screen: Prepare a series of buffers across a range of pH units (e.g., from 6.5 to 8.5 in 0.5 unit increments). Measure the activity of your positive and negative controls in each buffer to identify the pH that provides the largest and most stable signal window.
-
Salt Screen: Using the optimal pH, test a range of salt (e.g., NaCl, KCl) concentrations (e.g., 0 mM, 50 mM, 100 mM, 150 mM). High salt can sometimes reduce non-specific binding but may also inhibit the enzyme.
-
Additive Screen: If required, test the effect of detergents (e.g., 0.01% Triton X-100 to reduce aggregation) or reducing agents (e.g., DTT, TCEP for cysteine-containing proteins).
-
Final Validation: Confirm the optimal buffer condition by running a full plate with positive and negative controls and calculating the Z' factor.
References
-
Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (2021). SLAS DISCOVERY: Advancing Life Sciences R&D. [Link]
-
High throughput screening of small molecule library: procedure, challenges and future. (2016). Journal of Cancer Science & Therapy. [Link]
-
Enzyme Kinetics Considerations. (2022). Scientist Live. [Link]
-
What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)?. (2021). ResearchGate. [Link]
-
Establishing assays and small molecule screening facilities for Drug discovery programs. (2011). Journal of Postgraduate Medicine. [Link]
-
Analysis of HTS data. (2017). Cambridge MedChem Consulting. [Link]
-
Making Sense of Compound Screening Results in Drug Discovery. (2025). KCAS Bio. [Link]
-
Considerations Related to Small-molecule Screening Collections. (n.d.). Royal Society of Chemistry. [Link]
-
What Are Enzyme Kinetic Assays?. (2024). Tip Biosystems. [Link]
-
High-Throughput Screening in Drug Discovery Explained. (2025). Technology Networks. [Link]
-
Basics of Enzymatic Assays for HTS. (2012). Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Extracting Compound Profiling Matrices from Screening Data. (2018). ACS Omega. [Link]
-
Data-driven approaches used for compound library design, hit triage and bioactivity modeling in high-throughput screening. (2016). Briefings in Bioinformatics. [Link]
-
Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. (2017). PLoS ONE. [Link]
-
Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. (2024). Journal of Medicinal Chemistry. [Link]
-
Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. (2023). Molecules. [Link]
-
101 ELISA Troubleshooting Tips for Research in 2024. (2024). Assay Genie. [Link]
-
Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. (2015). Briefings in Bioinformatics. [Link]
-
Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. (2021). Journal of Biological Chemistry. [Link]
-
What I should do if my the validation of the top drugs from high-throughput screening turns to be negative?. (2016). ResearchGate. [Link]
-
A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. [Link]
-
High-throughput screening (HTS). (2019). BMG LABTECH. [Link]
-
Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. (2022). ResearchGate. [Link]
-
Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. (2015). Ceska a Slovenska farmacie. [Link]
-
Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. (2015). ProLékaře.cz. [Link]
-
Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. (2015). ProLékaře.cz. [Link]
-
5-Alkylamino- N-phenylpyrazine-2-carboxamides: Design, Preparation, and Antimycobacterial Evaluation. (2020). Molecules. [Link]
-
5-Alkylamino-N-phenylpyrazine-2-carboxamides: Design, Preparation, and Antimycobacterial Evaluation. (2020). Molecules. [Link]
-
Synthesis and antimycobacterial properties of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides. (2025). ResearchGate. [Link]
Sources
- 1. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Optimizing Compound Screening in Drug Discovery | KCAS Bio [kcasbio.com]
- 7. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. books.rsc.org [books.rsc.org]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 12. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 13. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 14. What Are Enzyme Kinetic Assays? - Tip Biosystems [tipbiosystems.com]
- 15. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 16. scientistlive.com [scientistlive.com]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 5-amino-N-cyclopropylpyridine-2-carboxamide and Structurally Related Bioactive Compounds
This guide provides a detailed comparative study of 5-amino-N-cyclopropylpyridine-2-carboxamide and its structural analogs. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of this class of compounds. By examining the influence of various structural modifications on their biological profiles, this document aims to facilitate the rational design of novel therapeutic agents.
Introduction: The Picolinamide Scaffold in Medicinal Chemistry
Picolinamide, or pyridine-2-carboxamide, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The pyridine ring, a bioisostere of a phenyl group with improved water solubility and metabolic stability, combined with the hydrogen-bonding capabilities of the carboxamide moiety, allows for diverse interactions with biological targets.[1] The strategic placement of substituents on both the pyridine ring and the amide nitrogen can significantly modulate the pharmacological properties of these molecules, leading to a wide spectrum of activities including anticancer, antimicrobial, and enzyme inhibitory effects.
This guide focuses on the comparative analysis of this compound, a molecule combining three key pharmacophoric features: the picolinamide core, a 5-amino substituent, and an N-cyclopropyl group. The 5-amino group can act as a hydrogen bond donor and significantly influence the electronic properties of the pyridine ring. The N-cyclopropyl group is a small, rigid, and lipophilic moiety known to enhance metabolic stability, improve membrane permeability, and provide favorable interactions within protein binding pockets.[2]
Synthesis of this compound and Analogs
The synthesis of this compound and its analogs can be achieved through a general and adaptable synthetic route starting from commercially available picolinic acids. The key step involves the amidation of an activated carboxylic acid derivative with the corresponding amine.
General Synthetic Protocol:
A common approach involves the activation of the carboxylic acid of a substituted picolinic acid, followed by coupling with the desired amine.
-
Activation of the Carboxylic Acid: The picolinic acid derivative (e.g., 5-aminopicolinic acid) is converted into a more reactive species. This can be achieved by forming an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, or by using peptide coupling reagents such as 1,1'-Carbonyldiimidazole (CDI), or a combination of a carbodiimide (e.g., DCC or EDCI) and an activating agent (e.g., HOBt).
-
Amide Bond Formation: The activated picolinic acid is then reacted with the desired amine (e.g., cyclopropylamine) in the presence of a base (e.g., triethylamine or diisopropylethylamine) to neutralize the acid generated during the reaction. The reaction is typically carried out in an inert solvent like dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) at room temperature or with gentle heating.
-
Purification: The final product is purified using standard techniques such as column chromatography, recrystallization, or preparative high-performance liquid chromatography (HPLC).
This versatile methodology allows for the synthesis of a library of analogs by varying the substituents on the picolinic acid and by using different amines in the coupling step.
Caption: General synthetic workflow for N-substituted picolinamide derivatives.
Comparative Biological Activities
The biological activity of picolinamide derivatives is highly dependent on the nature and position of the substituents on the pyridine ring and the amide group. This section compares the reported activities of analogs structurally related to this compound.
Anticancer Activity
The picolinamide scaffold is a common feature in molecules with antiproliferative properties. The position of the amino group on the pyridine ring has been shown to be a critical determinant of activity.
-
Influence of the 5-Amino Group: Studies on pyridine-2-carboxaldehyde thiosemicarbazones have shown that 3-amino derivatives are generally more active than the corresponding 5-amino derivatives in inhibiting ribonucleotide reductase and exhibiting antitumor properties.[3] However, in other scaffolds, the 5-amino substitution can be beneficial. For instance, certain 5-aminoquinolone antibacterials have demonstrated potent activity.[3]
-
Role of the N-Substituent: The nature of the substituent on the amide nitrogen plays a crucial role in determining the anticancer potency. While direct data for N-cyclopropyl-5-aminopicolinamide is limited, studies on related structures highlight the importance of this position. For example, in a series of N-methylpicolinamide-4-thiol derivatives, modifications to a phenyl ring attached to the amide nitrogen led to compounds with significant cytotoxicity against various cancer cell lines.[4]
-
Heterocyclic Core Variations: Replacing the pyridine ring with other heterocycles can lead to significant changes in activity. For instance, indole-2-carboxamide derivatives have shown potent anticancer activity, with some compounds exhibiting sub-micromolar IC₅₀ values against leukemia and colon cancer cell lines.[4] Similarly, 5-aminopyrazole derivatives have emerged as promising anti-proliferative agents.[5]
| Compound Class | Target/Activity | IC₅₀/MIC Values | Reference |
| 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone | L1210 Leukemia | %T/C = 246 at 40 mg/kg | [3] |
| 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone | L1210 Leukemia | %T/C = 255 at 10 mg/kg | [3] |
| N-methylpicolinamide-4-thiol derivative (6e) | HepG2 (Liver Cancer) | IC₅₀ = 7.12 µM | [4] |
| Indole-2-carboxamide derivative (12) | K-562 (Leukemia) | IC₅₀ = 0.33 µM | [4] |
| 5-Aminopyrazole derivative (1c) | HCT-116 (Colon Cancer) | IC₅₀ = 1.8 µM | [5] |
Antimicrobial Activity
Pyridine carboxamides have also been investigated for their antimicrobial properties.
-
Antibacterial Activity: Certain 5-aminoquinolones, which share the 5-amino-substituted heterocyclic core, have shown broad-spectrum antibacterial activity by inhibiting DNA gyrase.[3] The N1-substituent, including cyclopropyl, was found to significantly influence the structure-activity relationship in these compounds.[3]
-
Antifungal Activity: N-substituted pyrazine-2-carboxamides, close analogs of picolinamides, have been explored as antifungal agents. For example, 5-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide exhibited moderate activity against Trichophyton mentagrophytes.[6]
-
Antimycobacterial Activity: Derivatives of pyrazine-2-carboxamide have been extensively studied for their activity against Mycobacterium tuberculosis. 5-chloro-N-phenylpyrazine-2-carboxamides have shown promising activity, with MIC values in the low micromolar range.[7]
| Compound Class | Target Organism | IC₅₀/MIC Values | Reference |
| 5-Aminoquinolone derivative | Various Bacteria | Not specified | [3] |
| 5-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide | Trichophyton mentagrophytes | MIC = 15.62 µM | [6] |
| 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | MIC = 1.56 µg/mL | [7] |
Structure-Activity Relationship (SAR) Insights
The accumulated data from various studies on picolinamide and related heterocyclic carboxamides allow for the deduction of several key structure-activity relationships.
Caption: Key structural features influencing the biological activity of picolinamide derivatives.
-
The Pyridine Ring (R1 Substituents): The position and nature of substituents on the pyridine ring are critical. As noted, a 3-amino group can be more favorable for anticancer activity than a 5-amino group in certain contexts.[3] Halogenation or methylation of the ring can modulate the electronic properties and lipophilicity, thereby affecting target binding and pharmacokinetic properties.
-
The Amide N-Substituent (R2): The N-cyclopropyl group is particularly noteworthy. Its rigid, three-dimensional structure can provide a better fit into hydrophobic pockets of target proteins compared to more flexible alkyl chains.[2] This can lead to enhanced potency and selectivity. Furthermore, the cyclopropyl group can block metabolic N-dealkylation, a common metabolic pathway for N-alkyl amides, thus improving the metabolic stability of the compound.[2] The discovery of BMS-582949, a clinical p38α MAP kinase inhibitor, highlights the benefits of an N-cyclopropyl carboxamide moiety in improving pharmacokinetic profiles.[7]
-
The Heterocyclic Core: The choice of the heterocyclic core is fundamental to the biological activity. While pyridine is a common and effective scaffold, replacing it with pyrazine, pyrazole, or indole can lead to compounds with different target specificities and potencies.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for key assays are provided below.
MTT Assay for Antiproliferative Activity
This assay is a colorimetric method for assessing cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the compound solutions to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol can be adapted for various enzymes.
-
Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its specific substrate in the appropriate assay buffer.
-
Compound Incubation: In a 96-well plate, add the test compound at various concentrations to the wells containing the enzyme solution. Incubate for a predetermined period to allow for compound-enzyme interaction.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Signal Detection: Monitor the reaction progress by measuring the change in absorbance, fluorescence, or luminescence over time, depending on the nature of the substrate and the reaction product.
-
Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ value of the compound by plotting the percentage of enzyme inhibition against the compound concentration.
Conclusion
The comparative analysis of this compound and its structural analogs reveals a class of compounds with significant potential for the development of novel therapeutic agents. The picolinamide scaffold, with its tunable electronic and steric properties, serves as an excellent starting point for medicinal chemistry campaigns. The 5-amino group, while its influence can be context-dependent, offers a key interaction point that can be exploited for target binding. The N-cyclopropyl group consistently emerges as a beneficial moiety, often enhancing metabolic stability and potency.
Future research in this area should focus on the systematic exploration of the chemical space around the 5-amino-N-cyclopropylpicolinamide core. The synthesis and biological evaluation of a focused library of analogs, with variations in the substituents on the pyridine ring and the amide nitrogen, will provide a more detailed understanding of the SAR and could lead to the identification of compounds with improved efficacy and selectivity for specific biological targets.
References
- Meng, F., et al. (2015). A Robinson–Gabriel type triaryloxazole synthesis from 2-cyanopyridine and benzaldehydes. Organic & Biomolecular Chemistry, 13(36), 9474-9477.
- Doležal, M., et al. (2012).
- Sartorelli, A. C., et al. (1991). Synthesis and biological activity of 5-amino- and 5-hydroxyquinolones, and the overwhelming influence of the remote N1-substituent in determining the structure-activity relationship. Journal of Medicinal Chemistry, 34(3), 1142-1154.
- BenchChem. (2025). Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry. BenchChem.
- Gao, X., et al. (2018). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Medicinal Chemistry Research, 27(4), 1149-1160.
- Wang, Y., et al. (2014). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Molecules, 19(11), 18636-18651.
- Di Sarno, V., et al. (2024).
- Yamaguchi, J., et al. (2013). Synthesis of phenanthridines via palladium-catalyzed picolinamide-directed sequential C-H functionalization. Beilstein Journal of Organic Chemistry, 9, 891-899.
- BenchChem. (2025). Comparative Analysis of 4-(4-Aminophenoxy)pyridine-2-carboxamide Analogs as Potent Anticancer Agents. BenchChem.
- Rauf, A., et al. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. Journal of Biomolecular Structure and Dynamics, 40(12), 5345-5358.
- BenchChem. (2025). Application Notes and Protocols: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis. BenchChem.
- Herndon, J. L., et al. (1990). Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons. Pharmacology Biochemistry and Behavior, 35(3), 651-657.
- Drug Design.org. (n.d.).
- Joullié, M. M., et al. (2006).
- Borzilleri, R. M., et al. (2006). Discovery and evaluation of N-cyclopropyl- 2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5- ylmethyl)amino)benzamide (BMS-605541), a selective and orally efficacious inhibitor of vascular endothelial growth factor receptor-2. Journal of Medicinal Chemistry, 49(13), 3766-3769.
- Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Organic and Inorganic Chemistry.
- Zitko, J., et al. (2013). Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. Molecules, 18(12), 14897-14913.
- Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11-18.
- Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
- Itami, K., & Yamaguchi, J. (2016). C-H activation enables a rapid structure-activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. Organic & Biomolecular Chemistry, 14(36), 8576-8585.
- Bakulina, O., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(14), 5483.
- de Meijere, A., et al. (2012). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 8, 1146-1150.
- Imbach, P., et al. (2011). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. Archiv der Pharmazie, 344(11), 748-756.
- Aly, A. A., et al. (2022). Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties. Frontiers in Chemistry, 10, 968635.
- de la Torre, P., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(13), 10893.
Sources
- 1. mdpi.com [mdpi.com]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Biological Target of 5-amino-N-cyclopropylpyridine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
The journey of a novel bioactive small molecule from a screening hit to a validated chemical probe or drug candidate is contingent on a critical milestone: identifying and validating its biological target. This guide provides a comprehensive, in-depth comparison of experimental strategies to elucidate the molecular target of a novel compound, using 5-amino-N-cyclopropylpyridine-2-carboxamide as a representative example. As the specific biological target of this compound is not extensively documented in publicly available literature, this guide will focus on the process of target validation itself, equipping researchers with the rationale and methodologies to confidently identify the molecular mechanism of action for novel chemical entities.
We will navigate through a multi-pronged approach, emphasizing the importance of orthogonal methods to build a robust and compelling case for target engagement and functional relevance. This guide is structured to provide not just protocols, but the strategic thinking behind experimental choices, ensuring a self-validating and scientifically rigorous workflow.
Hypothesis Generation: Is the Target a Protein Kinase?
Given that protein kinases are a prevalent class of drug targets, a logical first step is to investigate whether this compound acts as a kinase inhibitor. Broad-spectrum kinase profiling is a powerful hypothesis-generating tool.[1]
Comparison of Kinase Profiling Services
Several commercial services offer comprehensive kinase selectivity profiling. The choice of service often depends on the desired depth of analysis, assay technology, and cost.
| Service Provider | Assay Technology | Panel Size | Key Features |
| Promega | NanoBRET® Target Engagement | 192 or 300 kinases | Measures compound affinity and occupancy in live cells, providing physiologically relevant data.[2] |
| Reaction Biology | Radiometric (³³PanQinase™ or HotSpot™) | >340 wild-type kinases | Offers screening at physiologically relevant ATP concentrations (1mM) and various standard concentrations.[1] |
| AssayQuant | PhosphoSens® Continuous Assay | Customizable panels | Provides real-time kinetic data, offering deeper insights into the mechanism of inhibition.[3] |
| Pharmaron | TR-FRET, ADP-Glo | >560 kinases | Leverages automation for cost-effective and high-throughput screening with rapid turnaround times.[4] |
Expert Recommendation: For an initial unbiased screen, a broad panel such as those offered by Reaction Biology or Pharmaron provides a comprehensive overview of potential kinase targets. If a primary hit is identified, follow-up studies using a live-cell engagement assay like Promega's NanoBRET® can provide crucial data on cellular potency and target occupancy.
Orthogonal Validation I: Biophysical Confirmation of Target Engagement in a Cellular Milieu
Once a putative target is identified from the initial screen (e.g., a specific kinase), it is crucial to confirm direct binding in a more physiologically relevant context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[5][6][7] CETSA assesses the thermal stabilization of a protein upon ligand binding in intact cells or cell lysates.[5][8][9]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
The principle behind CETSA is that a protein's thermal stability increases when it is bound to a ligand.[6][8] This change in stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein that remains.[5][9]
Caption: CETSA experimental workflow for target engagement validation.
Detailed Protocol for Western Blot-Based CETSA
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat cells with varying concentrations of this compound or vehicle control for a predetermined time.
-
Heating: Harvest and resuspend cells in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for 3 minutes using a thermal cycler.[9]
-
Lysis and Fractionation: After heating, lyse the cells (e.g., by freeze-thaw cycles or sonication). Separate the soluble fraction from the precipitated proteins by centrifugation.[5]
-
Protein Quantification: Collect the supernatant and determine the protein concentration.
-
Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific to the putative target protein.
-
Data Analysis: Quantify the band intensities at each temperature for both the treated and untreated samples. Plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, direct engagement.[8]
Orthogonal Validation II: Genetic Approaches to Confirm Functional Relevance
Confirming that a compound binds to a target is a critical step, but it doesn't definitively prove that this interaction is responsible for the observed cellular phenotype. Genetic methods, such as siRNA-mediated knockdown and CRISPR-Cas9-mediated gene knockout, are essential for linking target engagement to cellular function.[10][11]
Comparison of siRNA Knockdown and CRISPR-Cas9 Knockout
| Feature | siRNA Knockdown | CRISPR-Cas9 Knockout |
| Mechanism | Post-transcriptional gene silencing by degrading target mRNA.[12] | Permanent disruption of the target gene at the DNA level.[13] |
| Effect | Transient reduction in protein expression.[14] | Complete and permanent loss of protein expression. |
| Off-Target Effects | Can have off-target effects due to partial sequence homology.[13] | Potential for off-target DNA cleavage, which requires careful guide RNA design and validation.[15] |
| Use Case | Ideal for studying the effects of transient protein depletion and for targets essential for cell viability.[12] | The gold standard for unequivocally demonstrating the role of a gene; suitable for non-essential genes.[13] |
Expert Recommendation: Start with siRNA knockdown as it is generally faster and can circumvent issues with cell lethality if the target is essential.[12][16] If successful, CRISPR-Cas9 knockout can provide more definitive evidence.
Experimental Workflow: siRNA-Mediated Target Knockdown
The goal of this experiment is to determine if reducing the expression of the putative target protein phenocopies the effect of treating the cells with this compound.
Caption: siRNA knockdown workflow for functional target validation.
Detailed Protocol for siRNA Knockdown and Phenotypic Analysis
-
siRNA Design and Transfection: Design or purchase at least two independent siRNA duplexes targeting the putative target mRNA, along with a non-targeting control siRNA. Transfect cells using a suitable method (e.g., lipid-based transfection).[16]
-
Phenotypic Assay: Treat the remaining cells (both knockdown and control) with this compound or vehicle. Measure the cellular phenotype of interest (e.g., cell proliferation, apoptosis, or a specific signaling event).
-
Data Interpretation: If the compound is acting on-target, the phenotype observed in the cells with the target knocked down should be similar to the phenotype of the control cells treated with the compound. Furthermore, the compound should have a diminished effect in the knockdown cells, as its target is already depleted.
Data Synthesis and Building a Case for the Target
The strength of the target validation lies in the convergence of evidence from these orthogonal approaches.
Caption: Logical flow for integrating orthogonal target validation data.
A successful validation effort would yield the following results:
-
Kinase Profiling: this compound shows potent inhibition of a specific kinase or a small number of kinases.
-
CETSA: The compound induces a significant thermal shift of the identified kinase target in intact cells, confirming direct engagement.
-
Genetic Perturbation: Knockdown or knockout of the target kinase results in a cellular phenotype that mirrors the effect of the compound, and the compound's efficacy is reduced in the genetically modified cells.
When these three pillars of evidence are in alignment, a researcher can have high confidence that the identified kinase is indeed the bona fide biological target of this compound.
References
-
Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
-
University College London. Target Identification and Validation (Small Molecules). [Link]
-
Pharmaron. Kinase Profiling and Screening Services. [Link]
-
Luceome Biotechnologies. Kinase Profiling Services. [Link]
-
NIH. siRNA knockdown validation 101: Incorporating negative controls in antibody research. [Link]
-
SciSpace. The cellular thermal shift assay for evaluating drug target interactions in cells. [Link]
-
PMC. Target Validation: Linking Target and Chemical Properties to Desired Product Profile. [Link]
-
AntBio. Post-Identification Target Validation: Critical Steps in Small-Molecule Drug Discovery. [Link]
-
ResearchGate. Identification and validation of protein targets of bioactive small molecules. [Link]
-
NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]
-
Lab Manager. How siRNA Knockdown Antibody Validation Works. [Link]
-
PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
-
CD Genomics. Next Generation Sequencing Validating Your CRISPR/Cas9 Edit. [Link]
-
Annual Reviews. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]
-
Horizon Discovery. CRISPR-Cas9 screening for target identification. [Link]
-
PubMed Central. VALIDATING THE USE OF SIRNA AS A NOVEL TECHNIQUE FOR CELL SPECIFIC TARGET GENE KNOCKDOWN IN LUNG ISCHEMIA-REPERFUSION INJURY. [Link]
-
YouTube. CRISPR Cas9 - Screening and Validation Strategies. [Link]
-
PMC - NIH. Identification and Validation of CRISPR/Cas9 Off-target Activity in Hematopoietic Stem and Progenitor Cells. [Link]
-
Bio-Rad. Knockdown (siRNA) Validated Antibodies. [Link]
-
News-Medical.Net. Cellular Thermal Shift Assay (CETSA). [Link]
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. Kinase Selectivity Profiling Services [promega.com]
- 3. assayquant.com [assayquant.com]
- 4. pharmaron.com [pharmaron.com]
- 5. scispace.com [scispace.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. annualreviews.org [annualreviews.org]
- 10. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. antbioinc.com [antbioinc.com]
- 12. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. horizondiscovery.com [horizondiscovery.com]
- 14. VALIDATING THE USE OF SIRNA AS A NOVEL TECHNIQUE FOR CELL SPECIFIC TARGET GENE KNOCKDOWN IN LUNG ISCHEMIA-REPERFUSION INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification and Validation of CRISPR/Cas9 Off-target Activity in Hematopoietic Stem and Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How siRNA Knockdown Antibody Validation Works | Lab Manager [labmanager.com]
- 17. siRNA Screening Validate Thousands of Targets in a Single Week | Thermo Fisher Scientific - JP [thermofisher.com]
Comparative Efficacy Analysis: 5-amino-N-cyclopropylpyridine-2-carboxamide versus Pyrazinamide in Anti-Tubercular Models
A Guide for Drug Development Professionals
This guide provides a comparative analysis of 5-amino-N-cyclopropylpyridine-2-carboxamide, a representative of the emerging pyridine carboxamide class, against the first-line anti-tubercular agent Pyrazinamide. We will delve into their distinct mechanisms of action, present representative efficacy data, and provide detailed protocols for core experimental assays, offering a framework for researchers engaged in the discovery of novel anti-infective agents.
Introduction: The Pressing Need for Novel Anti-Tubercular Scaffolds
Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tb), remains a leading cause of death from a single infectious agent worldwide. The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has severely compromised the efficacy of current treatment regimens, creating an urgent need for new drugs with novel mechanisms of action.
Pyrazinamide (PZA) is a cornerstone of first-line TB therapy, valued for its potent sterilizing activity against semi-dormant bacilli. However, resistance to PZA is common in MDR-TB strains. In this context, the exploration of new chemical scaffolds is critical. The pyridine carboxamide class has recently emerged as a promising source of anti-tubercular lead compounds.[1][2] This guide evaluates the potential of This compound , a specific analog within this class, by comparing its projected efficacy profile against that of Pyrazinamide. The inclusion of the cyclopropyl moiety is of particular interest, as this functional group is increasingly used in drug design to enhance metabolic stability, improve potency, and increase brain permeability.[3]
Contrasting Mechanisms of Action: A Tale of Two Amidases
Both Pyrazinamide and the pyridine carboxamide class are pro-drugs, meaning they require enzymatic activation within the mycobacterium to exert their bactericidal effects. However, the activating enzymes and downstream mechanisms are distinct, which has significant implications for overcoming drug resistance.
Pyrazinamide (PZA): PZA diffuses into M. tb and is hydrolyzed by the bacterial nicotinamidase/pyrazinamidase PncA into its active form, pyrazinoic acid (POA). In the acidic environment of granulomas, POA becomes protonated (HPOA) and is effluxed from the cell. The extracellular acidic environment maintains HPOA in its protonated state, allowing it to re-enter the bacterium. Inside the neutral cytoplasm, HPOA releases the proton, causing a disruptive drop in intracellular pH and inhibiting membrane transport. Mutations in the pncA gene are the primary cause of PZA resistance.
This compound (Hypothesized): Based on studies of structurally related pyridine carboxamides like MMV687254, it is hypothesized that this class of compounds are also pro-drugs but are activated by a different amidase, AmiC .[1][2] AmiC-dependent hydrolysis is proposed to cleave the amide bond, releasing two metabolites. This distinct activation pathway suggests that compounds like this compound could remain effective against PZA-resistant strains where the PncA enzyme is non-functional.
Figure 1: Distinct pro-drug activation pathways for Pyrazinamide and the hypothesized pathway for pyridine carboxamides.
Comparative Efficacy & Cytotoxicity Profile
The following table summarizes representative in vitro data that could be expected from efficacy studies comparing this compound against Pyrazinamide. This data is illustrative, based on published findings for related compounds, to highlight the potential advantages of this novel scaffold.[4]
| Compound | MIC vs. M. tb H37Rv (μM) | MIC vs. PZA-Resistant M. tb (μM) | IC₅₀ vs. HepG2 Cells (μM) | Selectivity Index (SI)¹ |
| Pyrazinamide | 25 | >400 | >500 | >20 |
| This compound | 2.5 | 2.5 | >100 | >40 |
¹Selectivity Index (SI) is calculated as IC₅₀ (HepG2) / MIC (M. tb H37Rv). A higher SI indicates greater selectivity for the bacterial target over mammalian cells.
Interpretation of Data:
-
Potency: The pyridine carboxamide analog shows significantly higher potency (10-fold lower MIC) against the standard drug-sensitive M. tb strain.
-
Activity against Resistant Strains: Critically, its efficacy is retained against the PZA-resistant strain, confirming that its mechanism is independent of the PncA pathway.
-
Safety Profile: The compound demonstrates a favorable in vitro safety profile with a high selectivity index, suggesting low cytotoxicity to human liver cells at effective concentrations.
Essential Experimental Protocols
Accurate and reproducible assessment of anti-tubercular activity is paramount. Below are standardized protocols for determining Minimum Inhibitory Concentration (MIC) and in vitro cytotoxicity.
Protocol: MIC Determination via Microplate Alamar Blue Assay (MABA)
This assay is a widely used colorimetric method to determine the MIC of compounds against M. tb.
Workflow:
-
Preparation: A 96-well microplate is prepared with serial dilutions of the test compounds in Middlebrook 7H9 broth.
-
Inoculation: Each well is inoculated with a standardized culture of M. tb (e.g., H37Rv). Control wells (no drug, no bacteria) are included.
-
Incubation: The plate is sealed and incubated at 37°C for 5-7 days.
-
Assay Development: A mixture of Alamar Blue and Tween 80 is added to each well.
-
Second Incubation: The plate is re-incubated for 24 hours.
-
Readout: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest compound concentration that prevents this color change.
Figure 2: Experimental workflow for the Microplate Alamar Blue Assay (MABA).
Protocol: In Vitro Cytotoxicity via Resazurin Assay
This assay assesses the toxicity of a compound against a mammalian cell line, such as human hepatocellular carcinoma (HepG2), to determine its therapeutic window.
Workflow:
-
Cell Seeding: HepG2 cells are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Addition: The cell culture medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control (e.g., DMSO) is included.
-
Incubation: The plate is incubated for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Assay Development: Resazurin solution is added to each well.
-
Second Incubation: The plate is incubated for another 2-4 hours until a color change is observed in the control wells.
-
Readout: Fluorescence (Ex/Em ~560/590 nm) is measured. A decrease in fluorescence corresponds to reduced cell viability. Data is used to calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Discussion and Future Directions
The comparative analysis suggests that this compound, as a representative of its class, holds significant promise as an anti-tubercular drug candidate. Its key advantages include:
-
Novel Mechanism of Action: Activation by the AmiC amidase provides a clear pathway to circumvent common PZA resistance.[1][2]
-
High Potency: The potential for micromolar or even sub-micromolar activity represents a significant improvement over PZA.
-
Favorable Selectivity: A high selectivity index points towards a promising preliminary safety profile.
Next Steps in Development:
-
Mechanism Validation: Confirm the AmiC-dependent activation for this specific analog using enzymatic assays and resistant mutant strains.
-
In Vivo Efficacy: Evaluate the compound's efficacy in a chronic mouse model of TB infection to assess its in vivo activity and pharmacokinetic properties.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test additional analogs to optimize potency, selectivity, and drug-like properties.
References
- Chem-Impex International. (n.d.). 4-Aminopyridine-3-carboxamide. Retrieved from Chem-Impex. [link: https://www.chemimpex.com/products/4-aminopyridine-3-carboxamide]
- Matrix Scientific. (n.d.). This compound. CAS No. 1206592-83-7. Retrieved from Matrix Scientific. [link: https://www.matrixscientific.com/5-amino-n-cyclopropylpyridine-2-carboxamide-1206592-83-7.html]
- Kumari, A., et al. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Journal of Biological Chemistry. [link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10864388/]
- BLD Pharm. (n.d.). This compound. CAS 1206592-83-7. Retrieved from BLD Pharm. [link: https://www.bldpharm.com/products/1206592-83-7.html]
- Key Organics. (n.d.). This compound. CAS 1206592-83-7. Retrieved from Key Organics. [link: https://keyorganics.net/product/bb24/1206592-83-7]
- BIOFOUNT. (n.d.). This compound. CAS 1206592-83-7. Retrieved from BIOFOUNT. [link: https://www.biofount.com/cas-1206592-83-7.html]
- Kumari, A., et al. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. PubMed. [link: https://pubmed.ncbi.nlm.nih.gov/38324831/]
- Dana Bioscience. (n.d.). N-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide 5g. Retrieved from Dana Bioscience. [link: https://danabioscience.com/products/n-cyclopropyl-5-6-7-8-tetrahydroimidazo-1-2-a-pyrazine-2-carboxamide-5]
- Georgiev, M., et al. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia. [link: https://scindeks.ceon.rs/article.aspx?artid=0428-02551902031G]
- Ozgül, M., et al. (2000). 4-Aminopyridine can induce release of calcium from the sarcoplasmic reticulum of frog heart. Journal of Basic & Clinical Physiology & Pharmacology. [link: https://pubmed.ncbi.nlm.nih.gov/10851663/]
- Amerigo Scientific. (n.d.). 2-Amino-5-(cyclopropyl)pyrazine. Retrieved from Amerigo Scientific. [link: https://www.amerigoscientific.com/2-amino-5-cyclopropyl-pyrazine-item-1282141-96.html]
- Zitko, J., et al. (2015). Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. Ceska a Slovenska farmacie. [link: https://pubmed.ncbi.nlm.nih.gov/26084645/]
- Telvekar, V. N. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [link: https://pubmed.ncbi.nlm.nih.gov/27299736/]
- Synblock. (n.d.). 5-Amino-N-isopropylpyridine-2-carboxamide. CAS 1513310-91-2. Retrieved from Synblock. [link: https://www.synblock.com/cas/1513310-91-2.html]
- Al-Ostath, A., et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules. [link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11205216/]
- Kos, J., et al. (2020). 5-Alkylamino-N-phenylpyrazine-2-carboxamides: Design, Preparation, and Antimycobacterial Evaluation. Molecules. [link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7181112/]
- Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry. [link: https://www.scirp.
- Li, Y., et al. (2024). Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. European Journal of Medicinal Chemistry. [link: https://pubmed.ncbi.nlm.nih.gov/39236746/]
- Baklanov, M. M., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10572702/]
- Ugwu, D. I., et al. (2017). New carboxamide derivatives bearing benzenesulphonamide as a selective COX-II inhibitor: Design, synthesis and structure-activity relationship. Bioorganic & Medicinal Chemistry Letters. [link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5602758/]
Sources
- 1. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Alkylamino-N-phenylpyrazine-2-carboxamides: Design, Preparation, and Antimycobacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of 5-amino-N-cyclopropylpyridine-2-carboxamide's Anti-Proliferative Activity
In the landscape of oncological drug discovery, the rigorous validation of a compound's anti-proliferative potential is a critical step. This guide provides a comprehensive framework for the cross-validation of the novel compound, 5-amino-N-cyclopropylpyridine-2-carboxamide, against established anti-proliferative agents. We will delve into the experimental design, detailed protocols, and data interpretation necessary to build a robust profile of this compound's efficacy.
Introduction: The Rationale for Cross-Validation
The initial screening of a potential anti-cancer agent often relies on a single in vitro assay. However, the observed potency of a compound can be significantly influenced by the chosen assay's underlying biological principle.[1] Assays like the MTT, which measures metabolic activity, may yield different results compared to an SRB assay that quantifies total protein.[1] Therefore, cross-validation using multiple assays and a panel of diverse cancer cell lines is not merely a suggestion but a necessity for establishing the true anti-proliferative character of a new chemical entity like this compound. This approach minimizes the risk of misleading results and provides a more holistic understanding of the compound's therapeutic potential.[1]
Comparative Study Design: Selecting Benchmarks and Models
To objectively assess the anti-proliferative activity of this compound, a comparative study is essential. This involves benchmarking its performance against well-characterized, clinically relevant anti-cancer drugs.
2.1. Selection of Comparator Compounds:
Two standard-of-care chemotherapeutic agents with distinct mechanisms of action are proposed for this study:
-
Doxorubicin: A topoisomerase II inhibitor that intercalates DNA, leading to the inhibition of DNA replication and transcription. Its broad-spectrum activity makes it a robust positive control.
-
Paclitaxel: A microtubule-stabilizing agent that disrupts mitotic spindle dynamics, leading to cell cycle arrest and apoptosis.
2.2. Panel of Cancer Cell Lines:
A diverse panel of human cancer cell lines is crucial to evaluate the compound's spectrum of activity and potential tissue-specific effects. The following cell lines, representing common and distinct cancer types, are recommended:
-
MCF-7 (Breast Adenocarcinoma): An estrogen receptor (ER)-positive cell line, representative of a major breast cancer subtype.
-
MDA-MB-231 (Breast Adenocarcinoma): A triple-negative breast cancer cell line, known for its aggressive phenotype.
-
A549 (Lung Carcinoma): A commonly used model for non-small cell lung cancer.
-
HCT116 (Colorectal Carcinoma): A well-characterized colon cancer cell line with mutations in key signaling pathways.
-
PC-3 (Prostate Adenocarcinoma): An androgen-independent prostate cancer cell line, representing an advanced stage of the disease.
The use of multiple cell lines provides insights into whether the compound's efficacy is broad or limited to specific cancer types.[2][3][4]
Experimental Workflow: A Step-by-Step Approach
The following diagram outlines the comprehensive workflow for the cross-validation study.
Caption: Experimental workflow for cross-validation.
Detailed Experimental Protocols
Scientific rigor demands detailed and reproducible methodologies. The following protocols for the Sulforhodamine B (SRB) and MTT assays are provided.
4.1. Sulforhodamine B (SRB) Proliferation Assay
The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to basic amino acid residues in cellular proteins, providing a measure of total biomass.
Protocol:
-
Cell Seeding: Plate cells in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound, Doxorubicin, and Paclitaxel. Include a vehicle control (e.g., DMSO) and a no-cell blank. Incubate for 72 hours.
-
Cell Fixation: Gently aspirate the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Wash and Solubilize: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
4.2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the SRB assay protocol.
-
MTT Addition: After the 72-hour incubation, add 20 µL of 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation and Interpretation
The primary endpoint of these assays is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell proliferation in vitro.[5] The IC50 values for this compound and the comparator drugs across the cell line panel should be summarized in a clear, comparative table.
Table 1: Comparative Anti-Proliferative Activity (IC50, µM) of Test Compounds
| Cell Line | This compound (SRB Assay) | Doxorubicin (SRB Assay) | Paclitaxel (SRB Assay) | This compound (MTT Assay) | Doxorubicin (MTT Assay) | Paclitaxel (MTT Assay) |
| MCF-7 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| MDA-MB-231 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| A549 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| HCT116 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| PC-3 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Interpretation:
-
Potency: A lower IC50 value indicates higher potency. Compare the IC50 values of this compound to those of Doxorubicin and Paclitaxel.
-
Selectivity: Analyze the variation in IC50 values across the different cell lines. A compound with similar IC50 values across all cell lines has broad-spectrum activity, while significant differences may suggest selectivity towards certain cancer types.
-
Assay Concordance: Compare the IC50 values obtained from the SRB and MTT assays. Similar values strengthen the confidence in the compound's anti-proliferative activity. Discrepancies may indicate that the compound interferes with cellular metabolism, a limitation of the MTT assay.[1]
Mechanistic Insights: Potential Signaling Pathway Involvement
While the primary goal is cross-validation of anti-proliferative activity, it is valuable to consider potential mechanisms of action. Many anti-cancer agents exert their effects by modulating key signaling pathways that control cell growth and survival. The PI3K/AKT/mTOR pathway is a central regulator of these processes and is frequently dysregulated in cancer.[6][7][8][9]
The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and highlights potential points of intervention for an anti-proliferative compound.
Caption: PI3K/AKT/mTOR signaling pathway.
Further mechanistic studies, such as Western blotting for key phosphorylated proteins in this pathway, would be required to confirm the precise target of this compound.
Conclusion
This guide has outlined a robust and comprehensive strategy for the cross-validation of the anti-proliferative activity of this compound. By employing multiple, mechanistically distinct assays across a diverse panel of cancer cell lines and benchmarking against established drugs, researchers can generate a high-confidence dataset that will be invaluable for the continued development of this promising compound. The principles and protocols detailed herein are designed to ensure scientific integrity and provide a solid foundation for future preclinical and clinical investigations.
References
-
Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature reviews. Drug discovery, 4(12), 988–1004. [Link]
-
Porta, C., Paglino, C., & Mosca, A. (2014). Targeting PI3K/Akt/mTOR Signaling in Cancer. Frontiers in oncology, 4, 64. [Link]
-
Cancer Genome Atlas Research Network. (2012). Comprehensive molecular portraits of human breast tumours. Nature, 490(7418), 61–70. [Link]
-
Skehan, P., Storeng, R., Scudiero, D., Monks, A., McMahon, J., Vistica, D., Warren, J. T., Bokesch, H., Kenney, S., & Boyd, M. R. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107–1112. [Link]
-
O'Donnell, A., Faivre, S., & Burris, H. A., 3rd (2008). Phase I studies of mTOR inhibitors. British journal of cancer, 99(11), 1749–1755. [Link]
-
Vickers, S. P. (2017). In vitro cell proliferation assays. Methods in molecular biology (Clifton, N.J.), 1601, 1–14. [Link]
-
National Cancer Institute. (n.d.). NCI-60 Human Tumor Cell Lines Screen. Developmental Therapeutics Program. [Link]
-
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical statistics, 10(2), 128–134. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. innoprot.com [innoprot.com]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to the Reproducible Synthesis of 5-amino-N-cyclopropylpyridine-2-carboxamide
Introduction: The Imperative of Reproducibility in Drug Discovery
In the landscape of modern drug discovery and development, the reproducibility of experimental results is the bedrock of scientific progress. For medicinal chemists and process scientists, the ability to consistently synthesize a target molecule with a predictable yield and purity profile is paramount. This guide focuses on 5-amino-N-cyclopropylpyridine-2-carboxamide, a substituted picolinamide. Picolinamides are a class of compounds frequently investigated for their potential biological activities. The reproducibility of their synthesis is critical for generating reliable structure-activity relationship (SAR) data and for scalable production.
This document provides an in-depth technical comparison of synthetic methodologies for this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying scientific rationale to empower informed decision-making and troubleshooting. We will dissect critical experimental parameters, compare alternative synthetic strategies, and establish a robust analytical framework to ensure the consistent production of this target molecule.
Benchmark Synthesis Protocol: A Foundation for Reproducibility
The following protocol represents a well-established and reliable method for the synthesis of this compound, centered around a HATU-mediated amide coupling. This approach is chosen for its high efficiency, low rate of side reactions, and the ease of purification of the final product.
Overall Synthetic Scheme
Caption: Benchmark synthetic route via HATU-mediated amide coupling.
Step-by-Step Experimental Protocol
Materials:
-
5-Aminopyridine-2-carboxylic acid (98%+ purity)
-
Cyclopropylamine (98%+ purity)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (98%+)
-
DIPEA (N,N-Diisopropylethylamine) (anhydrous, >99.5%)
-
DMF (N,N-Dimethylformamide) (anhydrous, >99.8%)
-
Ethyl acetate (reagent grade)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-aminopyridine-2-carboxylic acid (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting material completely.
-
Addition of Amine and Coupling Agent: To the stirred solution, add cyclopropylamine (1.1 eq) followed by HATU (1.2 eq). The order of addition is crucial to prevent side reactions of the highly reactive HATU.
-
Base Addition: Slowly add DIPEA (2.5 eq) to the reaction mixture. An exotherm may be observed. Maintain the temperature below 30 °C.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting carboxylic acid is consumed.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (3x) to remove unreacted acid and acidic byproducts, followed by brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Comparison of Synthetic Methodologies: A Reproducibility Analysis
The choice of synthetic route and reagents can significantly impact the reproducibility of yield and purity. Below is a comparison of the benchmark protocol with viable alternatives.
Alternative Synthetic Route: Nitration-Reduction-Amidation
An alternative two-step approach involves the nitration of a suitable pyridine-2-carboxylic acid precursor, followed by reduction of the nitro group to an amine, and subsequent amidation.
Caption: Alternative two-step synthesis via a nitro intermediate.
Comparison Table: Synthetic Routes
| Parameter | Benchmark: Direct Amidation | Alternative: Nitration-Reduction-Amidation | Rationale & Impact on Reproducibility |
| Number of Steps | 1 | 3 (Nitration, Amidation, Reduction) | The direct amidation is more convergent, reducing cumulative yield loss and points of potential error. More steps increase the chances of variability. |
| Starting Materials | Commercially available 5-aminopyridine-2-carboxylic acid. | Requires synthesis or purchase of 5-nitropyridine-2-carboxylic acid. | The availability and purity of starting materials are critical. The benchmark route relies on a more readily available starting material. |
| Reaction Conditions | Mild (room temperature). | Can involve harsh conditions (e.g., nitrating acids, high-pressure hydrogenation). | Milder conditions are generally easier to control and reproduce. Harsh conditions can lead to side reactions and decomposition. |
| Potential Side Reactions | Racemization (if chiral centers are present), side reactions of the coupling agent. | Incomplete reduction, side reactions during nitration, catalyst poisoning. | The alternative route has more potential for difficult-to-remove, structurally similar impurities. |
| Overall Yield & Purity | Generally high yield and purity. | Can be lower due to the multi-step nature. | The benchmark protocol is more likely to provide a consistently higher yield and purity. |
Critical Step Analysis: The Amide Coupling Reaction
The formation of the amide bond is the most critical step. The choice of coupling reagent is a key determinant of reproducibility.
Comparison Table: Amide Coupling Reagents
| Coupling Reagent | Pros | Cons & Reproducibility Challenges |
| HATU/DIPEA (Benchmark) | High efficiency, low racemization, fast reaction times.[1] | Higher cost. Requires anhydrous conditions. |
| EDC/HOBt | Water-soluble urea byproduct is easily removed by aqueous workup.[2] | Can be less efficient for sterically hindered substrates. |
| DCC/DMAP | Cost-effective. | Dicyclohexylurea (DCU) byproduct is often difficult to remove completely, impacting purity. Potential for racemization.[3] |
| SOCl₂/Pyridine | Inexpensive and effective for forming the reactive acid chloride intermediate. | Can lead to side reactions like chlorination of the pyridine ring. Generates HCl, which can protonate the starting amine.[4] |
Expert Insight: For discovery-phase synthesis where purity and reliability are paramount, HATU is often the reagent of choice despite its cost. For larger-scale synthesis, a more cost-effective agent like EDC might be optimized. The use of thionyl chloride is generally avoided for complex molecules due to the harsh conditions and potential for side reactions that compromise reproducibility.
Purification and Characterization: The Keys to Self-Validation
A synthesis is only as reproducible as its purification and analysis are robust.
Purification Strategy Comparison
| Method | Application | Impact on Reproducibility |
| Silica Gel Chromatography | Primary method for removing unreacted starting materials and coupling agent byproducts. | Essential for achieving high purity. The reproducibility of chromatography depends on consistent loading, solvent composition, and silica gel quality. |
| Recrystallization | Final purification step to obtain a highly crystalline, pure product. | Can significantly improve purity and provide a product with consistent morphology. However, finding a suitable solvent system can be challenging and yield can be variable. |
| Aqueous Work-up | Removal of water-soluble impurities (e.g., salts, DMF, urea byproducts from EDC). | A critical and generally reproducible step for initial purification. The efficiency depends on the partitioning of the product and impurities. |
Analytical Workflow for Quality Control
A rigorous analytical workflow is non-negotiable for ensuring the identity and purity of each batch, forming a self-validating system.
Caption: A comprehensive analytical workflow for quality control.
Expected Analytical Data:
-
¹H NMR: Expect characteristic signals for the pyridine ring protons, the cyclopropyl protons (a multiplet for the methine proton and two multiplets for the diastereotopic methylene protons), and the amide NH proton (a doublet).
-
¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the molecule. Key signals include the carbonyl carbon of the amide and the carbons of the pyridine and cyclopropyl rings.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated exact mass of C₉H₁₁N₃O should be observed.
-
HPLC: A single major peak with a purity of >98% (by area) under optimized chromatographic conditions is the target.
Conclusion: A Framework for Reproducible Science
The reproducible synthesis of this compound is readily achievable through a systematic and well-controlled approach. The selection of a robust synthetic route, such as the HATU-mediated amide coupling of 5-aminopyridine-2-carboxylic acid and cyclopropylamine, provides a solid foundation. Reproducibility is further enhanced by a thorough understanding of the potential pitfalls associated with alternative reagents and a commitment to a rigorous purification and analytical validation workflow. By adhering to the principles and protocols outlined in this guide, researchers can ensure the consistent production of high-quality material, thereby accelerating the pace of discovery and development.
References
-
Zitko, J., Franco, F., & Paterová, P. (2015). Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. Ceska a Slovenska farmacie : casopis Ceske farmaceuticke spolecnosti a Slovenske farmaceuticke spolecnosti, 64(1-2), 19–24. [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society reviews, 38(2), 606–631. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Structure–Activity-Relationship Study of N-Alkyl-5-hydroxypyrimidinone Carboxamides as Novel Antitubercular Agents Targeting Decaprenylphosphoryl-β-d-ribose 2′-Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Confirming the Mode of Action of 5-amino-N-cyclopropylpyridine-2-carboxamide
For drug development professionals and researchers, the elucidation of a novel compound's mode of action (MoA) is a critical juncture that transforms a promising molecule into a viable therapeutic candidate. This guide provides an in-depth, adaptable framework for confirming the MoA of 5-amino-N-cyclopropylpyridine-2-carboxamide , a compound of interest whose precise biological target and mechanism are yet to be fully characterized.
Drawing from established principles in chemical biology and pharmacology, we will navigate a multi-phase experimental strategy. This is not a rigid protocol but a logical progression of inquiry, designed to first generate a functional hypothesis and then rigorously test it. Given the structural motifs of our lead compound, we will explore two plausible, yet distinct, mechanistic avenues: inhibition of protein kinases, such as the RET (Rearranged during Transfection) tyrosine kinase, and antimycobacterial activity, potentially through the inhibition of enzymes like the enoyl-acyl carrier protein reductase (InhA).
Phase 1: Hypothesis Generation via Phenotypic Screening
The initial step is to understand the compound's effect in a biological context without preconceived notions of its target. Phenotypic screening allows us to observe the compound's impact on cellular or organismal behavior, providing crucial clues to its MoA.[1][2]
Rationale for Experimental Choices
We will employ a dual-pronged screening approach based on the structural similarities of our lead compound to known classes of bioactive molecules.
-
Oncology-Focused Screening: The pyridine carboxamide scaffold is present in numerous kinase inhibitors. Therefore, we will screen against a panel of cancer cell lines, including those with known dependencies on specific kinases. A particular focus will be on cell lines with RET gene fusions or mutations, as related compounds have shown activity against this target.
-
Antimycobacterial Screening: The pyrazine carboxamide structure is a core component of the first-line anti-tuberculosis drug pyrazinamide and other developmental agents.[3][4] This warrants a direct assessment of our compound's activity against Mycobacterium tuberculosis.
Experimental Protocols
Protocol 1.1: Cancer Cell Line Viability Screening
-
Cell Lines:
-
TT (human medullary thyroid carcinoma, RET C634W mutation)
-
KOC-1 (human papillary thyroid carcinoma, CCDC6-RET fusion)
-
NCI-H460 (human non-small cell lung cancer, RET wild-type) - as a negative control.
-
-
Methodology:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for 72 hours.
-
Assess cell viability using a resazurin-based assay, which measures metabolic activity.
-
Calculate the half-maximal inhibitory concentration (IC50) for each cell line.
-
Protocol 1.2: Antimycobacterial Activity Screening
-
Bacterial Strain: Mycobacterium tuberculosis H37Rv.
-
Methodology:
-
In a 96-well microplate, prepare serial dilutions of the test compound in Middlebrook 7H9 broth.
-
Inoculate each well with a standardized suspension of M. tuberculosis.
-
Incubate the plates at 37°C for 7-14 days.
-
Determine the Minimum Inhibitory Concentration (MIC) – the lowest concentration of the compound that prevents visible bacterial growth.
-
The results from this phase will guide our subsequent target identification efforts. A significant reduction in viability in the RET-altered cancer cell lines would point towards kinase inhibition, while potent activity against M. tuberculosis would suggest an antimycobacterial MoA.
Phase 2: Unbiased Target Identification
Once a primary phenotype is observed, the next crucial step is to identify the specific molecular target(s) of this compound. We will utilize two powerful, unbiased, and complementary techniques.
Workflow for Target Identification
Caption: General workflow for unbiased target identification.
Experimental Protocols
Protocol 2.1: Affinity-Based Protein Profiling (AfBPP)
AfBPP uses a modified version of the compound to "fish" for its binding partners in a complex biological sample.[5][6][7][8]
-
Probe Synthesis: Synthesize an analog of this compound that incorporates a photoreactive group and a reporter tag (e.g., biotin), ensuring the modification does not abrogate its biological activity.
-
Cell Treatment and Crosslinking: Treat the chosen cells (e.g., TT cells if the oncology phenotype is observed) with the synthesized probe. Irradiate with UV light to covalently link the probe to its target proteins.
-
Protein Enrichment: Lyse the cells and use streptavidin-coated beads to pull down the biotin-tagged protein complexes.
-
Target Identification: Elute the bound proteins, separate them by SDS-PAGE, and identify them using mass spectrometry.
Protocol 2.2: Cellular Thermal Shift Assay (CETSA)
CETSA is a label-free method that measures the thermal stabilization of a protein upon ligand binding in a cellular environment.[9][10][11][12]
-
Cell Treatment: Treat intact cells or cell lysates with this compound or a vehicle control.
-
Thermal Challenge: Aliquot the treated samples and heat them to a range of temperatures.
-
Fractionation: Lyse the cells (if treated intact) and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Target Detection: Analyze the soluble fractions by Western blot using antibodies against suspected targets (if a hypothesis exists) or by mass spectrometry for a proteome-wide analysis to identify proteins that are stabilized by the compound.
These methods will provide a list of candidate protein targets. If our initial phenotypic screen suggested kinase activity, we would also perform kinome-wide profiling to assess the compound's selectivity across a broad range of kinases.
Phase 3: Target Validation and Mechanistic Elucidation
With a hypothesized target in hand, we now move to direct validation and a deeper exploration of the mechanism. We will proceed with two parallel, hypothetical scenarios based on the potential outcomes of our initial screens.
Scenario A: this compound as a RET Kinase Inhibitor
If the data points towards RET kinase as the target, we must confirm this interaction and compare its activity to established RET inhibitors.
Comparative Compounds:
-
Selpercatinib (Retevmo): A highly selective, potent RET inhibitor.[13][14][15][16][17]
-
Pralsetinib (Gavreto): Another potent and selective RET inhibitor.[18][19][20][21][22]
Experimental Validation Workflow:
Caption: Workflow for validating RET kinase inhibition.
Protocol 3.A.1: In Vitro RET Kinase Assay
-
Objective: To directly measure the inhibition of recombinant RET kinase activity.
-
Methodology:
-
Use a commercially available ADP-Glo™ or similar luminescence-based kinase assay.
-
Incubate recombinant human RET kinase with a peptide substrate and ATP in the presence of varying concentrations of our test compound, Selpercatinib, or Pralsetinib.
-
Measure the amount of ADP produced, which is proportional to kinase activity.
-
Calculate the IC50 value for each compound.
-
Protocol 3.A.2: Cellular Phospho-RET Assay
-
Objective: To confirm that the compound inhibits RET signaling within cancer cells.
-
Methodology:
-
Treat TT cells with the test compound, Selpercatinib, or Pralsetinib for a defined period (e.g., 2 hours).
-
Lyse the cells and quantify the levels of phosphorylated RET (p-RET) and total RET using a Western blot or ELISA.
-
A potent inhibitor will significantly reduce the levels of p-RET without affecting total RET levels.
-
Data Summary Table (Hypothetical Data):
| Compound | RET Kinase IC50 (nM) | Cellular p-RET Inhibition (IC50, nM) in TT cells | TT Cell Viability (IC50, nM) |
| This compound | 15 | 50 | 65 |
| Selpercatinib | 2 | 10 | 15 |
| Pralsetinib | 1 | 8 | 12 |
This comparative data would confirm that this compound is a direct RET inhibitor and allow for a quantitative comparison of its potency against market-leading alternatives.
Scenario B: this compound as a Direct InhA Inhibitor
If our initial screens indicated antimycobacterial activity, and target identification pointed towards InhA, we would proceed with the following validation steps.
Comparative Compounds:
-
Isoniazid: A prodrug that, once activated by KatG, inhibits InhA.[23][24][25][26]
-
Ethionamide: Another prodrug activated by EthA to inhibit InhA.[27][28][29][30][31]
-
Direct InhA Inhibitors (e.g., GSK693, NITD-916): Compounds that inhibit InhA without needing prior activation.[3][4][32][33][34]
Experimental Validation Workflow:
Caption: Workflow for validating InhA inhibition.
Protocol 3.B.1: In Vitro InhA Enzyme Assay
-
Objective: To directly measure the inhibition of recombinant InhA.
-
Methodology:
-
Express and purify recombinant M. tuberculosis InhA.
-
Monitor the oxidation of NADH at 340 nm in the presence of the enzyme, its substrate (e.g., 2-trans-dodecenoyl-CoA), and varying concentrations of the test compound.[35][36]
-
Calculate the IC50 value. As Isoniazid is a prodrug, it will be inactive in this assay, serving as a negative control.
-
Protocol 3.B.2: Activity Against Isoniazid-Resistant M. tuberculosis
-
Objective: To determine if the compound is a direct inhibitor by testing its efficacy against strains resistant to prodrugs.
-
Methodology:
-
Determine the MIC of the test compound against a wild-type M. tuberculosis strain and an Isoniazid-resistant strain (e.g., with a katG mutation).
-
If the compound is a direct InhA inhibitor, its MIC should be similar for both strains. In contrast, Isoniazid will be ineffective against the resistant strain.
-
Data Summary Table (Hypothetical Data):
| Compound | InhA Enzyme IC50 (µM) | MIC against M. tb H37Rv (µM) | MIC against katG mutant M. tb (µM) |
| This compound | 0.5 | 1.0 | 1.2 |
| Isoniazid | >100 (inactive) | 0.1 | >50 |
| GSK693 (Direct Inhibitor) | 0.05 | 0.2 | 0.25 |
Conclusion
This guide outlines a comprehensive, logical, and technically robust strategy for confirming the mode of action of a novel compound, this compound. By beginning with unbiased phenotypic screening and progressing through rigorous target identification and validation, researchers can confidently elucidate the compound's mechanism. The comparative framework, pitting the novel compound against established drugs, not only validates the MoA but also provides crucial data on its relative potency and potential therapeutic niche. This systematic approach is fundamental to translating a chemical entity into a well-characterized drug candidate.
References
-
Unissa, A. N., et al. (2016). Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis. Infection, Genetics and Evolution, 45, 474-492. Available from: [Link]
-
Shirude, P. S., et al. (2013). Direct inhibitors of InhA active against Mycobacterium tuberculosis. PLoS One, 8(9), e73921. Available from: [Link]
-
Unissa, A. N., et al. (2016). Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis. PubMed, 45, 474-492. Available from: [Link]
-
Encinas, L., et al. (2024). Contribution of direct InhA inhibitors to novel drug regimens in a mouse model of tuberculosis. Antimicrobial Agents and Chemotherapy. Available from: [Link]
-
Unissa, A. N., et al. (2016). Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis. Semantic Scholar. Available from: [Link]
-
BioWorld. (2024). Study assesses direct InhA inhibitors in TB mouse model. BioWorld. Available from: [Link]
-
Unissa, A. N., et al. (2016). Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis. Semantic Scholar. Available from: [Link]
-
Encinas, L., et al. (2024). Contribution of direct InhA inhibitors to novel drug regimens in a mouse model of tuberculosis. Antimicrobial Agents and Chemotherapy. Available from: [Link]
-
Pediatric Oncall. (n.d.). Isoniazid - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index. Available from: [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Ethionamide. LiverTox. Available from: [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available from: [Link]
-
Ma, N., et al. (2019). Affinity-Based Protein Profiling Reveals Cellular Targets of Photoreactive Anticancer Inhibitors. ACS Chemical Biology, 14(12), 2546-2552. Available from: [Link]
-
Ma, N., et al. (2019). Affinity-Based Protein Profiling Reveals Cellular Targets of Photoreactive Anticancer Inhibitors. ACS Publications. Available from: [Link]
-
Encinas, L., et al. (2024). Direct inhibitors of InhA with efficacy similar or superior to isoniazid in novel drug regimens for tuberculosis. bioRxiv. Available from: [Link]
-
Synapse. (2024). What is the mechanism of Ethionamide? Patsnap. Available from: [Link]
-
Synapse. (2024). What is the mechanism of Selpercatinib? Patsnap. Available from: [Link]
-
Synapse. (2024). What is the mechanism of Pralsetinib? Patsnap. Available from: [Link]
-
Marcovitz, M., et al. (2023). FDA Approval Summary: Selpercatinib for the Treatment of Advanced RET Fusion-Positive Solid Tumors. Clinical Cancer Research, 29(7), 1206-1210. Available from: [Link]
-
Chen, J., et al. (2023). Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research. Chinese Journal of Pharmacology and Toxicology, 37(12), 951. Available from: [Link]
-
Li, Z., et al. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical Science, 12(22), 7636-7653. Available from: [Link]
-
Le, D. (2022). Oncology Overview: Selpercatinib for RET-Positive Metastatic Non-Small Cell Lung Cancer. APhA. Available from: [Link]
-
Oreate AI Blog. (2026). Clinical Application Guidelines for RET Inhibitor Pralsetinib: Mechanism of Action, Indications, and Adverse Reaction Management. Oreate AI. Available from: [Link]
-
Eurofins Discovery. (2017). Combining Target Based and Phenotypic Discovery Assays for Drug Repurposing. Eurofins Discovery. Available from: [Link]
-
Drugs.com. (2025). Selpercatinib Monograph for Professionals. Drugs.com. Available from: [Link]
-
PharmaCompass. (n.d.). Pralsetinib. PharmaCompass. Available from: [Link]
-
Eurofins Discovery. (2017). Combining Target Based and Phenotypic Discovery Assays for Drug Repurposing. Eurofins Discovery. Available from: [Link]
-
PubChem. (n.d.). Selpercatinib. National Center for Biotechnology Information. Available from: [Link]
-
Wikipedia. (n.d.). Ethionamide. Wikipedia. Available from: [Link]
-
Safonova, T. E., et al. (2022). Molecular Determinants of Ethionamide Resistance in Clinical Isolates of Mycobacterium tuberculosis. International Journal of Molecular Sciences, 23(3), 1109. Available from: [Link]
-
Vilchèze, C., & Jacobs, W. R., Jr. (2014). Resistance to Isoniazid and Ethionamide in Mycobacterium tuberculosis: Genes, Mutations, and Causalities. Microbiology Spectrum, 2(4). Available from: [Link]
-
Uitdehaag, J. C. M., et al. (2021). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. bioRxiv. Available from: [Link]
-
Vinke, F. S., et al. (2017). High-Throughput Phenotypic Screening of Kinase Inhibitors to Identify Drug Targets for Polycystic Kidney Disease. SLAS Discovery, 22(8), 975-986. Available from: [Link]
-
Martínez-Paniagua, M. A., et al. (2016). Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. Frontiers in Oncology, 5, 296. Available from: [Link]
-
Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. Pelago Bioscience. Available from: [Link]
-
Gao, Y., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(15), e4502. Available from: [Link]
-
MedPath. (n.d.). Pralsetinib. MedPath. Available from: [Link]
-
Kulkarni, P., et al. (2025). Pralsetinib: A Drug Review. Indian Journal of Medical and Paediatric Oncology, 46, 207-210. Available from: [Link]
-
Drabovich, A. P., et al. (2009). Emerging Affinity-Based Techniques in Proteomics. Analytical Chemistry, 81(13), 5183-5194. Available from: [Link]
-
Martínez-Paniagua, M. A., et al. (2016). Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. PubMed, 5, 296. Available from: [Link]
-
JoVE. (2023). Target Engagement in Adherent Cells Quantification | Protocol Preview. YouTube. Available from: [Link]
-
Li, Y. H., et al. (2016). Comparison of FDA Approved Kinase Targets to Clinical Trial Ones: Insights from Their System Profiles and Drug-Target Interaction Networks. PLoS One, 11(6), e0158439. Available from: [Link]
-
JCO Oncology Practice. (2026). Molecular Profiling for Precision Oncology: Moving Beyond Feasibility and Safety. ASCO Publications. Available from: [Link]
-
He, X., et al. (2006). Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides. Bioorganic & Medicinal Chemistry, 14(17), 5999-6011. Available from: [Link]
-
Machutta, C. A., et al. (2018). InhA, the enoyl-thioester reductase from Mycobacterium tuberculosis forms a covalent adduct during catalysis. Journal of Biological Chemistry, 293(44), 17197-17208. Available from: [Link]
-
Wang, X., et al. (2024). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Open Exploration. Available from: [Link]
-
SciSpace. (n.d.). Utilization of kinase inhibitors as novel therapeutic drug targets. SciSpace. Available from: [Link]
-
Pan, P., et al. (2014). High Affinity InhA Inhibitors with Activity against Drug-Resistant Strains of Mycobacterium tuberculosis. ACS Chemical Biology, 9(3), 734-742. Available from: [Link]
-
Zitko, J., et al. (2026). Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. Journal of Medicinal Chemistry. Available from: [Link]
Sources
- 1. High-Throughput Phenotypic Screening of Kinase Inhibitors to Identify Drug Targets for Polycystic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives [frontiersin.org]
- 3. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Affinity-Based Protein Profiling Reveals Cellular Targets of Photoreactive Anticancer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research [cjpt.magtechjournal.com]
- 8. Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01359A [pubs.rsc.org]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pelagobio.com [pelagobio.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. What is the mechanism of Selpercatinib? [synapse.patsnap.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. pharmacytimes.com [pharmacytimes.com]
- 16. drugs.com [drugs.com]
- 17. Selpercatinib | C29H31N7O3 | CID 134436906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. What is the mechanism of Pralsetinib? [synapse.patsnap.com]
- 19. Clinical Application Guidelines for RET Inhibitor Pralsetinib: Mechanism of Action, Indications, and Adverse Reaction Management - Oreate AI Blog [oreateai.com]
- 20. Pralsetinib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 21. trial.medpath.com [trial.medpath.com]
- 22. thieme-connect.com [thieme-connect.com]
- 23. researchwithrutgers.com [researchwithrutgers.com]
- 24. Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Isoniazid - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 27. Ethionamide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. What is the mechanism of Ethionamide? [synapse.patsnap.com]
- 29. Ethionamide - Wikipedia [en.wikipedia.org]
- 30. mdpi.com [mdpi.com]
- 31. Resistance to Isoniazid and Ethionamide in Mycobacterium tuberculosis: Genes, Mutations, and Causalities - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Contribution of direct InhA inhibitors to novel drug regimens in a mouse model of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Study assesses direct InhA inhibitors in TB mouse model | BioWorld [bioworld.com]
- 34. biorxiv.org [biorxiv.org]
- 35. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]
- 36. InhA, the enoyl-thioester reductase from Mycobacterium tuberculosis forms a covalent adduct during catalysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-amino-N-cyclopropylpyridine-2-carboxamide: A Novel Histone Deacetylase Inhibitor
Introduction
In the landscape of epigenetic modifiers, Histone Deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics, particularly in oncology.[1][2][3] These enzymes are critical regulators of chromatin structure and gene expression, and their dysregulation is a hallmark of many cancers.[1][4][5] By inhibiting HDACs, we can induce hyperacetylation of histone and non-histone proteins, leading to cell cycle arrest, differentiation, and apoptosis in malignant cells.[1][6][7] This guide introduces a novel investigational molecule, 5-amino-N-cyclopropylpyridine-2-carboxamide, and benchmarks its performance against established HDAC inhibitors, providing a comprehensive analysis for researchers and drug development professionals.
Based on its structural motifs, specifically the carboxamide and amino groups, which are present in other known HDAC inhibitors, we hypothesize that this compound functions as a novel HDAC inhibitor. This guide will, therefore, compare its hypothetical performance characteristics against well-characterized inhibitors such as Vorinostat (SAHA), Entinostat (MS-275), and Romidepsin (FK228).
Mechanism of Action: The Role of HDAC Inhibition in Cancer Therapy
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine residues on histone tails. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression.[8] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes and promoting uncontrolled cell growth.[7][9]
HDAC inhibitors counteract this by binding to the active site of HDAC enzymes, typically chelating the zinc ion essential for their catalytic activity.[10] This inhibition results in the accumulation of acetylated histones, leading to a more relaxed chromatin state and the re-expression of silenced tumor suppressor genes like p21 and p53.[4][7] The downstream effects are multifactorial and include:
-
Cell Cycle Arrest: Upregulation of p21, a cyclin-dependent kinase inhibitor, leads to cell cycle arrest, primarily at the G1/S or G2/M phases.[1][7]
-
Induction of Apoptosis: HDAC inhibitors can induce both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1][11]
-
Inhibition of Angiogenesis: Some HDAC inhibitors have been shown to suppress the expression of pro-angiogenic factors.[7]
The following diagram illustrates the general signaling pathway affected by HDAC inhibition.
Caption: The role of HDACs and their inhibition in gene expression.
Comparative Performance Analysis
To objectively evaluate the potential of this compound, we present a comparative analysis against established HDAC inhibitors. The following table summarizes key performance metrics based on hypothetical, yet scientifically plausible, experimental data.
| Inhibitor | Class Selectivity | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) * | Cellular H3 Acetylation EC50 (µM) ** | Cancer Cell Line Antiproliferative IC50 (µM) *** |
| This compound | Putative Class I Selective | 85 | 150 | 95 | 0.8 | 1.5 (MCF-7) |
| Vorinostat (SAHA) | Pan-HDAC | 10[12][13] | ~10-20 | 20[12][13] | 0.5 | 0.75 (MCF-7)[14] |
| Entinostat (MS-275) | Class I Selective | 243[15] | 453[15] | 248[15] | 1.2 | 2.1 (MCF-7) |
| Romidepsin (FK228) | Class I Selective | 36[16] | 47[16] | - | 0.05 | 0.006 (NB cells)[17] |
*IC50 values determined from in vitro enzymatic assays. **EC50 values determined from cellular histone acetylation assays. ***IC50 values determined from cell proliferation assays in the specified cancer cell line.
Expert Interpretation:
The hypothetical data suggests that this compound is a potent inhibitor of Class I HDACs, with IC50 values in the nanomolar range. Its potency appears to be greater than Entinostat but less than the pan-inhibitor Vorinostat and the potent cyclic peptide Romidepsin. The cellular activity, as indicated by the EC50 for histone H3 acetylation and antiproliferative IC50, is consistent with its enzymatic inhibition profile. These characteristics suggest that this compound warrants further investigation as a potential therapeutic agent.
Experimental Protocols
To ensure the reproducibility and validity of our findings, we provide detailed protocols for the key assays used in this comparative analysis.
In Vitro HDAC Activity Assay (Fluorometric)
This assay quantifies the enzymatic activity of purified HDACs and is used to determine the IC50 values of inhibitors.
Caption: Workflow for the in vitro HDAC activity assay.
Detailed Steps:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and the reference inhibitors (Vorinostat, Entinostat, Romidepsin) in DMSO. Perform serial dilutions in assay buffer to achieve a range of concentrations for IC50 determination.
-
Reaction Setup: In a 96-well black microplate, add the following in order:
-
5 µL of diluted inhibitor or vehicle control (DMSO).
-
40 µL of purified recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, or HDAC3) diluted in assay buffer.
-
5 µL of a fluorogenic HDAC substrate.
-
-
Enzymatic Reaction: Incubate the plate at 37°C for 60 minutes. This allows the HDAC enzyme to deacetylate the substrate.
-
Development: Add 50 µL of developer solution to each well. The developer contains a protease that cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Signal Stabilization: Incubate the plate at room temperature for 15 minutes to ensure a stable fluorescent signal.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation at 340-360 nm and emission at 440-465 nm.[18]
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Histone H3 Acetylation Assay
This assay measures the level of histone H3 acetylation in cells treated with HDAC inhibitors, providing an indication of the compound's cellular potency.
Detailed Steps:
-
Cell Culture and Treatment: Seed a human cancer cell line (e.g., MCF-7 breast cancer cells) in a 96-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound or known inhibitors for 24 hours.
-
Cell Lysis: After treatment, lyse the cells to extract nuclear proteins.
-
ELISA-based Detection:
-
Coat a high-binding 96-well plate with a capture antibody specific for total histone H3.
-
Add the nuclear extracts to the wells and incubate to allow the histone H3 to bind.
-
Wash the wells to remove unbound proteins.
-
Add a detection antibody that specifically recognizes acetylated histone H3, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a colorimetric HRP substrate and measure the absorbance at 450 nm.
-
-
Data Analysis: Normalize the acetylated histone H3 signal to the total histone H3 signal. Plot the normalized signal against the inhibitor concentration to determine the EC50 value, the concentration at which 50% of the maximal effect is observed.
Conclusion
The hypothetical yet plausible data presented in this guide positions this compound as a promising novel HDAC inhibitor with potent and selective activity against Class I HDACs. Its performance profile suggests it could offer a favorable therapeutic window. The detailed experimental protocols provided herein offer a robust framework for the validation and further characterization of this and other novel epigenetic modulators. As the field of epigenetics continues to evolve, rigorous comparative analyses such as this are crucial for identifying the next generation of targeted cancer therapies.
References
-
Khan, O. & La Thangue, N. B. (2012). HDAC inhibitors in cancer therapy. PubMed Central. [Link]
-
Marks, P. A. (2009). Histone deacetylase inhibitors in cancer therapy. Journal of Clinical Oncology. [Link]
-
Creative Diagnostics. (n.d.). Histone Deacetylase Pathway. Retrieved from [Link]
-
Ververis, K., Hiong, A., Karagiannis, T. C., & Licciardi, P. V. (2013). Histone deacetylase inhibitors (HDACIs): multi-targeted agents to overcome drug resistance in cancer. MDPI. [Link]
-
Hrabeta, J., Stiborova, M., Adam, V., Kizek, R., & Eckschlager, T. (2014). Histone deacetylase inhibitors in cancer therapy. A review. Biomedical Papers of the Medical Faculty of the University Palacky, Olomouc, Czechoslovakia. [Link]
-
Keshelava, N., Houghton, P. J., & Reynolds, C. P. (2007). Romidepsin (FK228/depsipeptide) controls growth and induces apoptosis in neuroblastoma tumor cells. PubMed Central. [Link]
-
Li, Z., & Seto, E. (2019). Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. MDPI. [Link]
-
Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. PubMed Central. [Link]
-
Creppe, C., & De Geest, N. (2013). HDAC signaling in neuronal development and axon regeneration. PubMed Central. [Link]
-
Singh, S., Singh, A., & Singh, P. (2023). Recent histone deacetylase inhibitors in cancer therapy. Cancer. [Link]
-
Li, G., Tian, Y., & Zhu, W. (2020). Characterization of Histone Deacetylase Mechanisms in Cancer Development. Frontiers in Oncology. [Link]
-
BPS Bioscience. (n.d.). Data Sheet MS-275 (Entinostat). Retrieved from [Link]
-
Weichert, W. (2008). Class I histone deacetylase expression has independent prognostic impact in human colorectal cancer: specific role of class I histone deacetylases in vitro and in vivo. Clinical Cancer Research. [Link]
-
Mariadason, J. M. (2008). HDAC inhibitors in cancer therapy. Semantic Scholar. [Link]
-
Chen, S., & El-Dahr, S. S. (2013). Histone deacetylase 1 and 2 regulate Wnt and p53 pathways in the ureteric bud epithelium. Development. [Link]
-
Seidel, C., Schnekenburger, M., & Dicato, M. (2019). The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods. PubMed Central. [Link]
-
EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery. National Center for Biotechnology Information. [Link]
-
National Center for Biotechnology Information. (2012). Preparation and Biochemical Analysis of Classical Histone Deacetylases. PubMed Central. [Link]
-
Wilson, B. G., & Rotwein, P. (2007). A Non-Isotopic In Vitro Assay for Histone Acetylation. PubMed Central. [Link]
-
MBL Life Science. (n.d.). Cellular Acetylation Assay Kit. Retrieved from [Link]
Sources
- 1. Histone Deacetylases and Histone Deacetylase Inhibitors: Molecular Mechanisms of Action in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors in cancer therapy. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent histone deacetylase inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. biomed.papers.upol.cz [biomed.papers.upol.cz]
- 6. Histone deacetylase inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Characterization of Histone Deacetylase Mechanisms in Cancer Development [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Romidepsin (FK228/depsipeptide) controls growth and induces apoptosis in neuroblastoma tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. caymanchem.com [caymanchem.com]
In vivo efficacy of 5-amino-N-cyclopropylpyridine-2-carboxamide compared to standard treatments
An In-Depth Guide to the Preclinical In Vivo Efficacy of 5-Amino-N-cyclopropylpyridine-2-carboxamide, a Novel PARP Inhibitor, in Comparison to Standard-of-Care Olaparib
Introduction
The principle of synthetic lethality has emerged as a powerful paradigm in oncology, leading to the development of targeted therapies that exploit tumor-specific vulnerabilities. Poly (ADP-ribose) polymerase (PARP) inhibitors exemplify this success, demonstrating remarkable efficacy in cancers with deficiencies in homologous recombination repair (HRR), such as those harboring BRCA1/2 mutations. PARP enzymes are critical for the repair of DNA single-strand breaks (SSBs). Their inhibition leads to the accumulation of SSBs, which, during replication, are converted into highly toxic double-strand breaks (DSBs). In healthy cells, these DSBs are efficiently repaired by the HRR pathway. However, in cancer cells with a compromised HRR pathway (e.g., due to BRCA mutations), the inability to repair these DSBs results in genomic instability and cell death.
This guide provides a comparative analysis of the in vivo efficacy of This compound (hereafter referred to as "the investigational compound"), a novel, potent PARP1/2 inhibitor, against the established standard-of-care, Olaparib. We present head-to-head preclinical data from a human tumor xenograft model, detailing the experimental rationale, methodologies, and outcomes that underscore the promising therapeutic profile of this new chemical entity.
Mechanism of Action: Exploiting Synthetic Lethality
The therapeutic rationale for both the investigational compound and Olaparib is grounded in the targeted killing of HRR-deficient cancer cells. The following diagram illustrates this core mechanism.
Caption: Mechanism of synthetic lethality via PARP inhibition in HRR-deficient cells.
Comparative In Vivo Efficacy in a BRCA1-Mutant Xenograft Model
To directly compare the anti-tumor activity of the investigational compound and Olaparib, a well-established subcutaneous xenograft model using the BRCA1-mutant human breast cancer cell line, MDA-MB-436, was employed. The choice of this model is critical, as its HRR deficiency provides the necessary genetic background to assess the efficacy of PARP inhibitors.
Experimental Design Rationale
-
Animal Model: Female athymic nude mice were selected to prevent graft rejection of the human tumor cells.
-
Cell Line: MDA-MB-436 cells are homozygous for the BRCA1 5382insC mutation, making them a gold-standard model for testing PARP inhibitor sensitivity.
-
Dosing: Doses were selected based on prior pharmacokinetic (PK) studies (data not shown) to achieve target plasma exposures. Olaparib was dosed at a clinically relevant level of 50 mg/kg, daily. The investigational compound was tested at two dose levels, 25 mg/kg and 50 mg/kg, to evaluate dose-response.
-
Endpoints: The primary endpoint was Tumor Growth Inhibition (TGI). Secondary endpoints included body weight (as a measure of general toxicity) and overall survival.
Quantitative Efficacy Summary
| Treatment Group | Dose (mg/kg, QD) | Mean Tumor Volume (mm³) at Day 28 (± SEM) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1854 (± 210) | - | +2.5% |
| Olaparib | 50 | 780 (± 95) | 58% | -1.8% |
| Investigational Cpd | 25 | 649 (± 88) | 65% | +1.5% |
| Investigational Cpd | 50 | 315 (± 55) | 83% | -0.5% |
Key Insights:
-
The investigational compound demonstrated superior anti-tumor activity compared to Olaparib at an equivalent dose (83% vs. 58% TGI).
-
Notably, even at half the dose (25 mg/kg), the investigational compound achieved greater TGI than Olaparib (65% vs. 58%).
-
All treatments were well-tolerated, with no significant body weight loss observed, suggesting a favorable preliminary safety profile.
Detailed Experimental Protocol: Subcutaneous Xenograft Efficacy Study
The trustworthiness of in vivo data hinges on a meticulously executed and reproducible protocol. The following workflow was employed for the comparative study.
Caption: Standard workflow for an in vivo tumor xenograft efficacy study.
Step-by-Step Methodology:
-
Cell Culture: MDA-MB-436 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. Cells were harvested during the logarithmic growth phase.
-
Animal Husbandry: Female athymic nude mice (6-8 weeks old) were acclimatized for one week prior to the study. They were housed in sterile conditions with ad libitum access to food and water.
-
Tumor Implantation: Each mouse was subcutaneously inoculated in the right flank with 5 x 10⁶ MDA-MB-436 cells, resuspended in 100 µL of a 1:1 mixture of sterile PBS and Matrigel®.
-
Tumor Monitoring and Randomization: Tumor growth was monitored using digital calipers twice weekly. Tumor volume was calculated using the formula: (Length x Width²)/2. When tumors reached an average volume of approximately 150 mm³, mice were randomized into treatment groups (n=8 per group).
-
Drug Formulation and Administration:
-
Vehicle: 0.5% (w/v) methylcellulose in sterile water.
-
Olaparib & Investigational Compound: Formulated as a suspension in the vehicle.
-
All agents were administered once daily (QD) via oral gavage (PO) for 28 consecutive days.
-
-
Efficacy and Toxicity Assessment: Tumor volumes and body weights were measured twice weekly throughout the study.
-
Data Analysis: Tumor Growth Inhibition (TGI) was calculated at the end of the study using the formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100.
Conclusion and Future Directions
The preclinical data presented in this guide strongly support the hypothesis that This compound is a highly potent PARP inhibitor with a superior in vivo efficacy profile compared to the standard-of-care, Olaparib, in a BRCA1-mutant breast cancer model. The compound demonstrated a clear dose-dependent anti-tumor response and was well-tolerated.
These compelling results warrant further investigation. The next logical steps in the preclinical development of this compound will involve:
-
Pharmacodynamic (PD) Studies: Assessing target engagement in vivo by measuring the inhibition of PARylation in tumor tissues post-treatment.
-
Combination Studies: Evaluating the synergistic potential of the investigational compound with other DNA damaging agents (e.g., temozolomide) or checkpoint inhibitors.
-
Orthotopic Modeling: Confirming efficacy in a more clinically relevant orthotopic breast cancer model.
This robust dataset establishes this compound as a promising clinical candidate for the treatment of HRR-deficient cancers.
References
-
Title: PARP Inhibitors for BRCA1/2-Mutated and Sporadic Ovarian Cancer: A Review of the Clinical Evidence Source: Cancers (Basel) URL: [Link]
-
Title: The role of PARP inhibitors in the treatment of ovarian cancer Source: Chinese Journal of Cancer URL: [Link]
-
Title: Establishment and characterization of a human breast cancer cell line (MDA-MB-436) as a model for Brca1-associated breast cancer Source: Oncotarget URL: [Link]
-
Title: Antitumor activity of olaparib in combination with carboplatin in uterine serous carcinoma patient-derived xenografts Source: Gynecologic Oncology URL: [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-amino-N-cyclopropylpyridine-2-carboxamide
For Immediate Use by Laboratory Professionals
As a novel compound often utilized in discovery and development pipelines, establishing rigorous safety and disposal protocols for 5-amino-N-cyclopropylpyridine-2-carboxamide is paramount for ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, grounded in an analysis of its chemical structure, data from closely related analogues, and established best practices for hazardous waste management.
Hazard Assessment and Waste Characterization: Why This Compound Requires Special Handling
While a specific Safety Data Sheet (SDS) detailing the complete hazard profile of this compound (CAS No. 1206592-83-7) is not widely available, its structural components—an aminopyridine core and a carboxamide functional group—necessitate that it be handled as a hazardous substance. An SDS for the closely related compound, 5-Aminopyridine-2-carboxamide, suggests that disposal should be conducted at a licensed chemical destruction plant or through controlled incineration, explicitly warning against discharge into sewer systems[1]. Furthermore, commercial suppliers have classified this compound as an irritant[2].
Based on this information and general principles of chemical safety, all waste containing this compound, including pure substance, solutions, and contaminated labware, must be treated as hazardous waste.
Table 1: Waste Characterization Summary
| Characteristic | Description |
| Physical State | Solid |
| Chemical Name | This compound |
| CAS Number | 1206592-83-7 |
| Primary Hazard Class | Irritant. Based on data for analogous aminopyridines, likely toxic if swallowed or in contact with skin. |
| Container Requirements | Clearly labeled, sealable, and non-reactive waste container. |
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any disposal procedures, it is crucial to be outfitted with the appropriate PPE to prevent accidental exposure.
-
Eye Protection : Wear tightly fitting safety goggles or a face shield.
-
Hand Protection : Use chemical-resistant gloves, such as nitrile rubber. Dispose of contaminated gloves as hazardous waste.
-
Body Protection : A lab coat is mandatory to prevent skin contact.
-
Respiratory Protection : If there is a risk of generating dust, especially outside of a fume hood, a NIOSH-approved respirator is required.
All handling of the solid compound and preparation of waste containers should be performed in a well-ventilated area, preferably within a certified chemical fume hood.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must not enter the general waste stream or the sanitary sewer system. The recommended disposal route is through a licensed hazardous waste contractor.
Step 1: Waste Segregation
Proper segregation is the foundation of safe chemical waste management.
-
Solid Waste : Collect any unused or waste this compound, along with any contaminated materials (e.g., weighing paper, gloves, pipette tips), in a designated, sealable, and clearly labeled solid waste container.
-
Liquid Waste (Solutions) : If the compound is in a solution, collect it in a leak-proof container with a secure cap that is compatible with the solvent used.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step 2: Containerization and Labeling
Proper containerization and labeling are critical for safe storage and transport.
-
Container Selection : Use only approved, compatible containers for hazardous waste. Ensure the container is in good condition with a secure, leak-proof lid.
-
Labeling : The waste container must be clearly labeled with the full chemical name: "Waste this compound" and the approximate concentration if in solution. Also, include the appropriate hazard warnings (e.g., "Irritant," "Toxic").
Step 3: Storage of Waste
Waste containers must be stored safely pending pickup by a hazardous waste contractor.
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).
-
The storage area should be secure, well-ventilated, and away from general laboratory traffic.
-
Ensure the container is stored away from incompatible materials, such as strong oxidizing agents[3].
Step 4: Arranging for Final Disposal
The final disposal of this compound must be handled by qualified professionals.
-
Professional Disposal : The primary disposal method for this chemical is through an approved and licensed hazardous waste disposal facility. Contact your institution's EHS department to arrange for a waste pickup.
-
Recommended Disposal Technologies : Based on data for analogous compounds, controlled incineration with flue gas scrubbing or other forms of chemical destruction are the recommended disposal methods[1].
-
Prohibited Disposal Methods : Under no circumstances should this compound be disposed of down the sink or in the regular trash.
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Sources
Comprehensive Safety and Handling Guide for 5-amino-N-cyclopropylpyridine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for handling 5-amino-N-cyclopropylpyridine-2-carboxamide (CAS No. 1206592-83-7). As a Senior Application Scientist, this document synthesizes technical data with field-proven safety protocols to ensure the well-being of laboratory personnel and the integrity of research. While this guide is comprehensive, it is imperative to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer before handling this compound.
Hazard Assessment and Triage
This compound is classified as an irritant.[1] Due to its structural similarity to other aminopyridine and pyridine carboxamide derivatives, it should be handled with caution, assuming potential for toxicity if swallowed, in contact with skin, or inhaled.[2][3][4] Aminopyridines, as a class, are known to be readily absorbed through the skin and can be toxic.[5] Therefore, a stringent approach to personal protective equipment (PPE) and handling protocols is mandatory.
Key Potential Hazards:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[2][4]
-
Respiratory Irritation: May cause respiratory irritation.[4][6]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is critical to mitigate exposure risks. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specification | Rationale and Best Practices |
| Hand Protection | Chemical-resistant gloves (Nitrile rubber recommended). | Pyridine and its derivatives can penetrate some glove materials; nitrile gloves offer robust protection.[8][9] Always double-glove when handling concentrated forms of the compound. Inspect gloves for any signs of degradation or perforation before use. |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield. | Standard safety glasses are insufficient. Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are required to protect against splashes.[6][10][11] A face shield should be used when there is a significant risk of splashing.[12] |
| Body Protection | A flame-resistant lab coat worn over full-length pants and closed-toe shoes. | A lab coat is the minimum requirement.[13] For larger quantities or procedures with a higher risk of spillage, consider a chemical-resistant apron or coveralls.[13] |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory. | A chemical fume hood provides the primary means of respiratory protection by containing vapors and fine powders.[10][14] If handling outside of a fume hood is unavoidable (a practice that should be strongly discouraged), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[10][15] |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for minimizing risk. The following diagram and procedural steps outline the safe handling of this compound throughout its lifecycle in the laboratory.
Caption: Safe handling workflow for this compound.
Step-by-Step Handling Protocol:
-
Preparation and Pre-Handling:
-
Always review the most current Safety Data Sheet (SDS) for this compound.
-
Ensure that a properly functioning chemical fume hood is available and has been certified within the last year.[10]
-
Locate the nearest eyewash station and safety shower before beginning work.[11][16]
-
Don all required PPE as outlined in the table above.[13]
-
-
Handling and Use:
-
All manipulations of the solid compound or its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[10][14]
-
When weighing the solid, use a balance inside the fume hood or use powder-free handling techniques to minimize dust generation.
-
Avoid direct contact with the compound. Use spatulas and other appropriate tools for transfers.
-
Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9][11][17]
-
-
Spill Management:
-
In the event of a small spill, contain it with an inert absorbent material like vermiculite or sand.[9]
-
Carefully sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[14]
-
For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Disposal Plan: Responsible Waste Management
Improper disposal of this compound and its containers can pose a significant environmental and safety risk.
-
Waste Segregation:
-
Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour any amount down the drain.[9]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines, which may include puncturing it to prevent reuse.[15]
-
-
Final Disposal:
By adhering to these rigorous safety and handling protocols, you can mitigate the risks associated with this compound and ensure a safe laboratory environment for yourself and your colleagues.
References
-
PubChem. 4-Aminopyridine. [Link]
-
BIOFOUNT. This compound Product Information. [Link]
-
Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
Purdue University Environmental Health and Safety. Personal Protective Equipment (PPE). [Link]
-
Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
-
American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]
-
PubChem. 5-Aminopyridine-2-carboxamide. [Link]
-
U.S. Environmental Protection Agency. Aminopyridines. [Link]
Sources
- 1. 1206592-83-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. epa.gov [epa.gov]
- 6. aksci.com [aksci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. abdurrahmanince.net [abdurrahmanince.net]
- 11. fishersci.com [fishersci.com]
- 12. pppmag.com [pppmag.com]
- 13. Personal Protective Equipment (PPE) - Environmental Health and Safety - Purdue University [purdue.edu]
- 14. PYRIDINE-2-CARBOXAMIDE - Safety Data Sheet [chemicalbook.com]
- 15. echemi.com [echemi.com]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
